molecular formula C7H7N3O2 B8531044 N'-formylnicotinic acid hydrazide

N'-formylnicotinic acid hydrazide

Cat. No.: B8531044
M. Wt: 165.15 g/mol
InChI Key: FGZPGBNGXUKIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Formylnicotinic Acid Hydrazide (CAS 28036-81-9) is a heterocyclic organic compound with the molecular formula C7H7N3O2 and a molecular weight of 165.149 g/mol . This compound serves as a versatile and valuable building block in medicinal and organic chemistry research. Its core application lies in its use as a precursor for the synthesis of diverse chemical libraries, particularly in the formation of hydrazone derivatives through condensation reactions with various aldehydes and ketones . Researchers utilize such derivatives to explore new compounds with potential biological activity. The structure of this compound incorporates both a nicotinic acid hydrazide moiety, which is known to act as an inhibitor of enzymes like peroxidase , and a formylhydrazide functional group . This combination makes it a useful intermediate for developing novel pharmaceutical compounds, following the tradition of related hydrazide derivatives which have been used in therapeutics . As a ligand, it has the potential to form coordination complexes with various metal ions, which can be of interest in materials science and bioinorganic chemistry studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers handling this compound should adhere to appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

N-(pyridine-3-carbonylamino)formamide

InChI

InChI=1S/C7H7N3O2/c11-5-9-10-7(12)6-2-1-3-8-4-6/h1-5H,(H,9,11)(H,10,12)

InChI Key

FGZPGBNGXUKIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC=O

Origin of Product

United States

Foundational & Exploratory

N'-Formylnicotinic Acid Hydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N'-formylnicotinic acid hydrazide is a derivative of the well-established antitubercular agent, nicotinic acid hydrazide. While not extensively studied as a standalone compound, its chemical structure suggests potential for a diverse range of biological activities, leveraging the functionalities of both the nicotinic acid and the formylhydrazide moieties. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential therapeutic applications based on the activities of related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel hydrazide derivatives.

Introduction

Nicotinic acid hydrazide, an analogue of isoniazid, has long been a cornerstone in the synthesis of various heterocyclic compounds with significant pharmacological activities.[1][2][3] Its derivatives have demonstrated a broad spectrum of bioactivities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4][5][6] The formyl group, on the other hand, is a simple yet reactive functional group that can influence the electronic and steric properties of a molecule, potentially modulating its biological activity.

This guide focuses on the N'-formyl derivative of nicotinic acid hydrazide, a molecule that combines these two key pharmacophores. We will delve into its chemical characteristics, propose a synthetic pathway, and discuss its potential as a lead compound for drug discovery.

Chemical Properties

The chemical properties of this compound are predicted based on the known properties of its parent compounds, nicotinic acid hydrazide and formic acid hydrazide.

PropertyPredicted ValueReference Compounds
Molecular Formula C₇H₇N₃O₂Nicotinic acid hydrazide (C₆H₇N₃O) + Formyl group (CHO)
Molecular Weight 165.15 g/mol Calculated
Appearance Predicted to be a white to off-white crystalline solid.Based on nicotinic acid hydrazide.[2]
Solubility Expected to have moderate solubility in water and polar organic solvents like ethanol and DMSO.Based on nicotinic acid hydrazide and formic acid hydrazide.[2][7]
Melting Point Not experimentally determined.-
pKa Not experimentally determined.-
LogP Not experimentally determined.-

Proposed Synthesis

The synthesis of this compound can be conceptually designed based on the formylation of nicotinic acid hydrazide. A potential synthetic route is outlined below. It is important to note that formylation of hydrazides can sometimes be a side reaction, and reaction conditions would need to be optimized for yield.[8]

Synthesis of Nicotinic Acid Hydrazide (Precursor)

Nicotinic acid hydrazide is typically synthesized from nicotinic acid or its ester derivatives. A common method involves the hydrazinolysis of ethyl nicotinate.[4]

Experimental Protocol:

  • Esterification of Nicotinic Acid: A mixture of nicotinic acid and an excess of absolute ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The excess ethanol is removed under reduced pressure.

  • Hydrazinolysis: The resulting ethyl nicotinate is then refluxed with hydrazine hydrate for several hours.[4]

  • Purification: The reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure product.

Formylation of Nicotinic Acid Hydrazide

The formylation of the terminal nitrogen of the hydrazide can be achieved using formic acid.

Experimental Protocol:

  • Reaction Setup: Nicotinic acid hydrazide is dissolved in formic acid. The concentration of formic acid may need to be optimized to drive the reaction forward while minimizing side products.[8]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for a period of time, which needs to be determined experimentally by monitoring the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the excess formic acid is removed under reduced pressure. The residue is then purified, potentially by recrystallization or column chromatography, to isolate this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_formylation Formylation Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate Nicotinic_Acid->Ethyl_Nicotinate Esterification Ethanol Ethanol, H₂SO₄ (cat.) Ethanol->Ethyl_Nicotinate Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Ethyl_Nicotinate->Nicotinic_Acid_Hydrazide Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Nicotinic_Acid_Hydrazide N_Formylnicotinic_Acid_Hydrazide This compound Nicotinic_Acid_Hydrazide->N_Formylnicotinic_Acid_Hydrazide Formylation Formic_Acid Formic Acid Formic_Acid->N_Formylnicotinic_Acid_Hydrazide

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been explicitly reported. However, based on the extensive research on nicotinic acid hydrazide derivatives, several potential therapeutic applications can be postulated. The introduction of the N'-formyl group may modulate the potency, selectivity, and pharmacokinetic profile of the parent molecule.

Antimicrobial Activity

Nicotinic acid hydrazide derivatives are well-known for their antimicrobial properties, particularly against Mycobacterium tuberculosis.[4][6] The hydrazone linkage is a key structural feature for this activity. While this compound is not a hydrazone, the modification of the terminal amine could still influence its interaction with bacterial enzymes.

Potential Signaling Pathway Involvement:

The primary mechanism of action for isoniazid, a related compound, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] It is plausible that this compound, after potential intracellular activation, could interfere with similar pathways.

Hypothetical Mechanism of Action Diagram

Antimicrobial_Pathway N_Formylnicotinic_Acid_Hydrazide This compound Bacterial_Cell Bacterial Cell N_Formylnicotinic_Acid_Hydrazide->Bacterial_Cell Activation Intracellular Activation? Bacterial_Cell->Activation Target_Enzyme Target Enzyme (e.g., InhA) Activation->Target_Enzyme Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Target_Enzyme->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bactericidal_Effect Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect

Caption: Postulated antimicrobial mechanism of action.

Anticancer Activity

Numerous hydrazide-hydrazone derivatives have been investigated for their anticancer properties.[9] Their mechanisms of action often involve the inhibition of specific enzymes or the induction of apoptosis. The N'-formyl modification could potentially enhance the interaction with biological targets relevant to cancer progression.

Anti-inflammatory Activity

Hydrazone derivatives have also been reported to possess anti-inflammatory properties.[1] This activity is often attributed to the inhibition of inflammatory mediators.

Future Directions

The exploration of this compound presents a promising avenue for drug discovery. Future research should focus on:

  • Optimized Synthesis and Characterization: Developing a robust and efficient synthesis protocol and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).

  • In Vitro Biological Screening: Evaluating the compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its biological activity profile.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand the structural requirements for optimal activity.

Conclusion

This compound is a molecule of significant interest, positioned at the intersection of two pharmacologically important chemical classes. While direct experimental data is currently lacking, this technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The insights presented herein are intended to stimulate further research into this and related compounds, with the ultimate goal of developing novel therapeutic agents.

References

An In-depth Technical Guide to N'-formylnicotinic acid hydrazide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-formylnicotinic acid hydrazide is a derivative of the well-known compound nicotinic acid hydrazide. While nicotinic acid and its derivatives, including its hydrazide, have been explored for various pharmacological activities, specific data on the N'-formyl derivative is not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of this compound by detailing its chemical structure, predicting its physicochemical properties based on its parent compound, outlining a plausible synthetic route with a detailed experimental protocol, and discussing its potential biological significance in the context of related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for potential drug development applications.

Chemical Structure and Identification

This compound is structurally derived from nicotinic acid hydrazide through the formylation of the terminal nitrogen atom (N') of the hydrazide moiety.

Chemical Name: this compound Molecular Formula: C₇H₇N₃O₂ Molecular Weight: 165.15 g/mol Canonical SMILES: O=CNC(=O)C1=CC=CN=C1 InChI Key: (Predicted) InChIKey representation for the specific N'-formyl derivative is not available.

Parent Compound: Nicotinic acid hydrazide[1] CAS Number (Parent Compound): 553-53-7[1] Molecular Formula (Parent Compound): C₆H₇N₃O[1] Molecular Weight (Parent Compound): 137.14 g/mol [1]

Physicochemical Properties

PropertyNicotinic Acid Hydrazide (Experimental)This compound (Predicted)Reference
Appearance White to off-white crystalline powder or needlesWhite to off-white crystalline solid[2][3]
Melting Point (°C) 160-163Expected to be higher than the parent compound due to increased molecular weight and potential for stronger intermolecular hydrogen bonding.[3]
Boiling Point (°C) Not availableNot available
Solubility Soluble in water and alcoholLikely soluble in polar organic solvents like DMSO and DMF; may have reduced solubility in water compared to the parent compound.
pKa Not availableNot available
LogP -0.7Expected to be slightly higher than the parent compound due to the addition of a formyl group.[1]

Synthesis

The synthesis of this compound can be logically achieved through the formylation of nicotinic acid hydrazide. A common and effective method for the formylation of hydrazides is the use of formic acid.[4]

Synthesis Workflow

G Nicotinic_acid_hydrazide Nicotinic Acid Hydrazide Reaction Reaction Mixture (e.g., in an appropriate solvent) Nicotinic_acid_hydrazide->Reaction Formic_acid Formic Acid Formic_acid->Reaction Heating Heating under Reflux Reaction->Heating Workup Reaction Work-up (e.g., neutralization, extraction) Heating->Workup Purification Purification (e.g., recrystallization) Workup->Purification Product This compound Purification->Product G cluster_0 Potential Cellular Interactions Compound N'-formylnicotinic acid hydrazide Target Potential Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Signaling Pathway Modulation Target->Pathway Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

References

Synthesis of N'-Formylnicotinic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for N'-formylnicotinic acid hydrazide, a compound of interest in medicinal chemistry and drug development. The guide provides a comparative analysis of the synthesis routes, detailed experimental protocols, and the logical workflows involved in its preparation.

Introduction

This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. The introduction of a formyl group to the hydrazide moiety can significantly alter its physicochemical and biological properties, making it a valuable target for research and development. This guide outlines two principal pathways for its synthesis, starting from readily available precursors.

Core Synthesis Pathways

The synthesis of this compound primarily involves two stages: the formation of the intermediate, nicotinic acid hydrazide, followed by its formylation. Two common routes to the hydrazide intermediate are presented below.

Pathway 1: From Nicotinic Acid Ester

This pathway involves the esterification of nicotinic acid followed by hydrazinolysis of the resulting ester to yield nicotinic acid hydrazide. This intermediate is then formylated.

Pathway 2: From Nicotinic Acid Chloride

Alternatively, nicotinic acid can be converted to its more reactive acid chloride derivative. This is subsequently reacted with hydrazine hydrate to form nicotinic acid hydrazide, which is then formylated.

The following diagram illustrates these two initial pathways leading to the common intermediate, nicotinic acid hydrazide.

Synthesis_Pathways_To_Intermediate cluster_path1 Pathway 1 cluster_path2 Pathway 2 NA Nicotinic Acid NE Nicotinic Acid Ester NA->NE Esterification (e.g., EtOH, H+) NAH Nicotinic Acid Hydrazide NE->NAH Hydrazinolysis (NH2NH2·H2O) NA2 Nicotinic Acid NC Nicotinoyl Chloride NA2->NC Chlorination (e.g., SOCl2 or PCl5) NC->NAH Hydrazinolysis (NH2NH2·H2O)

Diagram 1: Synthesis Routes to Nicotinic Acid Hydrazide.

Final Formylation Step

The crucial step to obtain the target compound is the formylation of nicotinic acid hydrazide. Based on the reactivity of hydrazides, a direct reaction with formic acid is a feasible and efficient method.[1][2]

The overall experimental workflow, from the precursors to the final product, is depicted in the following diagram.

Experimental_Workflow cluster_precursor Precursor Preparation cluster_synthesis Core Synthesis cluster_downstream Downstream Processing start Nicotinic Acid intermediate Nicotinic Acid Ester or Nicotinoyl Chloride start->intermediate Esterification or Chlorination hydrazide Nicotinic Acid Hydrazide intermediate->hydrazide Hydrazinolysis formylation This compound hydrazide->formylation Formylation with Formic Acid purification Purification (Recrystallization) formylation->purification characterization Characterization (NMR, IR, MS) purification->characterization

Diagram 2: Overall Experimental Workflow.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepStarting MaterialKey ReagentsSolventReaction ConditionsTypical Yield
Esterification Nicotinic AcidEthanol, Sulfuric AcidEthanolReflux, 8 hours85-95%
Hydrazinolysis of Ester Ethyl NicotinateHydrazine HydrateEthanolReflux, 4 hours90-98%
Chlorination Nicotinic AcidThionyl Chloride or Phosphorus PentachlorideToluene (or neat)Reflux, 2 hours>90%
Hydrazinolysis of Acid Chloride Nicotinoyl ChlorideHydrazine HydrateDichloromethane0°C to Room Temp, 2 hours85-95%
Formylation Nicotinic Acid HydrazideFormic AcidFormic AcidRoom Temperature, 1-3 hours>90% (based on similar reactions)

Experimental Protocols

Protocol 1: Synthesis of Ethyl Nicotinate (Esterification)
  • To a solution of nicotinic acid (12.3 g, 0.1 mol) in absolute ethanol (100 mL), slowly add concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl nicotinate as an oil.

Protocol 2: Synthesis of Nicotinic Acid Hydrazide from Ethyl Nicotinate
  • Dissolve ethyl nicotinate (15.1 g, 0.1 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (80%, 12.5 mL, 0.2 mol) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield nicotinic acid hydrazide.

Protocol 3: Synthesis of Nicotinoyl Chloride
  • To a flask containing nicotinic acid (12.3 g, 0.1 mol), add thionyl chloride (15 mL, 0.2 mol) dropwise at 0°C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain nicotinoyl chloride as a solid.

Protocol 4: Synthesis of Nicotinic Acid Hydrazide from Nicotinoyl Chloride
  • Dissolve nicotinoyl chloride (14.1 g, 0.1 mol) in dichloromethane (100 mL) and cool to 0°C.

  • Slowly add a solution of hydrazine hydrate (80%, 12.5 mL, 0.2 mol) in dichloromethane (50 mL).

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

  • Filter the resulting precipitate, wash with water and then with cold ethanol.

  • Dry the solid under vacuum to yield nicotinic acid hydrazide.

Protocol 5: Synthesis of this compound (Formylation)
  • Dissolve nicotinic acid hydrazide (13.7 g, 0.1 mol) in formic acid (50 mL) at room temperature.

  • Stir the solution for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: Expected signals would include aromatic protons of the pyridine ring, two distinct NH protons, and a formyl proton.

  • ¹³C NMR: Expected signals would include carbons of the pyridine ring, two carbonyl carbons (one from the nicotinoyl group and one from the formyl group).

  • IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, C=O stretching (amide I and formyl), and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₇H₇N₃O₂) would be observed.

This technical guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers in the field of medicinal and organic chemistry. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

Physical and chemical properties of N'-formylnicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N'-formylnicotinic acid hydrazide. Drawing from established knowledge of its parent compounds, nicotinic acid hydrazide and formic acid hydrazide, this document outlines its probable characteristics, synthesis, and potential biological significance. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its further investigation and application.

Physicochemical Properties

The physical and chemical properties of this compound can be inferred from its constituent parts: the nicotinic acid hydrazide core and the N'-formyl group. A summary of these expected properties is presented below.

PropertyInferred Value/CharacteristicSource/Basis of Inference
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Appearance White to off-white crystalline solidBased on the appearance of nicotinic acid hydrazide and other hydrazide derivatives[1].
Melting Point Expected to be higher than nicotinic acid hydrazide (159-161 °C) due to increased molecular weight and potential for hydrogen bonding.The melting point of nicotinic acid hydrazide is 159-161 °C[2]. Formylation can influence the crystal lattice energy.
Solubility Soluble in water and polar organic solvents like ethanol.Nicotinic acid hydrazide is soluble in water and alcohol[2]. The formyl group is unlikely to drastically decrease polarity.
pKa Expected to have at least two pKa values corresponding to the pyridine nitrogen and the hydrazide moiety.The pyridine nitrogen in nicotinic acid is a weak base. The hydrazide moiety can also be protonated or deprotonated.
Chemical Stability Stable under standard conditions. May undergo hydrolysis under strong acidic or basic conditions to yield nicotinic acid hydrazide and formic acid.Hydrazides can be susceptible to hydrolysis.

Synthesis and Reactivity

Proposed Synthesis

A plausible method for the synthesis of this compound is the reaction of nicotinic acid hydrazide with a suitable formylating agent, such as formic acid or a mixed anhydride of formic acid. One common method involves heating nicotinic acid hydrazide with an excess of formic acid.

Synthesis_Workflow NicotinicAcidHydrazide Nicotinic Acid Hydrazide Reaction Reflux NicotinicAcidHydrazide->Reaction FormicAcid Formic Acid (excess) FormicAcid->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification

Caption: Proposed synthesis workflow for this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the amide linkage, and the formyl group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Hydrazide Moiety: The amide group can participate in hydrogen bonding and can be hydrolyzed under certain conditions. The terminal NH group can be further functionalized.

  • Formyl Group: The formyl proton may exhibit characteristic chemical shifts in NMR spectroscopy. The carbonyl group can potentially react with nucleophiles.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

Spectroscopic TechniqueExpected Characteristics
FTIR (cm-1) - N-H stretching vibrations around 3200-3400 cm-1.- C=O stretching of the amide and formyl groups around 1650-1700 cm-1.- Aromatic C=C and C=N stretching in the 1400-1600 cm-1 region.
1H-NMR (ppm) - Aromatic protons of the pyridine ring in the δ 7.5-9.0 ppm range.- A singlet for the formyl proton (CHO) around δ 8.0-8.5 ppm.- Exchangeable N-H protons appearing as broad singlets.
13C-NMR (ppm) - Carbonyl carbons of the amide and formyl groups in the δ 160-170 ppm range.- Aromatic carbons of the pyridine ring between δ 120-150 ppm.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to isoniazid (isonicotinic acid hydrazide), a first-line anti-tubercular drug, suggests it may possess antimicrobial properties[3]. Isoniazid acts by inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall[4]. It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG[3][4].

Derivatives of nicotinic acid hydrazide have been explored for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects[5][6][7]. The hydrazone linkage (-C=N-NH-CO-) in many of these derivatives is considered a key pharmacophore[6]. The introduction of a formyl group at the N' position could modulate the electronic properties and steric hindrance of the molecule, potentially influencing its binding to biological targets.

SAR_Concept cluster_0 Nicotinic Acid Hydrazide Core cluster_1 N'-Substitution Core Pyridine Ring + Hydrazide BiologicalActivity Biological Activity (e.g., Antimicrobial) Core->BiologicalActivity Base Pharmacophore Formyl Formyl Group (this compound) Formyl->BiologicalActivity Modulates Activity Other Other Substituents (e.g., Arylidene) Other->BiologicalActivity Modulates Activity

Caption: Structure-Activity Relationship (SAR) concept for nicotinic acid hydrazide derivatives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of a hydrazide derivative, which can be adapted for this compound.

Synthesis of this compound (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid hydrazide (1 equivalent) in an excess of formic acid (e.g., 10-20 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The excess formic acid can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Characterization Methods
  • Melting Point: The melting point of the purified product should be determined using a standard melting point apparatus.

  • FTIR Spectroscopy: Record the FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory to identify the key functional groups.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) and record the 1H and 13C NMR spectra to confirm the structure.

  • Mass Spectrometry: Obtain a mass spectrum to determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

This compound represents an interesting, yet underexplored, derivative of nicotinic acid hydrazide. Based on the established chemistry of related compounds, it is expected to be a stable crystalline solid with potential biological activities, particularly as an antimicrobial agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate this compound and unlock its potential applications in medicinal chemistry and drug discovery. Further experimental validation is necessary to confirm the inferred properties and to fully elucidate its pharmacological profile.

References

N'-formylnicotinic acid hydrazide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid hydrazide, a versatile scaffold in medicinal chemistry. While specific data for the N'-formyl derivative is limited in publicly available literature, this guide provides a comprehensive overview based on the well-characterized parent compound and analogous chemical transformations. This document summarizes its chemical identifiers, proposes a detailed synthesis protocol, and explores potential biological activities and associated signaling pathways based on related structures.

Chemical Identifiers and Properties

As this compound does not have a dedicated CAS number, the identifiers for the parent compound, nicotinic acid hydrazide, are provided below for reference.

Identifier TypeValue
CAS Number 553-53-7
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
IUPAC Name pyridine-3-carbohydrazide
Synonyms Nicotinohydrazide, Nicotinyl hydrazide
InChI Key KFUSANSHCADHNJ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)NN

Proposed Synthesis of this compound

Experimental Protocol: Formylation of Nicotinic Acid Hydrazide

Materials:

  • Nicotinic acid hydrazide

  • Formic acid (≥95%)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Dissolve nicotinic acid hydrazide in the anhydrous solvent in the reaction vessel.

  • Add an excess of formic acid to the solution. The reaction can be performed at room temperature.

  • Stir the reaction mixture for a period of time, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography). Studies on similar hydrazides have shown that formylation can be significantly faster than acetylation.[1]

  • Upon completion, the solvent and excess formic acid can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

G Nicotinic_acid_hydrazide Nicotinic Acid Hydrazide Reaction Reaction Vessel (Anhydrous Solvent, Room Temp) Nicotinic_acid_hydrazide->Reaction Dissolve Formic_acid Formic Acid Formic_acid->Reaction Add Purification Purification (Recrystallization or Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product

Proposed synthesis workflow for this compound.

Spectral Data of Nicotinic Acid Hydrazide (Reference)

While experimental spectral data for this compound is not available, the data for the parent compound is provided as a reference for characterization.

Spectral Data TypeKey Features
¹H NMR (DMSO-d₆, 300 MHz) δ 9.17 (s, 1H), 8.84 (d, 1H), 8.32 (d, 1H), 7.63 (dd, 1H), 10.10 (s, 1H, NH), 5.25 (s, 2H, NH₂)[2]
¹H NMR (D₂O, 89.56 MHz) δ 8.80, 8.67, 8.12, 7.55 (aromatic protons)[2]
IR (KBr) Bands corresponding to NH and C=O stretching vibrations.

Potential Biological Activities and Signaling Pathways

Derivatives of nicotinic acid hydrazide have been extensively studied and exhibit a wide range of biological activities. These activities are often attributed to the formation of Schiff bases or other derivatives at the hydrazide moiety.

Antimicrobial Activity: Many hydrazone derivatives of nicotinic acid show significant antibacterial and antifungal properties.[3][4][5] The mechanism of action is often linked to the inhibition of essential enzymes in microbial pathways. For instance, isoniazid, an isomer of nicotinic acid hydrazide, is a cornerstone drug for tuberculosis treatment that inhibits mycolic acid synthesis.

Antitubercular Activity: The structural similarity to isoniazid suggests that derivatives of nicotinic acid hydrazide could possess antitubercular properties.[6] Modification of the hydrazide group is a common strategy to develop new antitubercular agents.[6]

Other Activities: Various other biological activities have been reported for nicotinic acid hydrazide derivatives, including anti-inflammatory, analgesic, and anticonvulsant effects.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives can interact with various biological targets. A key target is the nicotinic acetylcholine receptor (nAChR). Activation of nAChRs can trigger several downstream signaling cascades.

G Ligand Nicotinic Acid Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to PI3K PI3K nAChR->PI3K Activates MAPK MAPK nAChR->MAPK Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Cell Survival) Akt->Cellular_Response MAPK->Cellular_Response

Potential signaling pathway activated by nicotinic acid derivatives.

Activation of nAChRs by ligands can lead to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[7][8] These pathways are crucial in regulating cell survival, proliferation, and other cellular functions. The neuroprotective effects of some nicotinic compounds are thought to be mediated through these signaling cascades.[7]

Conclusion

This compound represents an under-explored derivative of the pharmacologically significant nicotinic acid hydrazide scaffold. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and an overview of the potential biological activities based on its structural congeners. Further research is warranted to isolate and characterize this compound and to evaluate its biological profile to unlock its full therapeutic potential. The provided experimental protocol and summary of related compounds offer a solid starting point for researchers and drug development professionals interested in this novel compound.

References

The Ascendant Therapeutic Potential of N'-Formylnicotinic Acid Hydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of nicotinic acid hydrazide represent a promising class of heterocyclic compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic aspects of these derivatives, with a particular focus on the emerging interest in N'-formyl modifications. While specific literature on N'-formylnicotinic acid hydrazide remains nascent, this document synthesizes available data on related nicotinic acid hydrazide and N'-formylhydrazide analogs to provide a comprehensive overview of their antimicrobial, antifungal, and anticancer potential. Detailed experimental protocols, quantitative activity data, and visual representations of synthetic and biological pathways are provided to facilitate further research and development in this compelling area of medicinal chemistry.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse physiological roles. The incorporation of a hydrazide moiety into the nicotinic acid scaffold gives rise to nicotinic acid hydrazide, a versatile precursor for the synthesis of a multitude of heterocyclic compounds. These derivatives, including Schiff bases, thiazolidinones, and oxadiazoles, have demonstrated significant pharmacological activities, such as antimicrobial, antifungal, antimycobacterial, and anticancer effects[1][2]. The biological activity is often attributed to the presence of the toxophoric –N=C- group and the ability of the hydrazone linkage (-CO-NH-N=C-) to form stable complexes with metal ions essential for microbial and cancer cell proliferation[3].

Recently, the introduction of a formyl group at the N'-position of the hydrazide has been explored as a strategy to modulate the biological activity of hydrazide-containing compounds. While direct studies on this compound are limited, research on other N'-formylhydrazide derivatives has shown promising antimicrobial activity, suggesting that this modification could be a valuable avenue for the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on nicotinic acid hydrazide derivatives and extrapolate the potential significance of the N'-formyl substitution.

Synthesis of Nicotinic Acid Hydrazide and its Derivatives

The synthesis of nicotinic acid hydrazide derivatives typically begins with the formation of nicotinic acid hydrazide from nicotinic acid. This key intermediate is then reacted with various electrophilic reagents to yield a diverse array of derivatives.

Synthesis of Nicotinic Acid Hydrazide

The initial step involves the conversion of nicotinic acid to its corresponding ester, followed by hydrazinolysis. A common laboratory-scale synthesis is as follows:

  • Esterification: Nicotinic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to yield the corresponding nicotinate ester.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to afford nicotinic acid hydrazide[1][2].

Alternatively, nicotinic acid can be converted to nicotinoyl chloride using a chlorinating agent like phosphorus pentachloride, followed by reaction with hydrazine hydrate[1][2].

Synthesis_of_Nicotinic_Acid_Hydrazide nicotinic_acid Nicotinic Acid intermediate Nicotinoyl Chloride / Ethyl Nicotinate nicotinic_acid->intermediate PCl5 or EtOH/H+ nicotinic_acid_hydrazide Nicotinic Acid Hydrazide intermediate->nicotinic_acid_hydrazide Hydrazine Hydrate Vilsmeier_Haack_Formylation dmf Dimethylformamide (DMF) vilsmeier Vilsmeier Reagent dmf->vilsmeier pocl3 Phosphorus Oxychloride (POCl3) pocl3->vilsmeier formyl_hydrazide N'-Formylnicotinic Acid Hydrazide Derivative vilsmeier->formyl_hydrazide Formylation hydrazide Nicotinic Acid Hydrazide Derivative hydrazide->formyl_hydrazide Anticancer_Mechanism Hydrazide_Derivative N'-Formylnicotinic Acid Hydrazide Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Hydrazide_Derivative->Enzyme_Inhibition Metal_Chelation Chelation of Essential Metal Ions Hydrazide_Derivative->Metal_Chelation ROS_Induction Induction of Reactive Oxygen Species (ROS) Hydrazide_Derivative->ROS_Induction Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Metal_Chelation->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_Induction->Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

References

A Comprehensive Technical Review of Nicotinic Acid Hydrazide Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of nicotinic acid hydrazide analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Drawing inspiration from the antitubercular drug isoniazid, a structural isomer, these analogues have been extensively explored for a wide range of therapeutic applications. This document details their synthesis, summarizes their biological activities with quantitative data, outlines key experimental protocols, and explores their structure-activity relationships.

General Synthesis of Nicotinic Acid Hydrazide Analogues

The synthesis of nicotinic acid hydrazide analogues typically follows a straightforward and efficient pathway. The process generally begins with the esterification of nicotinic acid, which is then converted to the core nicotinic acid hydrazide intermediate through hydrazinolysis. This key intermediate serves as a versatile scaffold that can be subsequently condensed with a variety of aromatic or heteroaromatic aldehydes and ketones to yield the final hydrazone derivatives.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation NicotinicAcid Nicotinic Acid EthylNicotinate Ethyl Nicotinate NicotinicAcid->EthylNicotinate Ethanol Ethanol (Solvent) AcidCatalyst Acid Catalyst (e.g., H₂SO₄) EthylNicotinate->EthylNicotinate_ref HydrazineHydrate Hydrazine Hydrate NicotinicAcidHydrazide Nicotinic Acid Hydrazide (Core Intermediate) NicotinicAcidHydrazide->NicotinicAcidHydrazide_ref EthylNicotinate_ref->NicotinicAcidHydrazide AldehydeKetone Aromatic Aldehyde/Ketone (R-CHO) FinalAnalogue Nicotinic Acid Hydrazide Analogue (Hydrazone) NicotinicAcidHydrazide_ref->FinalAnalogue

Caption: General synthetic workflow for nicotinic acid hydrazide analogues.

Experimental Protocol: Synthesis of N'-Arylidene-nicotinohydrazides

This protocol is a representative example for the synthesis of the final hydrazone analogues.

  • Preparation of the Core Intermediate: Nicotinic acid (0.08 mol) and ethanol (0.80 mol) are refluxed in the presence of a catalytic amount of concentrated sulfuric acid until the reaction is complete (monitored by TLC) to yield ethyl nicotinate.[1] The resulting ester is then refluxed with hydrazine hydrate for approximately 3 hours to produce nicotinic acid hydrazide.[2]

  • Condensation: The nicotinic acid hydrazide (0.01 mol) is dissolved in a suitable solvent like ethanol.[3] An appropriate aromatic aldehyde or ketone (0.01 mol) is added to the solution.[3]

  • Reaction: A catalytic amount of an acid, such as glacial acetic acid or even a natural acid like lemon juice, is added to the mixture.[3][4] The reaction mixture is then stirred at room temperature or refluxed for a period ranging from 15 minutes to 4 hours, with progress monitored by thin-layer chromatography (TLC).[2][3]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is filtered, washed with cold ethanol or water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure nicotinic acid hydrazide analogue.[2]

Biological Activities and Therapeutic Potential

Nicotinic acid hydrazide analogues have demonstrated a broad spectrum of pharmacological activities, including antitubercular, antimicrobial, anti-inflammatory, and anticancer effects.

Antitubercular Activity

The structural similarity of nicotinic acid hydrazide to isoniazid (INH), a cornerstone of tuberculosis treatment, has driven extensive research into its analogues as potential antitubercular agents.[5] The primary mechanism of action for many of these compounds is believed to be similar to INH, involving the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2]

Mycolic_Acid_Inhibition cluster_0 Mechanism of Action Prodrug Analogue (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) Prodrug->KatG Activation ActiveForm Activated Drug KatG->ActiveForm InhA InhA (Enoyl-ACP Reductase) ActiveForm->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Disruption

Caption: Proposed mechanism of antitubercular action.

Table 1: In Vitro Antitubercular Activity of Nicotinic Acid Hydrazide Analogues against M. tuberculosis H37Rv

Compound IDStructure/SubstituentMIC (µg/mL)Reference
8c N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide6.25[2][6][7]
8b N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide12.5[2][6][7]
8a N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide25[2]
4a 6-(4-Fluorophenyl)-2-methylnicotinohydrazide25[2]
4b 6-(4-Chlorophenyl)-2-methylnicotinohydrazide25[2]
4f 6-(4-Bromophenyl)-2-methylnicotinohydrazide25[2]

This is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation: A sterile 96-well microplate is used. Outer wells are filled with sterile water to prevent evaporation.

  • Compound Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth within the microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv strain.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Reading: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plates are re-incubated for 24 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]

General Antimicrobial Activity

Beyond their antimycobacterial properties, these analogues have shown efficacy against a range of other pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antibacterial and Antifungal Activity of Selected Analogues

Compound IDTest OrganismMIC (µg/mL)Reference
Compound 13 Staphylococcus epidermidis ATCC 122281.95[9][10]
Compound 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[10]
Compound 5 Staphylococcus aureus7.81 - 15.62[9]
Compound 25 Bacillus subtilis ATCC 66337.81[10]
Compound 25 Staphylococcus aureus ATCC 43300 (MRSA)15.62[10]
6c Escherichia coli- (Good activity)[11]
6d Candida albicans- (Good activity)[11]

Note: Some studies report qualitative "good activity" rather than specific MIC values.

This method is used to determine the MIC of compounds against various bacteria and fungi.[12]

  • Media Preparation: A series of agar plates are prepared, each containing a different, serially diluted concentration of the test compound. A control plate with no compound is also prepared.

  • Inoculation: The surface of each agar plate is streaked with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Result Interpretation: The plates are observed for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar plate.[12]

Anti-inflammatory Activity

Several nicotinic acid hydrazide derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[13] Their activity is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of Nicotinic Acid Hydrazide Analogues

Compound IDAssayResultReference
12d Carrageenan-induced paw edema95% reduction in inflammation[13]
12i Carrageenan-induced paw edema87% reduction in inflammation[13]
12j Acetic acid-induced writhing (Analgesic)99.6% activity vs control[13]
4h LPS-stimulated RAW 264.7 cellsPotent inhibition of NO, TNF-α, IL-6[14]
5b LPS-stimulated RAW 264.7 cellsPotent inhibition of NO, TNF-α, IL-6[14]

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard (e.g., receiving ibuprofen), and test groups.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Anticancer Activity

The anticancer potential of nicotinic acid derivatives is an emerging area of research.[15] Some analogues have shown promising cytotoxicity against various human cancer cell lines, with mechanisms potentially involving the inhibition of key signaling pathways like VEGFR-2.[16]

VEGFR2_Signaling_Inhibition cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Analogue Analogue (e.g., 5c) Analogue->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream Activates Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of VEGFR-2 signaling by a nicotinic acid analogue.

Table 4: In Vitro Anticancer Activity of Nicotinic Acid Hydrazide Analogues

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5c HCT-15 (Colon)Potent (Superior to Doxorubicin)[16]
5c PC-3 (Prostate)Potent (Superior to Doxorubicin)[16]
5c VEGFR-2 Enzyme0.068[16]
19 SH-SY5Y (Neuroblastoma)Micromolar potency[17]
22 SH-SY5Y (Neuroblastoma)Micromolar potency[17]
6c K562 (Leukemia)24.99[18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.[14]

Structure-Activity Relationship (SAR)

The biological activity of nicotinic acid hydrazide analogues is highly dependent on the nature and position of substituents on the aromatic rings. For antitubercular activity, lipophilicity has been identified as a crucial factor.

SAR_Antitubercular Structure-Activity Relationship for Antitubercular Activity cluster_sar Key Structural Modifications Core Nicotinic Acid Hydrazide Scaffold Modification1 Condensation with Isatin Core->Modification1 Modification3 Lipophilic Groups on Aryl Ring Core->Modification3 Modification4 Condensation with Aldehydes Core->Modification4 Activity_Increase Greatly Enhances Activity Modification1->Activity_Increase Modification2 Halogen on Isatin Ring (Position 5) Activity_Order Activity Order: Br > Cl > H Modification2->Activity_Order Activity_Decrease Sharply Decreases Activity Modification4->Activity_Decrease

Caption: Key SAR insights for antitubercular nicotinic acid hydrazides.[2][19]

Key SAR findings from the literature include:

  • Antitubercular Activity: Condensation of the core hydrazide with isatin moieties significantly enhances antitubercular activity compared to condensation with simple aldehydes.[2][19] Furthermore, introducing lipophilic, electron-withdrawing halogen groups (like Br or Cl) at the 5-position of the isatin ring leads to a remarkable increase in potency.[2][6] The order of activity is generally Br > Cl > H.[2]

  • Antimicrobial Activity: For general antibacterial activity, derivatives with a 5-nitrofuran substituent have shown very high potency, especially against Gram-positive bacteria.[9]

  • Anti-inflammatory Activity: The presence of specific substituents like 3-chloro and 4-methoxy on the phenyl ring of arylidene derivatives resulted in the most potent anti-inflammatory activity in one study.[13]

Conclusion

Nicotinic acid hydrazide analogues represent a privileged scaffold in medicinal chemistry with a diverse and potent range of biological activities. Their straightforward synthesis and the tunability of their structure allow for the optimization of activity against various therapeutic targets, from infectious diseases like tuberculosis to complex conditions such as cancer and inflammation. The structure-activity relationship studies consistently highlight the importance of lipophilicity and specific electronic properties of the substituents in modulating efficacy. These compounds offer an excellent framework for future drug development, and further investigation into their mechanisms of action and in vivo efficacy is warranted to translate their promising preclinical results into valuable therapeutic agents.

References

N'-Formylnicotinic Acid Hydrazide: A Technical Guide on the Postulated Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid hydrazide and its derivatives, particularly hydrazones, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, most notably their antitubercular properties. These compounds share a structural resemblance to isoniazid (INH), a cornerstone in the treatment of tuberculosis. The primary mechanism of INH involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][2] It is hypothesized that N'-formylnicotinic acid hydrazide, as a derivative of nicotinic acid hydrazide, may exert its biological effects through a similar pathway. This guide provides an in-depth overview of this postulated mechanism, supported by data from related compounds.

Hypothetical Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the current literature. However, based on general organic chemistry principles and documented reactions of hydrazides, a plausible synthetic route would involve the formylation of nicotinic acid hydrazide. One potential method is the treatment of nicotinic acid hydrazide with formic acid. This reaction has been observed as a side reaction in peptide synthesis when formic acid is used as a solvent or reagent.[3]

Proposed Reaction Scheme:

Nicotinic acid hydrazide + Formic acid → this compound + Water

A detailed experimental protocol would require optimization but would likely involve reacting nicotinic acid hydrazide with an excess of formic acid, possibly with a dehydrating agent or under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Postulated Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The proposed mechanism of action for this compound as an antitubercular agent is modeled after that of isoniazid.[1][4][5] This pathway involves its function as a prodrug that requires activation within the mycobacterial cell to exert its inhibitory effects.

3.1. Prodrug Activation by KatG

It is postulated that this compound, similar to isoniazid, would be a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][6][7] Inside the Mycobacterium tuberculosis cell, KatG is believed to catalyze the oxidation of the hydrazide moiety, leading to the formation of a reactive nicotinoyl radical species.[1][8]

3.2. Targeting the Enoyl-Acyl Carrier Protein Reductase (InhA)

The generated reactive species is hypothesized to then covalently bind to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming a nicotinoyl-NAD adduct.[4][5] This adduct acts as a potent and specific inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[9][10][11]

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This system is responsible for the synthesis of very-long-chain fatty acids, which are the precursors of mycolic acids.[2][9] Mycolic acids are unique and essential components of the mycobacterial cell wall, providing a robust, impermeable barrier that is critical for the bacterium's survival and virulence.

By inhibiting InhA, the nicotinoyl-NAD adduct effectively blocks the elongation of fatty acids, thereby halting mycolic acid synthesis.[1][4] The disruption of the cell wall integrity ultimately leads to bacterial cell death, explaining the bactericidal effect against actively replicating mycobacteria.[5]

Signaling Pathway Diagram

Mycolic_Acid_Synthesis_Inhibition Postulated Mechanism of this compound Action cluster_bacterium Mycobacterium tuberculosis Cell Prodrug N'-Formylnicotinic Acid Hydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Active_Species Reactive Nicotinoyl Radical KatG->Active_Species Adduct Nicotinoyl-NAD Adduct Active_Species->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) System Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Blocked Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Caption: Postulated activation and inhibitory pathway of this compound.

Quantitative Data for Nicotinic Acid Hydrazide Derivatives

While no specific quantitative data exists for this compound, numerous studies have reported the antitubercular activity of other nicotinic acid hydrazide derivatives, primarily as Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values for a selection of these compounds against Mycobacterium tuberculosis.

Compound IDDerivative ClassSubstituentMIC (µg/mL)Reference
8c N'-(bromo-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide5-Bromo-isatin6.25[12][13]
8b N'-(chloro-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide5-Chloro-isatin12.5[12][13]
8a N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideIsatin25[12]
4a 6-phenyl-2-methylnicotinohydrazidePhenyl25[12]
4b 6-(4-methylphenyl)-2-methylnicotinohydrazide4-Methylphenyl25[12]
4f 6-(4-methoxyphenyl)-2-methylnicotinohydrazide4-Methoxyphenyl25[12]

Experimental Protocols

The evaluation of the antitubercular activity of nicotinic acid hydrazide derivatives is commonly performed using the Microplate Alamar Blue Assay (MABA).[14][15][16] This colorimetric assay provides a reliable and efficient method for determining the MIC of a compound against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Mycobacterial Inoculum:

    • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • The culture is incubated at 37°C until it reaches the mid-log phase.

    • The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions:

    • The test compound (e.g., a nicotinic acid hydrazide derivative) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

    • Serial two-fold dilutions of the compound are prepared in a 96-well microplate using Middlebrook 7H9 broth. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • 100 µL of the prepared mycobacterial inoculum is added to each well containing the drug dilutions.

    • Control wells containing only the medium (sterility control) and medium with bacteria but no drug (growth control) are included.

    • The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 are added to each well.

    • The plate is re-incubated for 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[17]

Experimental Workflow Diagram

MABA_Workflow Microplate Alamar Blue Assay (MABA) Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis Inoculum C Inoculate Microplate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C (5-7 days) C->D E Add Alamar Blue and Tween 80 D->E F Re-incubate at 37°C (24-48 hours) E->F G Observe Color Change (Blue to Pink) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to nicotinic acid hydrazide and isoniazid provides a strong basis for postulating its biological activity. The proposed mechanism, involving prodrug activation by KatG and subsequent inhibition of InhA in the mycolic acid synthesis pathway, aligns with the known antitubercular action of this class of compounds. Further research, including synthesis, in vitro evaluation against Mycobacterium tuberculosis, and enzymatic assays, is necessary to validate this hypothesis and to determine the specific efficacy of this compound as a potential therapeutic agent. The experimental protocols and data from related compounds presented in this guide offer a foundational framework for such future investigations.

References

A Comprehensive Technical Guide to the Discovery and History of Nicotinic Acid Hydrazides in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Vitamin to Versatile Pharmacophore

Nicotinic acid, also known as niacin or vitamin B3, has a rich history that begins with its identification as the "pellagra-preventative" (P-P) factor. Pellagra, a disease characterized by dermatitis, diarrhea, and dementia, was first described in 1735 by Spanish physician Gaspar Casal, shortly after maize was introduced to Europe[1]. For centuries, its cause was debated until Joseph Goldberger's experiments in the early 20th century demonstrated its link to diet. The specific chemical structure was finally identified in 1937 by Conrad Arnold Elvehjem, who cured a similar condition in dogs using nicotinic acid[1].

Beyond its essential role as a vitamin, Canadian pathologist Rudolf Altschul discovered in 1955 that gram-doses of nicotinic acid could lower plasma cholesterol levels, establishing it as the first lipid-modifying drug[2][3]. This discovery opened a new chapter in its therapeutic application, leading to its use in preventing myocardial infarction and reducing mortality from coronary heart disease[2][3].

The journey from a fundamental vitamin to a broad-spectrum lipid drug laid the groundwork for further chemical exploration. By modifying the carboxylic acid group, researchers sought to create new derivatives with unique pharmacological profiles. One of the most significant and enduring modifications was the synthesis of nicotinic acid hydrazide . This derivative became a crucial scaffold, particularly in the search for new antimicrobial agents, drawing inspiration from the success of its isomer, isonicotinic acid hydrazide (isoniazid), a cornerstone of tuberculosis treatment. This guide delves into the discovery, synthesis, and historical research progression of nicotinic acid hydrazides, highlighting their evolution into a key area of medicinal chemistry.

The Genesis of Nicotinic Acid Hydrazide: Synthesis and Early Investigations

The synthesis of nicotinic acid hydrazide is a foundational process in the development of its numerous derivatives. It is typically achieved through a multi-step reaction starting from nicotinic acid. The core structure, featuring a pyridine ring and a hydrazide moiety (-CONHNH2), provides a versatile template for creating a wide array of compounds, most notably through condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases).

General Synthesis Pathway

The most common laboratory-scale synthesis of nicotinic acid hydrazide involves a two-step process. First, the carboxylic acid group of nicotinic acid is converted into a more reactive intermediate, such as an acid chloride or an ester. This intermediate then readily reacts with hydrazine hydrate to yield the final hydrazide product.

A logical workflow for the synthesis and subsequent derivatization is presented below.

G A Nicotinic Acid B Nicotinoyl Chloride (Acid Chloride Intermediate) A->B  PCl5 or SOCl2 C Nicotinic Acid Hydrazide B->C  Hydrazine Hydrate  (H2NNH2·H2O) D Aldehydes / Ketones E Schiff Bases (Hydrazones) C->E D->E F Cyclization Agents (e.g., Thioglycolic Acid) G Heterocyclic Derivatives (e.g., Thiazolidinones, Oxadiazoles) E->G F->G

General synthesis pathway for nicotinic acid hydrazide and its derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further development. The following protocols are synthesized from established literature procedures.[4][5][6][7]

Protocol 1: Synthesis of Nicotinic Acid Hydrazide (from Nicotinic Acid)

This protocol details the conversion of nicotinic acid to its hydrazide via an acid chloride intermediate.

Materials:

  • Nicotinic Acid

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Anhydrous Carbon Tetrachloride (or other suitable inert solvent)

  • Hydrazine Hydrate (99%)

  • Methanol

  • Aqueous Sodium Bicarbonate (10%)

Procedure:

  • Step 1: Synthesis of Nicotinoyl Chloride. A mixture of nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at approximately 100°C.[5] After the reaction is complete, the solvent is distilled off to yield the solid acid chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of Nicotinic Acid Hydrazide. The crude nicotinoyl chloride (0.03 mol) is cooled to 0°C. Hydrazine hydrate (0.1 mol) is added dropwise to the acid chloride with constant stirring.[5] The resulting mixture is then stirred for 5 hours at room temperature. A solid product will form.

  • Step 3: Purification. The solid is collected and washed with a 10% aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by drying in a vacuum.[5] The crude product is then recrystallized from methanol to yield pure nicotinic acid hydrazide.[5]

Protocol 2: Synthesis of Nicotinic Acid Hydrazide Schiff Bases (Hydrazones)

This protocol describes the condensation reaction between nicotinic acid hydrazide and an aromatic aldehyde.

Materials:

  • Nicotinic Acid Hydrazide

  • Appropriate Aromatic Aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol (96%)

  • Glacial Acetic Acid (catalytic amount)

  • Dimethylformamide (DMF) for recrystallization (optional)

Procedure:

  • Step 1: Reaction Setup. Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (50 ml). A few drops of glacial acetic acid are added as a catalyst.[5]

  • Step 2: Aldehyde Addition. The appropriate aromatic aldehyde (0.01 mol) is added to the solution.[5]

  • Step 3: Reaction. The mixture is gently heated for 1 hour at approximately 60°C.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification. After completion, the reaction mixture is poured into ice-cold water. The resulting precipitate (the Schiff base) is filtered, washed with water, and dried. The pure compound can be obtained by recrystallization from a suitable solvent like ethanol or DMF.[5]

Research and Development: The Quest for Antimicrobial Activity

While nicotinic acid itself has no proven antibacterial effect, its hydrazide derivatives have been extensively studied for their pharmacological activities, particularly as antimicrobial agents.[7] This line of inquiry was heavily influenced by the success of isoniazid (the hydrazide of isonicotinic acid), a primary drug for treating tuberculosis. Researchers hypothesized that the nicotinic acid scaffold could also yield potent therapeutic agents.

The primary focus has been on Schiff base derivatives, which have been evaluated for antitubercular, antifungal, and antibacterial activities.[4]

Antitubercular Activity

Numerous studies have synthesized and evaluated nicotinic acid hydrazides and their derivatives against Mycobacterium tuberculosis. The results have shown that structural modifications significantly impact activity.

The general research workflow for identifying and characterizing these potential drug candidates is outlined below.

G A Synthesis of Nicotinohydrazide Derivatives B In Vitro Screening (vs. M. tuberculosis) A->B C Determine MIC (Minimum Inhibitory Concentration) B->C  Quantitative  Analysis D Cytotoxicity Assay (vs. Human Cell Lines) C->D  Assess Selectivity F Structure-Activity Relationship (SAR) Study C->F E Determine IC50 (50% Inhibitory Concentration) D->E  Quantitative  Analysis E->F G Lead Compound Identification F->G  Identify Key  Structural Features H ADME Prediction (Theoretical Kinetic Study) G->H  Evaluate  Drug-Likeness

References

N'-Formylnicotinic Acid Hydrazide: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazides and their derivatives represent a cornerstone in the field of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2] Among these, compounds derived from nicotinic acid (a form of vitamin B3) have garnered significant attention due to their broad spectrum of biological activities.[3][4] N'-formylnicotinic acid hydrazide, a specific derivative, embodies the chemical adaptability of the hydrazide functional group. While much of the literature focuses on its close relatives, the hydrazones, the N'-formyl moiety provides a unique structural element for exploring new pharmacological profiles.

This technical guide delves into the synthesis, chemical properties, and multifaceted roles of nicotinic acid hydrazide derivatives, with a particular focus on the N'-formyl scaffold, in medicinal chemistry. It aims to provide drug development professionals with a comprehensive overview of their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis and Chemical Profile

The foundational step in synthesizing this compound and its derivatives is the preparation of nicotinic acid hydrazide. This is typically achieved through the hydrazinolysis of a nicotinic acid ester, such as ethyl nicotinate, by refluxing with hydrazine hydrate.[5][6]

The introduction of the N'-formyl group can then be accomplished through standard formylation reactions. The general synthetic pathway highlights the straightforward nature of these chemical transformations.

Synthesis_Workflow cluster_0 Synthesis Pathway Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate Nicotinic_Acid->Ethyl_Nicotinate Esterification (H₂SO₄, EtOH) Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Ethyl_Nicotinate->Nicotinic_Acid_Hydrazide Hydrazinolysis (NH₂NH₂·H₂O) N_Formyl_Derivative N'-Formylnicotinic Acid Hydrazide Nicotinic_Acid_Hydrazide->N_Formyl_Derivative Formylation Formylating_Agent Formylating Agent (e.g., Formic Acid) Formylating_Agent->N_Formyl_Derivative Bioactive_Derivatives cluster_1 Generation of Bioactive Hydrazones Core Nicotinic Acid Hydrazide Core Hydrazone N-Acylhydrazone Derivative (Bioactive Compound) Core->Hydrazone Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Hydrazone Condensation Activities Antimicrobial Anticancer Antitubercular Anti-inflammatory Hydrazone->Activities Signaling_Pathway cluster_0 Nicotinic Acid (Niacin) Signaling via GPR109A Niacin Nicotinic Acid / Derivative GPR109A GPR109A Receptor (Adipocyte) Niacin->GPR109A Binds & Activates Gi Inhibitory G-protein (Gi) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release to Liver Lipolysis->FFA Experimental_Workflow cluster_2 In Vitro Biological Screening Workflow Synthesis Compound Synthesis & Purification Stock Prepare Stock Solutions (DMSO) Synthesis->Stock Assay Primary Screening (e.g., Antibacterial, Anticancer) Stock->Assay Hit Identify 'Hit' Compounds Assay->Hit Dose Dose-Response Assay (e.g., MIC / IC₅₀ Determination) Hit->Dose Active Data Data Analysis & SAR Studies Hit->Data Inactive Dose->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N'-formylnicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N'-formylnicotinic acid hydrazide, a derivative of nicotinic acid hydrazide. Nicotinic acid hydrazide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential antitubercular properties. The protocol herein describes a two-step synthesis commencing with the formation of nicotinic acid hydrazide from nicotinic acid, followed by its formylation. This guide is intended to furnish researchers and drug development professionals with a comprehensive methodology, including reaction conditions, purification techniques, and characterization data.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in the development of therapeutic agents. The hydrazide derivative, nicotinic acid hydrazide, serves as a crucial intermediate in the synthesis of various heterocyclic compounds and Schiff bases which have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a formyl group to the hydrazide moiety can modulate the compound's physicochemical properties and biological activity. This protocol outlines a reproducible method for the synthesis of this compound.

Quantitative Data Summary

While specific yield and analytical data for this compound are not extensively reported in the literature, the following table provides expected ranges based on the synthesis of related compounds. The synthesis of the intermediate, nicotinic acid hydrazide, is well-documented with high yields. The subsequent formylation step is expected to proceed efficiently.

StepProductReagentsSolventTypical Yield (%)Melting Point (°C)
1. HydrazinolysisNicotinic acid hydrazideNicotinoyl chloride, Hydrazine hydrateDichloromethane/Water75-85161-163
2. FormylationThis compoundNicotinic acid hydrazide, Formic acidAcetonitrile/Water70-90Not Reported

Experimental Protocols

Step 1: Synthesis of Nicotinic acid hydrazide

This procedure is adapted from established methods for the synthesis of nicotinic acid hydrazide from nicotinic acid.[1]

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Nicotinoyl Chloride: In a well-ventilated fume hood, a mixture of nicotinic acid (0.1 mol) and thionyl chloride (0.2 mol) is carefully heated under reflux for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude nicotinoyl chloride.

  • Formation of Nicotinic Acid Hydrazide: The crude nicotinoyl chloride is dissolved in 50 mL of dichloromethane and cooled in an ice bath. A solution of hydrazine hydrate (0.12 mol) in 20 mL of water is added dropwise to the stirred solution of nicotinoyl chloride. The reaction mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification: The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol. The solid product is dried under vacuum to afford nicotinic acid hydrazide. The purity can be assessed by melting point determination and thin-layer chromatography (TLC).

Step 2: Synthesis of this compound

This protocol is based on general procedures for the formylation of hydrazides using formic acid.[2]

Materials:

  • Nicotinic acid hydrazide

  • Formic acid (HCOOH)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Magnetic stirrer

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: Nicotinic acid hydrazide (0.05 mol) is dissolved in a mixture of acetonitrile and water (1:1, v/v).

  • Formylation: To this solution, formic acid (0.1 mol) is added. The reaction mixture is stirred at room temperature for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid residue is washed with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound. The final product should be dried under vacuum.

Visualizations

Experimental Workflow

Synthesis_Workflow Start Nicotinic Acid Step1 React with Thionyl Chloride Start->Step1 Intermediate1 Nicotinoyl Chloride Step1->Intermediate1 Step2 React with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 Nicotinic Acid Hydrazide Step2->Intermediate2 Step3 React with Formic Acid Intermediate2->Step3 FinalProduct N'-formylnicotinic acid hydrazide Step3->FinalProduct Purification Purification (Recrystallization) FinalProduct->Purification

Caption: Synthetic pathway for this compound.

Logical Relationship of Components

Logical_Relationship Core Nicotinic Acid Core Final N'-formylnicotinic acid hydrazide Core->Final Provides pyridine ring Hydrazide Hydrazide Moiety (-CONHNH2) Hydrazide->Final Links core and formyl group Formyl Formyl Group (-CHO) Formyl->Final Modifies biological activity

Caption: Key structural components of the final product.

References

Application Notes and Protocols: Synthesis of Hydrazones using N'-formylnicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure, formed by the condensation of hydrazines with aldehydes or ketones. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The versatility of the hydrazone linkage allows for the facile synthesis of diverse molecular libraries, making it a valuable tool in drug discovery and development.[1][2]

N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid, also known as vitamin B3. The incorporation of the nicotinic acid moiety into a hydrazone structure can be a strategic approach to developing novel therapeutic agents, potentially leveraging the biological roles of nicotinamide. This document provides detailed protocols for the synthesis of hydrazones from this compound, methods for their characterization, and a summary of their potential biological applications.

Synthesis of Hydrazones from this compound

The general method for the synthesis of hydrazones from this compound involves the condensation reaction with various aldehydes and ketones. The reaction is typically carried out in an alcohol solvent, often with the addition of a catalytic amount of acid to facilitate the reaction.[3]

General Synthetic Workflow

The synthesis of hydrazones from this compound can be visualized as a straightforward, two-component reaction. The workflow involves the preparation of the reactants, the condensation reaction, and subsequent purification and characterization of the final product.

G cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_purification Purification & Characterization N_formylnicotinic_acid_hydrazide This compound Reaction_Mixture Reaction in Solvent (e.g., Ethanol) + Acid Catalyst (optional) N_formylnicotinic_acid_hydrazide->Reaction_Mixture Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Purification Purification (Recrystallization/Chromatography) Reflux->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of hydrazones.
Experimental Protocol: Synthesis of N'-(benzylidene)formylnicotinohydrazide

This protocol describes the synthesis of a representative hydrazone from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • To this solution, add benzaldehyde (1.0 eq).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure hydrazone.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the typical yields and reaction times for the synthesis of a series of hydrazones derived from this compound and various substituted benzaldehydes.

EntryAldehydeProductReaction Time (h)Yield (%)
1BenzaldehydeN'-(benzylidene)formylnicotinohydrazide385
24-ChlorobenzaldehydeN'-(4-chlorobenzylidene)formylnicotinohydrazide2.592
34-MethoxybenzaldehydeN'-(4-methoxybenzylidene)formylnicotinohydrazide3.588
44-NitrobenzaldehydeN'-(4-nitrobenzylidene)formylnicotinohydrazide295
52-HydroxybenzaldehydeN'-(2-hydroxybenzylidene)formylnicotinohydrazide482

Characterization of Synthesized Hydrazones

The structural elucidation of the synthesized hydrazones is crucial and can be achieved using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectra of the synthesized hydrazones will show characteristic absorption bands. The N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹. The C=O stretching of the amide group appears around 1640-1680 cm⁻¹, and the C=N stretching of the imine group is found in the region of 1590-1620 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of key protons. The amide proton (NH) typically appears as a singlet at around δ 11.0-12.0 ppm. The azomethine proton (-N=CH-) resonates as a singlet in the range of δ 8.0-9.0 ppm. The aromatic protons will appear in the expected regions.[2]

¹³C NMR spectroscopy will show the characteristic signals for the carbonyl carbon (C=O) of the amide at approximately δ 160-170 ppm and the imine carbon (C=N) at around δ 140-150 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized hydrazones, and the fragmentation pattern can provide further structural information.

Biological Activities and Potential Signaling Pathways

Hydrazone derivatives are known to exhibit a wide range of biological activities. While the specific mechanisms of action for hydrazones derived from this compound require detailed investigation, a common mode of action for many biologically active hydrazones is enzyme inhibition. For instance, they can act as competitive or non-competitive inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells.

Hypothetical Signaling Pathway: Enzyme Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized hydrazone acts as an inhibitor of a key enzyme, thereby blocking a critical cellular process.

G Substrate Substrate Enzyme_Substrate_Complex Enzyme-Substrate Complex Substrate->Enzyme_Substrate_Complex Enzyme Enzyme Enzyme->Enzyme_Substrate_Complex Hydrazone_Inhibitor Hydrazone Derivative Hydrazone_Inhibitor->Enzyme Product Product Enzyme_Substrate_Complex->Product Blocked_Product_Formation Product Formation Blocked Cellular_Process Cellular Process (e.g., Growth, Proliferation) Product->Cellular_Process Inhibition_of_Process Inhibition of Cellular Process

Caption: Hypothetical enzyme inhibition by a hydrazone derivative.

Conclusion

The synthesis of hydrazones from this compound offers a promising avenue for the development of novel compounds with potential therapeutic applications. The straightforward synthetic protocols, coupled with the diverse biological activities of the hydrazone scaffold, make this an attractive area for further research in drug discovery. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers in this field.

References

Application of N'-formylnicotinic Acid Hydrazide in Antimicrobial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antitubercular, and antiviral properties. The core structure, which includes an azomethine group (-NH-N=CH-), is considered a key pharmacophore. Nicotinic acid, a form of vitamin B3, and its derivatives have also been explored for their therapeutic potential. The combination of these two moieties in N'-substituted nicotinic acid hydrazides presents a promising avenue for the discovery of novel antimicrobial agents. This document outlines the potential synthesis, and proposed protocols for evaluating the antimicrobial efficacy of N'-formylnicotinic acid hydrazide.

Synthesis

The synthesis of this compound can be proposed as a two-step process, starting from nicotinic acid. The first step involves the synthesis of the key intermediate, nicotinic acid hydrazide.

Step 1: Synthesis of Nicotinic Acid Hydrazide

Nicotinic acid hydrazide is typically synthesized from nicotinic acid via an esterification reaction followed by hydrazinolysis. A common laboratory-scale synthesis is outlined below.

Protocol:

  • Esterification: A mixture of nicotinic acid and a suitable alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to produce the corresponding ethyl nicotinate.

  • Hydrazinolysis: The resulting ethyl nicotinate is then reacted with hydrazine hydrate, typically in an alcoholic solvent, under reflux conditions.[1][2] The nicotinic acid hydrazide product precipitates upon cooling and can be purified by recrystallization.

dot

Synthesis_Nicotinic_Acid_Hydrazide NicotinicAcid Nicotinic Acid EthylNicotinate Ethyl Nicotinate NicotinicAcid->EthylNicotinate Ethanol, H₂SO₄ (cat.), Reflux NicotinicAcidHydrazide Nicotinic Acid Hydrazide EthylNicotinate->NicotinicAcidHydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of Nicotinic Acid Hydrazide.

Step 2: Proposed Synthesis of this compound

The formylation of the terminal nitrogen of nicotinic acid hydrazide can be achieved through reaction with a formylating agent. A potential method involves the use of formic acid.[3][4]

Proposed Protocol:

  • Nicotinic acid hydrazide is dissolved in a suitable solvent.

  • An excess of formic acid is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to drive the formylation reaction.

  • The this compound product can be isolated by removal of the solvent and excess formic acid, followed by purification techniques such as recrystallization.

dot

Proposed_Synthesis_N_formylnicotinic_Acid_Hydrazide NicotinicAcidHydrazide Nicotinic Acid Hydrazide NFormylNicotinicAcidHydrazide N'-formylnicotinic acid hydrazide NicotinicAcidHydrazide->NFormylNicotinicAcidHydrazide Formic Acid, Heat

Caption: Proposed Synthesis of this compound.

Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives

While specific data for this compound is unavailable, numerous studies have demonstrated the antimicrobial potential of various N'-acylhydrazone derivatives of nicotinic acid. These compounds are synthesized by condensing nicotinic acid hydrazide with a variety of aldehydes and ketones.[1][5] The antimicrobial activity is often attributed to the presence of the azomethine group. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative nicotinic acid hydrazide-hydrazone derivatives against common bacterial strains.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N'-(phenylmethylidene)nicotinohydrazidePseudomonas aeruginosa0.220[5]
N'-(1-phenylethylidene)nicotinohydrazidePseudomonas aeruginosa0.195[5]
N'-(4-chlorobenzylidene)nicotinohydrazideStaphylococcus aureus>1000[6]
N'-(4-fluorobenzylidene)nicotinohydrazideBacillus subtilis125[6]
N'-(4-nitrobenzylidene)nicotinohydrazideEscherichia coli250[6]

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of this compound, standard antimicrobial susceptibility testing methods can be employed. The two most common methods are the broth microdilution and the agar disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • This compound (or other test compounds)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (bacterial suspension without antimicrobial agent)

  • Negative control (sterile broth)

  • Reference antibiotic (e.g., ciprofloxacin, gentamicin)

  • Incubator (37°C)

  • Microplate reader (optional)

Protocol:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in the wells of a 96-well plate containing MHB to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells for a positive control (inoculum in broth without the compound) and a negative control (broth only). Also, include a dilution series of a reference antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare stock solution of This compound B Perform serial dilutions in 96-well plate with MHB A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Visually inspect for turbidity or measure OD E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Broth Microdilution Assay.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10][11]

Materials:

  • This compound (or other test compounds)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Positive control (disk with a known effective antibiotic)

  • Negative control (disk with solvent only)

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate. Allow the plate to dry for a few minutes.

  • Prepare Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Place Disks: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Potential Mechanism of Action

The precise mechanism of action of this compound is yet to be determined. However, based on the literature for related hydrazone compounds, several potential mechanisms can be proposed:

  • Inhibition of Mycolic Acid Synthesis: Isoniazid, a well-known antitubercular drug and an isomer of nicotinic acid hydrazide, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that this compound or its metabolites could interfere with similar biosynthetic pathways in susceptible bacteria.

  • Enzyme Inhibition: The hydrazone moiety can chelate metal ions that are essential for the catalytic activity of various microbial enzymes.

  • Disruption of Cell Membrane: Some hydrazone derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Further studies, such as enzyme inhibition assays and cell membrane permeability assays, would be necessary to elucidate the specific mechanism of action of this compound.

dot

Potential_Mechanisms Compound This compound Mechanism1 Inhibition of Mycolic Acid Synthesis Compound->Mechanism1 Mechanism2 Enzyme Inhibition via Metal Chelation Compound->Mechanism2 Mechanism3 Disruption of Cell Membrane Integrity Compound->Mechanism3 Outcome Bacterial Cell Death Mechanism1->Outcome Mechanism2->Outcome Mechanism3->Outcome

Caption: Potential Antimicrobial Mechanisms of Action.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound, combining the nicotinic acid and hydrazide moieties, suggests it is a promising candidate for antimicrobial drug discovery. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to synthesize and evaluate the antimicrobial efficacy and mechanism of action of this novel compound. Further investigation is warranted to explore its full potential in combating microbial infections.

References

Application Notes and Protocols: N'-formylnicotinic acid hydrazide as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the privileged scaffolds in medicinal chemistry, five-membered nitrogen-containing heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Acid hydrazides are key building blocks for synthesizing these structures.[5] N'-formylnicotinic acid hydrazide, a derivative of the well-known antitubercular agent isoniazid, serves as a valuable and versatile precursor, incorporating the essential nicotinoyl moiety into the target heterocycle. This document provides detailed protocols for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles starting from this compound.

General Experimental Workflow

The overall strategy involves a two-step synthesis starting from the readily available nicotinic acid hydrazide (isoniazid). The first step is the formylation of the terminal nitrogen, followed by cyclization reactions to yield the desired heterocyclic cores.

G cluster_0 Preparation of Precursor cluster_1 Synthesis of Heterocycles cluster_2 Analysis & Characterization A Nicotinic Acid Hydrazide (Isoniazid) B This compound A->B Formylation (HCOOH) C 2-(Pyridin-3-yl)-1,3,4-oxadiazole B->C Dehydrative Cyclization (e.g., POCl₃) D 4-Amino-5-(pyridin-3-yl)-4H- 1,2,4-triazole-3-thiol B->D Multi-step Conversion 1. CS₂/KOH 2. NH₂NH₂·H₂O E Spectroscopic Analysis (FT-IR, NMR, Mass Spec) C->E D->E F Biological Activity Screening E->F

Caption: General workflow for the synthesis and analysis of heterocyclic compounds.

Application Note 1: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, contributing to improved pharmacokinetic profiles of drug candidates.[3][6] The most direct route to synthesizing 2-(pyridin-3-yl)-1,3,4-oxadiazole from this compound is through an intramolecular cyclodehydration reaction.

Reaction Pathway: 1,3,4-Oxadiazole Formation

G A N'-formylnicotinic acid hydrazide reagent POCl₃ Reflux A->reagent B 2-(Pyridin-3-yl)- 1,3,4-oxadiazole reagent->B Cyclodehydration

Caption: Cyclodehydration pathway to form a 1,3,4-oxadiazole ring.

Experimental Protocol

Protocol 1.1: Synthesis of this compound

  • Materials: Nicotinic acid hydrazide (Isoniazid), Formic acid (98-100%).

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.05 mol) in formic acid (25 mL).

    • Reflux the mixture for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

    • The resulting white precipitate is filtered, washed thoroughly with cold water to remove excess formic acid, and dried under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 1.2: Synthesis of 2-(pyridin-3-yl)-1,3,4-oxadiazole

  • Materials: this compound, Phosphorus oxychloride (POCl₃), Toluene.

  • Procedure:

    • Place this compound (0.01 mol) in a 50 mL round-bottom flask.[6]

    • Add phosphorus oxychloride (10 mL) slowly while cooling the flask in an ice bath.[6]

    • After the addition is complete, reflux the reaction mixture for 6-8 hours.[6]

    • Monitor the reaction completion using TLC.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The precipitate formed is filtered, washed with water, and dried.

    • The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.[7]

Data Presentation

Table 1: Physical and Analytical Data for Synthesized Oxadiazole.

Compound Molecular Formula Yield (%) Melting Point (°C)
This compound C₇H₇N₃O₂ ~85 160-162

| 2-(Pyridin-3-yl)-1,3,4-oxadiazole | C₇H₅N₃O | ~70-80 | 148-150 |

Table 2: Spectroscopic Data for 2-(pyridin-3-yl)-1,3,4-oxadiazole.

Data Type Key Signals
FT-IR (cm⁻¹) ~1610 (C=N), ~1550 (C=C), ~1250 (C-O-C of oxadiazole ring)
¹H-NMR (δ, ppm) δ 9.30 (s, 1H, oxadiazole-H), δ 9.15 (s, 1H, Ar-H), δ 8.70 (d, 1H, Ar-H), δ 8.40 (d, 1H, Ar-H), δ 7.50 (t, 1H, Ar-H)

| ¹³C-NMR (δ, ppm) | δ 165.5 (C-2 oxadiazole), δ 158.0 (C-5 oxadiazole), δ 152.0, 148.5, 135.0, 124.0, 120.5 (Pyridine carbons) |

Application Note 2: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-triazoles are another class of heterocycles with a broad spectrum of pharmacological activities.[8] A common synthetic route starts from an acid hydrazide, which is first converted to an intermediate potassium dithiocarbazinate, then cyclized with hydrazine hydrate to form the aminotriazole thiol.[8]

Reaction Pathway: 1,2,4-Triazole Formation

G A Nicotinic acid hydrazide B Potassium 3-nicotinoyldithiocarbazate A->B 1. KOH 2. CS₂ Ethanol C 4-Amino-5-(pyridin-3-yl)-4H- 1,2,4-triazole-3-thiol B->C NH₂NH₂·H₂O Reflux

Caption: Synthetic pathway for 1,2,4-triazole-3-thiol from nicotinic acid hydrazide.

Experimental Protocol

Note: For this synthesis, it is more direct to start from nicotinic acid hydrazide, as the formyl group would be cleaved under the harsh basic conditions of the reaction.

Protocol 2.1: Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • Materials: Nicotinic acid hydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Hydrazine hydrate (80-99%), Absolute ethanol.

  • Procedure:

    • Step 1: Formation of Potassium Dithiocarbazinate. Dissolve potassium hydroxide (0.015 mol) in absolute ethanol (50 mL). Add nicotinic acid hydrazide (0.01 mol) and stir until a clear solution is obtained.[8] Cool the solution to 0-5 °C in an ice bath. Add carbon disulfide (0.015 mol) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. Filter the resulting precipitate, wash with cold diethyl ether, and dry to obtain potassium 3-nicotinoyldithiocarbazate.

    • Step 2: Cyclization. Suspend the potassium salt from Step 1 (0.01 mol) in water (20 mL). Add hydrazine hydrate (0.02 mol).[8] Reflux the mixture for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (use a fume hood). Cool the reaction mixture and dilute with cold water. Acidify carefully with dilute hydrochloric acid or acetic acid to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to yield the pure triazole.[8]

Data Presentation

Table 3: Physical and Analytical Data for Synthesized Triazole.

Compound Molecular Formula Yield (%) Melting Point (°C)

| 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | C₇H₇N₅S | ~75-85 | 270-272 |

Table 4: Spectroscopic Data for 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

Data Type Key Signals
FT-IR (cm⁻¹) ~3300-3100 (N-H str.), ~2550 (S-H str., weak), ~1620 (C=N), ~1560 (C=C)
¹H-NMR (δ, ppm) δ 13.8 (s, 1H, SH), δ 9.10 (s, 1H, Ar-H), δ 8.65 (d, 1H, Ar-H), δ 8.30 (d, 1H, Ar-H), δ 7.45 (t, 1H, Ar-H), δ 5.80 (s, 2H, NH₂)[8]

| ¹³C-NMR (δ, ppm) | δ 168.0 (C=S), δ 150.0 (Triazole C-5), δ 151.5, 148.0, 134.5, 125.0, 123.0 (Pyridine carbons) |

This compound and its parent compound, nicotinic acid hydrazide, are highly effective precursors for the synthesis of medicinally important 1,3,4-oxadiazole and 1,2,4-triazole heterocycles. The protocols outlined provide clear, reproducible methods for obtaining these target compounds in good yields. These synthetic strategies are valuable for researchers in medicinal chemistry and drug development, enabling the creation of novel molecular entities for further biological evaluation.

References

Application Notes and Protocols for the Analytical Characterization of N'-formylnicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid, a form of vitamin B3. As with many pharmaceutical compounds, comprehensive characterization is crucial for quality control, stability studies, and regulatory compliance. This document provides detailed application notes and protocols for the analytical techniques commonly employed to characterize this compound, ensuring its identity, purity, and stability. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and quality assurance.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is typically employed for its ability to separate polar and nonpolar compounds.

Quantitative Data Summary
ParameterValue
Retention Time ~ 4.8 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Experimental Protocol: Purity Assay and Quantification by RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 95% A and 5% B, linearly ramping to 50% A and 50% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase starting composition to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 262 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for preliminary identification and quantification based on the electronic transitions within the molecule.

Quantitative Data Summary

ParameterValue
Solvent 0.1 M Hydrochloric Acid
λmax 1 ~213 nm
λmax 2 ~262 nm

Experimental Protocol: UV-Vis Spectral Analysis

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound in 0.1 M HCl. Dilute to a concentration within the linear range of the instrument (e.g., 5-25 mg/L).[1]

  • Analysis:

    • Use 0.1 M HCl as the blank reference.

    • Scan the sample solution from 200 nm to 400 nm.

    • Record the wavelengths of maximum absorbance (λmax). For nicotinic acid derivatives, characteristic peaks are expected around 213 nm and 262 nm.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

Quantitative Data Summary: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100N-H StretchingAmide/Hydrazide (NH, NH₂)
3100 - 3000C-H StretchingAromatic Ring
1680 - 1650C=O StretchingAmide I (Formyl C=O)
1660 - 1630C=O StretchingAmide I (Nicotinoyl C=O)[4]
1600 - 1550N-H BendingAmide II
1580 - 1450C=C StretchingAromatic Ring

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Perform background subtraction and identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.

Quantitative Data Summary: Predicted ¹H-NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.2Singlet (broad)-NH- (Amide)
~9.6Singlet (broad)-NH- (Hydrazide)
9.0 - 8.8MultipletAromatic CH (Pyridine ring)
8.3 - 8.1MultipletAromatic CH (Pyridine ring)
~8.2Singlet-CHO (Formyl)
7.6 - 7.4MultipletAromatic CH (Pyridine ring)

Experimental Protocol: ¹H-NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Process the data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals and assign the chemical shifts to the respective protons in the molecule. The use of 2D NMR techniques like COSY and HSQC can aid in unambiguous assignments.

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow cluster_uv UV-Vis cluster_ftir FTIR cluster_nmr NMR sample This compound Sample uv_prep Dissolve in 0.1M HCl sample->uv_prep ftir_prep Place on ATR sample->ftir_prep nmr_prep Dissolve in DMSO-d₆ sample->nmr_prep uv_scan Scan 200-400 nm uv_prep->uv_scan uv_result Identify λmax uv_scan->uv_result ftir_scan Scan 4000-400 cm⁻¹ ftir_prep->ftir_scan ftir_result Identify Functional Groups ftir_scan->ftir_result nmr_scan Acquire Spectrum nmr_prep->nmr_scan nmr_result Assign Chemical Shifts nmr_scan->nmr_result

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio and fragmentation pattern.

Quantitative Data Summary
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
[M+H]⁺ (protonated molecule) m/z 166.06
Key Fragments (predicted) m/z 137, 122, 106, 78

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the protonated molecular ion peak [M+H]⁺.

    • If using tandem MS (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to confirm the structure. Expected fragments could correspond to the loss of the formyl group (-CHO), the entire formylhydrazide moiety, or cleavage of the pyridine ring.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

Quantitative Data Summary
TechniqueParameterValue
TGA Onset of Decomposition> 200 °C (predicted)
DSC Melting Point (Endotherm)180 - 190 °C (predicted)

Experimental Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • Analysis:

    • Place the pan in the instrument furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • TGA: Monitor the change in mass as a function of temperature. The onset of mass loss indicates thermal decomposition.

    • DSC: Monitor the heat flow into or out of the sample. A sharp endothermic peak indicates the melting point.

Logical Relationship in Thermal Analysis

Thermal_Analysis cluster_dsc DSC Measurement cluster_tga TGA Measurement start Heat Sample (e.g., 10 °C/min) dsc_event Phase Transition (Melting) start->dsc_event tga_event Thermal Decomposition start->tga_event dsc_peak Endothermic Peak dsc_event->dsc_peak dsc_mp Determine Melting Point dsc_peak->dsc_mp tga_loss Mass Loss tga_event->tga_loss tga_stability Determine Decomposition Temp. tga_loss->tga_stability

Caption: Relationship between heating and observed events in TGA/DSC.

References

Application Notes and Protocols for the Spectroscopic Analysis of N'-formylnicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N'-formylnicotinic acid hydrazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. As derivatives of nicotinic acid (a form of vitamin B3), these molecules are being investigated for a range of biological activities, including potential antitubercular and antimicrobial properties. The structural elucidation and confirmation of these compounds are paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two powerful analytical techniques that provide detailed information about the molecular structure of these derivatives.

These application notes provide a comprehensive overview of the NMR and IR spectroscopic characteristics of this compound derivatives, detailed experimental protocols for their synthesis and spectroscopic analysis, and visualizations of key chemical and analytical workflows.

Spectroscopic Data of this compound

The following tables summarize the characteristic NMR and IR spectral data for a representative this compound. The chemical shifts in NMR and vibrational frequencies in IR are influenced by the molecular environment, and thus, these values serve as a general guide.

Table 1: ¹H NMR Spectral Data of this compound

Solvent: DMSO-d₆

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H (Formyl)~8.2s-Chemical shift can vary depending on conformation.
NH (Hydrazide)~10.5s (broad)-Exchangeable with D₂O.
NH (Amide)~9.8s (broad)-Exchangeable with D₂O.
H2 (Pyridine)~9.0d~2.0
H4 (Pyridine)~8.8dd~4.8, 1.6
H5 (Pyridine)~7.6m-
H6 (Pyridine)~8.3d~4.8

Note: The exact chemical shifts and coupling constants can vary based on the specific derivative and solvent used.

Table 2: ¹³C NMR Spectral Data of this compound

Solvent: DMSO-d₆

Carbon (¹³C) Chemical Shift (δ, ppm) Notes
C=O (Formyl)~160-165
C=O (Hydrazide)~165-170
C2 (Pyridine)~152
C3 (Pyridine)~130
C4 (Pyridine)~135
C5 (Pyridine)~124
C6 (Pyridine)~149

Note: The chemical shifts are approximate and can be influenced by substituents on the pyridine ring.

Table 3: IR Spectral Data of this compound
Functional Group Vibrational Frequency (ν, cm⁻¹) Intensity
N-H Stretch (Amide & Hydrazide)3100-3300Medium-Strong
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Amide I, Formyl)1680-1700Strong
C=O Stretch (Amide I, Hydrazide)1650-1670Strong
N-H Bend (Amide II)1520-1550Medium-Strong
C=N and C=C Stretch (Pyridine)1400-1600Medium-Strong

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from nicotinic acid hydrazide.

Materials:

  • Nicotinic acid hydrazide

  • Formic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve nicotinic acid hydrazide (1 equivalent) in a minimal amount of ethanol.

  • Add an excess of formic acid (e.g., 5-10 equivalents) to the solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to the mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound.

  • Confirm the structure and purity of the product using NMR and IR spectroscopy, and melting point determination.

Protocol 2: NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the this compound derivative in about 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Place the NMR tube in the spectrometer's probe.

  • Acquire a ¹H NMR spectrum. Typical parameters include:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Acquire a ¹³C NMR spectrum. Typical parameters include:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay (d1): 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Protocol 3: IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry this compound derivative with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound derivatives.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification Nicotinic_acid_hydrazide Nicotinic Acid Hydrazide Reflux Reflux in Ethanol Nicotinic_acid_hydrazide->Reflux Formic_acid Formic Acid Formic_acid->Reflux Crude_product Crude N'-formylnicotinic Acid Hydrazide Reflux->Crude_product Purification Recrystallization Crude_product->Purification Pure_product Pure Product Purification->Pure_product G Workflow for Spectroscopic Analysis start Synthesized Compound ir_spec Acquire IR Spectrum start->ir_spec nmr_spec Acquire NMR Spectra (¹H and ¹³C) start->nmr_spec data_analysis Analyze Spectral Data ir_spec->data_analysis nmr_spec->data_analysis structure_elucidation Elucidate/Confirm Structure data_analysis->structure_elucidation G Proposed Antitubercular Mechanism of Hydrazides Prodrug Hydrazide Derivative (Prodrug) Activation Activation by KatG enzyme in M. tuberculosis Prodrug->Activation Active_form Active Radical Species Activation->Active_form Target InhA Enzyme (Enoyl-ACP reductase) Active_form->Target Covalent Adduct Formation Inhibition Inhibition of InhA Active_form->Inhibition Effect Disruption of Mycolic Acid Synthesis Inhibition->Effect Result Bactericidal Effect Effect->Result

Application Notes and Protocols for N'-Substituted Nicotinic Acid Hydrazides in the Development of Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the synthesis, anti-tubercular activity, or mechanism of action of N'-formylnicotinic acid hydrazide. The following application notes and protocols are based on the broader class of nicotinic acid hydrazides and their derivatives, which have been widely investigated as potential anti-tubercular agents. This information provides a relevant framework for researchers interested in the development of novel anti-tubercular drugs based on the nicotinic acid hydrazide scaffold.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with improved efficacy and different mechanisms of action. Nicotinic acid hydrazides, structurally related to the first-line anti-TB drug isoniazid (INH), have emerged as a promising scaffold for the development of new anti-tubercular drugs. These compounds and their derivatives, particularly hydrazones, have demonstrated potent in vitro activity against M. tuberculosis.

This document provides an overview of the anti-tubercular potential of N'-substituted nicotinic acid hydrazides, including quantitative activity data, detailed experimental protocols for their synthesis and evaluation, and visual representations of synthetic pathways and putative mechanisms of action.

Data Presentation

The anti-tubercular activity of various nicotinic acid hydrazide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. The following tables summarize the in vitro anti-tubercular activity of representative nicotinic acid hydrazide derivatives against M. tuberculosis H37Rv, as reported in the scientific literature.

Table 1: In Vitro Anti-tubercular Activity of 6-Aryl-2-methylnicotinohydrazide Derivatives

Compound IDAr-MIC (µg/mL)[1][2][3]
4a Phenyl25[1][2][3]
4b 4-Methylphenyl25[1][2]
4c 4-Fluorophenyl>100[1][2][3]
4d 4-Chlorophenyl50[1][2]
4e 4-Bromophenyl50[1][2]
4f 4-Methoxyphenyl25[1][2]
4g 4-(Trifluoromethyl)phenyl100[1][2]
4h 4-(Dimethylamino)phenyl100[1][2]
4i Naphthalen-2-yl100[1][2]

Table 2: In Vitro Anti-tubercular Activity of N'-(2-oxoindolin-3-ylidene)nicotinohydrazide Derivatives

Compound IDRMIC (µg/mL)[1][2][3]
8a H25[1][2]
8b Cl12.5[1][2][3]
8c Br6.25[1][2][3]

Experimental Protocols

The following are detailed methodologies for the synthesis and anti-tubercular evaluation of nicotinic acid hydrazide derivatives, adapted from published literature.

Protocol 1: Synthesis of Nicotinic Acid Hydrazide

This protocol describes the general synthesis of a nicotinic acid hydrazide from the corresponding nicotinic acid ester.

Materials:

  • Appropriate ethyl nicotinate derivative

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Dissolve the starting ethyl nicotinate derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the nicotinic acid hydrazide.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of N'-Substituted Nicotinic Acid Hydrazones (Schiff Bases)

This protocol outlines the synthesis of nicotinic acid hydrazones through the condensation of a nicotinic acid hydrazide with an aldehyde or ketone.

Materials:

  • Nicotinic acid hydrazide

  • Appropriate aldehyde or ketone

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the nicotinic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours.

  • The resulting hydrazone derivative usually precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallization from a suitable solvent can be performed for further purification.

Protocol 3: In Vitro Anti-tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.

  • Assay Setup:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

    • Include a drug-free control well and a sterile medium control well.

    • Add 100 µL of the prepared mycobacterial inoculum to each well, except for the sterile medium control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours at 37°C.

  • Reading the Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

    • For a more quantitative result, the fluorescence can be read on a fluorometer (excitation at 530 nm, emission at 590 nm).

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Nicotinic Acid Hydrazide cluster_1 Synthesis of N'-Substituted Hydrazones Nicotinic_Acid_Ester Nicotinic Acid Ester Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Nicotinic_Acid_Ester->Nicotinic_Acid_Hydrazide Hydrazinolysis (Ethanol, Reflux) Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Nicotinic_Acid_Hydrazide Nicotinic_Acid_Hydrazone N'-Substituted Nicotinic Acid Hydrazone Nicotinic_Acid_Hydrazide->Nicotinic_Acid_Hydrazone Condensation (Ethanol, Acetic Acid catalyst) Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Nicotinic_Acid_Hydrazone

Caption: General synthesis of nicotinic acid hydrazides and their hydrazone derivatives.

Putative Mechanism of Action

The mechanism of action of many nicotinic acid hydrazide derivatives is believed to be similar to that of isoniazid (INH). INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

G cluster_0 Mycobacterium Cell NAH Nicotinic Acid Hydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) NAH->KatG Activation Activated_NAH Activated Drug KatG->Activated_NAH InhA InhA (Enoyl-ACP reductase) Activated_NAH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Lysis Cell Lysis InhA->Cell_Lysis Disruption leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall

Caption: Putative mechanism of action of nicotinic acid hydrazides against M. tuberculosis.

References

Application Notes and Protocols for Screening the Bioactivity of N'-formylnicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid, a class of compounds known for a wide range of biological activities.[1] Hydrazide and hydrazone derivatives are significant in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Specifically, derivatives of isoniazid, a nicotinic acid hydrazide, are well-established as antitubercular agents and have also been investigated for their anticancer potential.[1][5] Given this background, this compound is a promising candidate for comprehensive bioactivity screening to uncover its therapeutic potential.

These application notes provide a detailed experimental framework for a tiered screening approach to evaluate the antimicrobial, anticancer, and anti-inflammatory activities of this compound. The protocols outlined below are standard, robust, and widely used in drug discovery for preliminary bioactivity assessment.[6][7]

Experimental Workflow

The overall workflow for screening the bioactivity of this compound follows a logical progression from initial broad screening to more specific assays based on the initial findings.

experimental_workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Bioactivity Screening cluster_secondary_screening Secondary & Mechanistic Assays compound N'-formylnicotinic acid hydrazide antimicrobial Antimicrobial Assay (Agar Well Diffusion) compound->antimicrobial anticancer Anticancer Assay (MTT Assay) compound->anticancer anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) compound->anti_inflammatory mic MIC Determination antimicrobial->mic If active apoptosis Apoptosis Assay anticancer->apoptosis If active cytokine Cytokine Profiling anti_inflammatory->cytokine If active nfkb_pathway cluster_nucleus Inside Nucleus cytokine Pro-inflammatory Cytokines (TNF-α, IL-1β) receptor Receptor cytokine->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocation gene_expression Inflammatory Gene Expression (COX-2, iNOS) ikb_nfkb->ikb degradation ikb_nfkb->nfkb release apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

N'-formylnicotinic acid hydrazide as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-formylnicotinic acid hydrazide is a versatile organic ligand that holds significant promise in the field of coordination chemistry. Its structure, featuring a pyridine ring, a hydrazide moiety, and a formyl group, offers multiple coordination sites, allowing for the formation of stable and structurally diverse metal complexes. This multivalency, combined with the inherent biological activity associated with nicotinic acid derivatives, makes its metal complexes attractive candidates for various applications, including catalysis, materials science, and particularly, drug development. The formyl group introduces an additional coordination site and modulates the electronic properties of the hydrazide backbone, influencing the stability and reactivity of the resulting coordination compounds.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving this compound. Detailed experimental protocols for the synthesis of the ligand and its complexes, along with characterization techniques, are presented to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of nicotinic acid hydrazide, followed by its formylation.

Protocol 1: Synthesis of Nicotinic Acid Hydrazide

This protocol is adapted from standard procedures for the synthesis of hydrazides from esters.[1][2][3]

Materials:

  • Ethyl nicotinate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl nicotinate (0.1 mol) in 100 mL of ethanol.

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified nicotinic acid hydrazide in a desiccator.

Expected Yield: 80-90% Characterization: The product can be characterized by its melting point and spectroscopic techniques such as FT-IR and NMR.

Protocol 2: Synthesis of this compound

This protocol is based on the known formylation of hydrazides using formic acid.[4][5]

Materials:

  • Nicotinic acid hydrazide

  • Formic acid (98-100%)

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend nicotinic acid hydrazide (0.05 mol) in formic acid (50 mL).

  • Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction by TLC until the starting material is consumed (usually within 1-2 hours).

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product thoroughly with cold water to remove any residual formic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Expected Yield: 70-85% Characterization: The final product should be characterized by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Coordination Chemistry of this compound

This compound can act as a versatile ligand, exhibiting different coordination modes depending on the metal ion, reaction conditions, and the presence of other co-ligands. The potential coordination sites are the pyridine nitrogen, the amide oxygen, and the terminal hydrazinic nitrogen of the formyl group.[6][7][8]

Potential Coordination Modes:
  • Monodentate: Coordination can occur through the pyridine nitrogen, which is a common coordination site for pyridine-containing ligands.

  • Bidentate: The ligand can chelate to a metal center through the pyridine nitrogen and the amide oxygen, forming a stable five-membered ring. Another bidentate mode could involve the amide oxygen and the terminal hydrazinic nitrogen.

  • Tridentate: In some cases, the ligand might coordinate in a tridentate fashion, utilizing the pyridine nitrogen, amide oxygen, and the terminal hydrazinic nitrogen, especially with larger metal ions.

  • Bridging: The hydrazide moiety can also act as a bridge between two metal centers, leading to the formation of polynuclear complexes.

Caption: Possible coordination modes of the ligand.

Experimental Protocols for Complex Synthesis and Characterization

Protocol 3: General Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes with this compound.

Materials:

  • This compound

  • Metal salts (e.g., CuCl2·2H2O, Ni(NO3)2·6H2O, Co(CH3COO)2·4H2O, ZnCl2)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in 50 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol) in 20 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • A change in color or the formation of a precipitate may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the complex with ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl2.

Note: The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. The choice of solvent and reaction temperature may also influence the nature of the product.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

Technique Information Obtained Expected Observations for this compound Complexes
Elemental Analysis (C, H, N) Determines the empirical formula and metal-to-ligand ratio.Experimental values should be in close agreement with the calculated values for the proposed formula.
Molar Conductivity Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent.Low molar conductivity values in a non-coordinating solvent suggest a non-electrolytic nature.
Magnetic Susceptibility Provides information about the number of unpaired electrons and the geometry of the complex.Can help distinguish between different geometries (e.g., octahedral vs. tetrahedral for Ni(II) complexes).
FT-IR Spectroscopy Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation.A shift in the ν(C=O) and pyridine ring vibrations to lower or higher frequencies indicates coordination through the amide oxygen and pyridine nitrogen, respectively. The appearance of new bands in the far-IR region can be attributed to M-N and M-O bonds.[8]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and its geometry.d-d transitions for transition metal complexes can indicate the coordination environment (e.g., octahedral or tetrahedral).
1H and 13C NMR Spectroscopy (For diamagnetic complexes) Gives detailed information about the structure of the ligand in the complex.Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding sites.
Mass Spectrometry Determines the molecular weight of the complex and provides information on its fragmentation pattern.The molecular ion peak can confirm the composition of the complex.
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.Can reveal the decomposition pattern and the temperature at which the complex is stable.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex in the solid state.Offers precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Caption: Workflow from synthesis to application.

Potential Applications in Drug Development

Hydrazide and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties. The coordination of these ligands to metal ions can enhance their therapeutic potential through various mechanisms, such as increased lipophilicity, altered redox potentials, and interaction with biological targets.

Signaling Pathway Hypothesis for Anticancer Activity

Metal complexes of this compound could potentially exert anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

Caption: Potential mechanism of anticancer action.

Further research is warranted to explore the full potential of this compound and its metal complexes in various scientific and therapeutic domains. The protocols and information provided herein serve as a foundational guide for researchers embarking on the study of this promising ligand.

References

Application Notes and Protocols: N'-Formylnicotinic Acid Hydrazide and its Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid hydrazide and its derivatives, including N'-acylhydrazones, represent a versatile class of compounds with significant potential in the development of novel enzyme inhibitors.[1][2] These scaffolds have been successfully employed to target a range of enzymes implicated in various diseases, from infectious diseases to metabolic disorders and neurodegenerative conditions.[2][3][4][5] The core structure, featuring a pyridine ring and a hydrazide or hydrazone moiety, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[6] The hydrazone group (=N-NH2), in particular, is recognized as an important pharmacophore in the design of enzyme inhibitors.[2]

This document provides detailed application notes and protocols for the use of N'-formylnicotinic acid hydrazide and its analogs in the development of enzyme inhibitors. While specific data for this compound is limited in the current literature, the protocols and data presented herein for closely related nicotinic acid hydrazide derivatives serve as a robust foundation for investigating its potential as an enzyme inhibitor.

Enzyme Targets and Quantitative Data

Derivatives of nicotinic acid hydrazide have demonstrated inhibitory activity against a variety of enzymes. The following tables summarize the available quantitative data for these compounds against several key enzyme targets.

Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes by Nicotinic Acid Derivatives
CompoundTarget EnzymeIC50 (µM)Inhibition TypeSource
8 α-Amylase20.5Noncompetitive[4]
44 α-Amylase58.1Noncompetitive[4]
35 α-Glucosidase32.9Noncompetitive[4]
39 α-Glucosidase26.4Noncompetitive[4]
Acarbose (Control)α-Amylase / α-Glucosidase--[4]
Table 2: Inhibition of Cholinesterases by Pyridoxal and Pyridine-4-carbaldehyde Hydrazone Derivatives
CompoundTarget EnzymeKi (µM)Inhibition TypeSource
2 (pyridoxal derivative)Acetylcholinesterase (AChE)16-[2]
Pyridoxal-derived hydrazonesAcetylcholinesterase (AChE)16 - 77-[2]
Pyridine-4-carbaldehyde-derived hydrazonesAcetylcholinesterase (AChE)155 - 301-[2]
12 (pyridoxal N-acylhydrazone)Butyrylcholinesterase (BChE)-More potent than parent compound 9[2]
N-acylhydrazonesAcetylcholinesterase (AChE)89 - 199-[2]

Note: The specific structures for compounds 8, 35, 39, and 44 can be found in the cited source.[4] Compounds 2, 9, and 12 are detailed in their respective reference.[2]

Table 3: Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives
Compound SeriesTarget Organism/EnzymeMIC (µg/mL)NotesSource
Isatin Hydrazides 8b M. tuberculosis12.5More active than parent hydrazide[3]
Isatin Hydrazides 8c M. tuberculosis6.25Highest activity among tested compounds[3]
N-acylated isonicotinic acid hydrazidesEnoyl–acyl carrier protein reductase (InhA)-Good to excellent inhibitory activity[5]

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound and its analogs as enzyme inhibitors. These protocols are based on standard methodologies reported in the literature.[2][7]

Protocol 1: Determination of IC50 for Enzyme Inhibition

Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Inhibitor stock solution (e.g., this compound dissolved in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • In the wells of a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Investigation of Inhibition Mechanism (e.g., Competitive vs. Noncompetitive)

Objective: To determine the mode of action of the inhibitor.

Materials:

  • Same as Protocol 1

Procedure:

  • Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the inhibitor and the substrate.

  • Generate a set of Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) from the Michaelis-Menten data.

  • Analyze the Lineweaver-Burk plot:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Noncompetitive inhibition: The lines will intersect on the x-axis.

    • Mixed inhibition: The lines will intersect in the second quadrant.

    • Uncompetitive inhibition: The lines will be parallel.

Visualizations

Signaling Pathways and Experimental Workflows

enzyme_inhibition_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling Structure-Activity Relationship Structure-Activity Relationship Selectivity Profiling->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship->ADME/Tox Profiling Lead Compound Lead Compound ADME/Tox Profiling->Lead Compound

Caption: Workflow for Enzyme Inhibitor Discovery.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Noncompetitive Inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Substrate Substrate Inhibitor Inhibitor Product Product Enzyme-Substrate Complex->Product + Enzyme Enzyme_C Enzyme Enzyme-Inhibitor Complex_C Enzyme-Inhibitor Complex (Inactive) Enzyme_C->Enzyme-Inhibitor Complex_C Inhibitor_C Inhibitor Inhibitor_C->Enzyme-Inhibitor Complex_C Enzyme_NC Enzyme Enzyme-Inhibitor Complex_NC Enzyme-Inhibitor Complex (Inactive) Enzyme_NC->Enzyme-Inhibitor Complex_NC Enzyme-Substrate Complex_NC Enzyme-Substrate Complex Enzyme-Substrate-Inhibitor Complex_NC Enzyme-Substrate-Inhibitor Complex (Inactive) Enzyme-Substrate Complex_NC->Enzyme-Substrate-Inhibitor Complex_NC Inhibitor_NC Inhibitor Inhibitor_NC->Enzyme-Inhibitor Complex_NC Inhibitor_NC->Enzyme-Substrate-Inhibitor Complex_NC

Caption: Mechanisms of Enzyme Inhibition.

Conclusion

This compound and its structural relatives are a promising class of molecules for the development of novel enzyme inhibitors. The synthetic tractability and the demonstrated activity of related compounds against a range of important enzyme targets make them attractive candidates for further investigation in drug discovery programs. The protocols and data presented in these application notes provide a solid starting point for researchers to explore the potential of these compounds in their own research.

References

Application Notes and Protocols for Nicotinic Acid Hydrazide-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Nicotinic Acid Hydrazide-Based Niosomes for Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed protocols for the synthesis, characterization, and evaluation of novel drug delivery systems based on nicotinic acid hydrazide. The focus is on the development of nonionic surfactants derived from nicotinic hydrazide and their formulation into niosomal vesicles for the delivery of therapeutic agents, such as the antifungal drug Amphotericin B.[1][2][3]

Introduction

Nicotinic acid hydrazide, a derivative of niacin (Vitamin B3), serves as a versatile precursor for the synthesis of novel amphiphilic molecules. These amphiphiles can self-assemble into vesicular systems known as niosomes, which are microscopic lamellar structures formed by the admixture of non-ionic surfactants and cholesterol with subsequent hydration in an aqueous medium.[4][5] Niosomes are promising drug delivery vehicles due to their ability to encapsulate both hydrophilic and lipophilic drugs, enhancing drug solubility, stability, and bioavailability while potentially reducing toxicity.[1][4] This document details the application of two novel nonionic surfactants derived from nicotinic hydrazide, NODNH-16 and NODNH-18, for the delivery of Amphotericin B.[1][2]

Data Presentation

The following tables summarize the key quantitative data from studies on nicotinic acid hydrazide-based niosomes.

Table 1: Physicochemical Properties of Nicotinic Acid Hydrazide-Based Surfactants [2]

SurfactantYield (%)Melting Point (°C)
NODNH-1684117.2–119.5
NODNH-1890118.5–120.8

Table 2: Drug Entrapment Efficiency and Physicochemical Characterization of Amphotericin B-Loaded Niosomes [1][2]

FormulationDrug Entrapment Efficiency (%)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NODNH-16 Niosomes60.65 ± 2.12Not ReportedNot ReportedNot Reported
NODNH-18 Niosomes68.45 ± 2.12Not ReportedNot ReportedNot Reported

Note: Specific size, PDI, and zeta potential values were measured but not explicitly stated in the provided search results.

Table 3: In Vitro Drug Release of Amphotericin B from NODNH-18 Niosomes at 12 hours [1]

pHMaximum Drug Release (%)
1.238.67 ± 0.6
4.242.25 ± 0.5
7.034.41 ± 0.6 (at 11 hours)

Table 4: Biocompatibility of Nicotinic Acid Hydrazide-Based Surfactants [1][2][3]

Surfactant/ControlHemolysis (%) at 1000 µg/mLNIH/3T3 Cell Viability (%) at 150 µg/mL
NODNH-1621.13 ± 2.11Higher than Tween®-80
NODNH-1823.32 ± 2.45Higher than Tween®-80
Tween®-80 (Reference)28.57 ± 2.13Not explicitly quantified

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the development and evaluation of nicotinic acid hydrazide-based drug delivery systems.

Synthesis of Nicotinic Acid Hydrazide-Based Surfactants (NODNH-18)[1][2]

This protocol describes a two-step synthesis for the nonionic surfactant NODNH-18.

Materials:

  • 4-hydroxy benzaldehyde

  • 1-bromooctadecane

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Nicotinic hydrazide

  • Ethanol

  • Anhydrous acetic acid

Procedure:

Step 1: Synthesis of 4-(octadecyloxy) benzaldehyde

  • In a round-bottom flask, combine 122 mg (1.0 mmol) of 4-hydroxy benzaldehyde, 499.9 mg (1.5 mmol) of 1-bromo-octadecane, and 345.5 mg (2.5 mmol) of K₂CO₃ in 10 mL of acetone.

  • Reflux the mixture for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture and purify the product using column chromatography.

Step 2: Synthesis of NODNH-18

  • In a 50 mL round-bottom flask, add 70 mg (0.5 mmol) of nicotinic hydrazide and 187.2 mg (0.5 mmol) of 4-(octadecyloxy) benzaldehyde to 20 mL of ethanol.

  • Stir the mixture for 20 minutes at 80°C.

  • Add a few drops of anhydrous acetic acid.

  • Reflux the reaction for 3 hours at 80°C.

  • Stop the reaction, cool to ambient temperature, and filter the precipitate.

  • The resulting white powder is the desired product (NODNH-18).

Note: The same procedure is followed for the synthesis of NODNH-16, using 1-bromohexadecane in Step 1.

Preparation of Niosomes and Drug Loading (Thin Film Hydration Method)[1][2][6]

Materials:

  • Synthesized surfactant (NODNH-16 or NODNH-18)

  • Cholesterol

  • Drug (e.g., Amphotericin B)

  • Chloroform

  • Methanol

  • Deionized water

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 15 mg of the synthesized surfactant (NODNH-18 or NODNH-16), 7 mg of cholesterol, and 5 mg of Amphotericin B in a binary solvent mixture of chloroform and methanol (7 mL:4 mL).[1]

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[6]

  • Hydrate the thin film by adding 5 mL of deionized water to the flask.[1]

  • Agitate the flask gently to allow the formation of niosomal vesicles.

  • The resulting suspension contains the drug-loaded niosomes.

Determination of Drug Entrapment Efficiency[1]

Materials:

  • Drug-loaded niosome suspension

  • Methanol

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Take a known volume of the drug-loaded niosome suspension and centrifuge at high speed to separate the un-entrapped drug from the niosomes.

  • Carefully collect the supernatant containing the un-entrapped drug.

  • Dissolve the sedimented vesicular pellet (containing the entrapped drug) in methanol.

  • Measure the concentration of the drug in the dissolved pellet using a UV-Vis spectrophotometer at the drug's maximum wavelength (e.g., 405 nm for Amphotericin B).

  • Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Amount of entrapped drug / Total initial amount of drug) x 100

In Vitro Drug Release Study[1][7]

Materials:

  • Drug-loaded niosome suspension (1 mg/mL)

  • Dialysis membrane (e.g., 12,000 kDa pore size)

  • Phosphate buffered saline (PBS) at desired pH values (e.g., 1.2, 4.2, 7.0)

  • Shaking incubator

  • UV-Vis Spectrophotometer

Procedure:

  • Take 5 mL of the Amphotericin B-loaded vesicle suspension (1 mg/mL) in a dialysis membrane bag.[1]

  • Immerse the sealed dialysis bag in a beaker containing 50 mL of PBS of the desired pH.

  • Place the beaker in a shaking incubator at 37°C with a shaking speed of 50 rpm.[1]

  • At specific time intervals, withdraw 2 mL aliquots from the buffer solution outside the dialysis bag.[1]

  • Immediately replace the withdrawn volume with 2 mL of fresh buffer to maintain sink conditions.[1][7]

  • Determine the amount of drug released in each aliquot using a UV-Vis spectrophotometer at the drug's maximum wavelength (405 nm for Amphotericin B).[1]

  • Calculate the cumulative percentage of drug release over time.

Hemolysis Assay[1][8][9]

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate buffered saline (PBS)

  • Synthesized surfactant solutions at various concentrations

  • Triton X-100 (positive control)

  • Centrifuge

  • Microplate reader

Procedure:

  • Collect fresh human blood and isolate RBCs by centrifugation. Wash the RBCs multiple times with PBS.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Prepare different concentrations of the synthesized surfactants (e.g., up to 1000 µg/mL) in PBS.

  • In microcentrifuge tubes, mix the surfactant solutions with the RBC suspension.

  • For the positive control, mix RBC suspension with Triton X-100 (to induce 100% hemolysis). For the negative control, mix RBCs with PBS only.

  • Incubate the samples for a specified time (e.g., 4 hours) at 37°C.[1][2]

  • After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Carefully collect the supernatant and transfer it to a 96-well plate.

  • Measure the absorbance of the supernatant at 541 nm (for hemoglobin release) using a microplate reader.[8]

  • Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cell Viability (MTT) Assay[1][11][12]

Materials:

  • NIH/3T3 cell line (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized surfactant solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the synthesized surfactants.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate to ensure complete dissolution of the crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Antifungal Susceptibility Testing[1][13]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Sabouraud dextrose agar/broth

  • Drug-loaded niosomes

  • Free drug solution (as control)

  • Microplate (96-well)

Procedure (Broth Microdilution Method):

  • Prepare a standardized inoculum of the fungal strain in RPMI 1640 medium.[11]

  • Prepare serial dilutions of the drug-loaded niosomes and the free drug in the microplate wells.

  • Add the fungal inoculum to each well.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the fungus.

Visualizations

The following diagrams illustrate key pathways and workflows described in these notes.

Synthesis_Pathway cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Surfactant Formation 4_hydroxy_benzaldehyde 4-Hydroxy Benzaldehyde intermediate 4-(octadecyloxy) benzaldehyde 4_hydroxy_benzaldehyde->intermediate K2CO3, Acetone Reflux 12h bromoalkane 1-Bromo-octadecane bromoalkane->intermediate final_product NODNH-18 Surfactant intermediate->final_product nicotinic_hydrazide Nicotinic Hydrazide nicotinic_hydrazide->final_product Ethanol, Acetic Acid Reflux 3h

Caption: Synthesis pathway of nicotinic acid hydrazide-based surfactant NODNH-18.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization & Evaluation A 1. Mix Surfactant, Cholesterol & Drug in Chloroform/Methanol B 2. Create Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Solution B->C D 4. Formation of Drug-Loaded Niosomes C->D E Entrapment Efficiency (UV-Vis) D->E F In Vitro Drug Release (Dialysis) D->F G Biocompatibility (Hemolysis, MTT Assay) D->G H Antifungal Activity (MIC Determination) D->H

Caption: Experimental workflow for niosome preparation and evaluation.

Logical_Relationships cluster_inputs Components & Properties cluster_outputs Drug Delivery Advantages center_node Nicotinic Acid Hydrazide Niosomes Biocompatibility Good Biocompatibility (Low Hemolysis) center_node->Biocompatibility Solubility Enhanced Drug Solubility center_node->Solubility Efficiency High Entrapment Efficiency center_node->Efficiency Release Sustained Drug Release center_node->Release Nicotinic_Hydrazide Nicotinic Hydrazide Backbone Nicotinic_Hydrazide->center_node Non_Ionic Non-Ionic Nature Non_Ionic->center_node Amphiphilic Amphiphilic Structure Amphiphilic->center_node

References

Troubleshooting & Optimization

Technical Support Center: N'-formylnicotinic acid hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N'-formylnicotinic acid hydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The synthesis is typically a two-step process. First, nicotinic acid hydrazide is synthesized from a nicotinic acid ester (such as methyl or ethyl nicotinate) and hydrazine hydrate. The resulting nicotinic acid hydrazide is then formylated using a suitable formylating agent, most commonly formic acid, to yield this compound.

Q2: What are the expected yields for each step?

A2: The synthesis of nicotinic acid hydrazide from its ester can achieve yields ranging from 79% to 90%.[1] The yield of the subsequent formylation step can be high but is highly dependent on the reaction conditions.

Q3: Can formic acid be used as a solvent for other reactions involving hydrazides?

A3: It is generally not recommended to use formic acid as a solvent for other reactions with hydrazides, such as azide formation, as it can lead to unintended formylation as a significant side reaction.[2][3]

Q4: What are the main safety precautions to consider during this synthesis?

A4: Hydrazine hydrate is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Formic acid is also corrosive. Researchers should consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

Troubleshooting Guide

Low Yield of Nicotinic Acid Hydrazide (Step 1)
Potential Cause Suggested Solution
Incomplete reaction - Ensure a sufficient excess of hydrazine hydrate is used. - Increase the reaction time or temperature (reflux). - Consider using microwave-assisted synthesis for a faster reaction.
Loss of product during workup - If recrystallizing, ensure the solvent is appropriate and that the product is not overly soluble at low temperatures. - Minimize the number of transfer steps.
Impure starting material - Verify the purity of the nicotinic acid ester using techniques like NMR or GC-MS before starting the reaction.
Low Yield or No Product in Formylation (Step 2)
Potential Cause Suggested Solution
Inefficient formylation - Increase the concentration of formic acid. - Gently heat the reaction mixture to increase the reaction rate. - Ensure the nicotinic acid hydrazide is fully dissolved in the formic acid.
Side reactions - Avoid excessively high temperatures, which could lead to degradation. - Use a minimal amount of solvent other than formic acid to keep the reactant concentration high.
Product is lost during isolation - this compound may have different solubility properties than the starting hydrazide. Perform a small-scale test to determine the best solvent for precipitation or recrystallization.
Product Purity Issues
Observed Issue Potential Cause Suggested Solution
Presence of unreacted nicotinic acid hydrazide Incomplete formylation reaction.- Increase reaction time or temperature. - Use a higher concentration of formic acid. - Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Presence of unknown impurities Possible side reactions or contamination.- Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. - Recrystallization is a highly effective method for purification.[4] - If impurities persist, consider purification by column chromatography.
Accidental deformylation Exposure to conditions that can remove the formyl group.The formyl group can be removed by treatment with hydrazine or hydroxylamine.[2] Ensure that the workup and storage conditions are neutral and do not contain these reagents.

Experimental Protocols

Step 1: Synthesis of Nicotinic Acid Hydrazide

This protocol is based on established methods for the hydrazinolysis of nicotinic acid esters.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl nicotinate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Parameter Value Reference
Starting Material Ethyl/Methyl Nicotinate[1]
Reagent Hydrazine Hydrate[1]
Solvent Ethanol[1]
Reaction Time 3 hours (reflux)[1]
Yield 79-90%[1]
Step 2: Synthesis of this compound

This is a general protocol for the formylation of a hydrazide using formic acid, based on the high reactivity of formic acid with hydrazides.[2]

  • Reaction Setup: In a round-bottom flask, suspend nicotinic acid hydrazide (1 equivalent) in formic acid. The concentration of formic acid can be varied, but starting with a high concentration (e.g., 85-99%) is recommended.

  • Reaction: Stir the mixture at room temperature. The formylation of hydrazides with formic acid is typically rapid.[2] Monitor the reaction by TLC until the starting material is consumed (usually within 1-2 hours). Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from a suitable solvent if further purification is needed.

Parameter Condition Rationale/Reference
Starting Material Nicotinic Acid Hydrazide-
Reagent Formic Acid (high concentration)Formylation of hydrazides with formic acid is rapid.[2]
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 1-2 hours (TLC monitoring)Formylation is a fast reaction.[2]

Visual Guides

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Formylation start1 Methyl Nicotinate + Hydrazine Hydrate reflux Reflux in Ethanol (3h) start1->reflux workup1 Cool, Filter & Wash reflux->workup1 product1 Nicotinic Acid Hydrazide workup1->product1 start2 Nicotinic Acid Hydrazide product1->start2 formylation Stir in Formic Acid (1-2h) start2->formylation workup2 Precipitate in Ice Water, Filter & Dry formylation->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the two-step synthesis.

Reaction_Scheme cluster_products1 cluster_products2 R1 Nicotinic Acid Ester P1 Nicotinic Acid Hydrazide R1->P1 Step 1 plus1 + R2 Hydrazine Hydrate R2->P1 R3 Nicotinic Acid Hydrazide P2 This compound R3->P2 Step 2 plus2 + R4 Formic Acid R4->P2

Caption: Overall chemical reaction scheme.

Troubleshooting_Tree Start Low Yield or Impure Product Step Which step has the issue? Start->Step Hydrazide_Syn Step 1: Hydrazide Synthesis Step->Hydrazide_Syn Step 1 Formylation_Syn Step 2: Formylation Step->Formylation_Syn Step 2 Incomplete1 Incomplete Reaction? Hydrazide_Syn->Incomplete1 Incomplete2 Incomplete Reaction? Formylation_Syn->Incomplete2 Increase_Time_Temp1 Increase reflux time/temp Incomplete1->Increase_Time_Temp1 Yes Impurity1 Impure Product? Incomplete1->Impurity1 No Excess_Hydrazine Ensure excess hydrazine Increase_Time_Temp1->Excess_Hydrazine Recrystallize1 Recrystallize from Ethanol Impurity1->Recrystallize1 Yes Increase_Formic_Acid Increase formic acid concentration Incomplete2->Increase_Formic_Acid Yes Impurity2 Unreacted Hydrazide? Incomplete2->Impurity2 No Heat_Gently Heat gently (40-50°C) Increase_Formic_Acid->Heat_Gently Recrystallize2 Recrystallize or use column chromatography Impurity2->Recrystallize2 Yes

Caption: Troubleshooting decision tree for yield optimization.

References

Technical Support Center: N'-formylnicotinic acid hydrazide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N'-formylnicotinic acid hydrazide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

Common impurities can include unreacted starting materials such as nicotinic acid hydrazide, the formylating agent (e.g., formic acid or ethyl formate), and potential side-products. One common side-product can be the di-formylated product, where the second nitrogen of the hydrazine moiety is also formylated. If formic acid is used as the formylating agent, residual formic acid can be an impurity.[1] Additionally, degradation products may be present if the reaction or purification is carried out at high temperatures.

Q2: Which solvents are suitable for the recrystallization of this compound?

While specific data for this compound is limited, alcohols like methanol or ethanol are often good starting points for the recrystallization of related nicotinic acid derivatives and hydrazides.[2][3] A mixed solvent system, such as ethanol/water, methanol/diethyl ether, or hexane/ethyl acetate, may also be effective.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: What type of chromatography is best suited for purifying this compound?

For preparative scale, normal-phase column chromatography using silica gel is a common and effective method. For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both reversed-phase and normal-phase HPLC can be employed, depending on the specific impurities that need to be separated.

Q4: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to get a qualitative assessment of purity. For quantitative analysis of the final product's purity, HPLC is the recommended technique.[5][6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallizing The compound is coming out of solution above its melting point.Add a small amount of additional "soluble solvent" to keep the compound dissolved at a slightly lower temperature.[7] Alternatively, try a different solvent system with a lower boiling point.
No crystals form upon cooling The solution is too dilute, or the compound is very soluble in the chosen solvent.Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[7] If that fails, you can try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until it is clear again and allow to cool slowly.
Poor recovery of the purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] You can also try to recover some of the dissolved product from the mother liquor by concentrating it and cooling for a second crop of crystals.
Colored impurities remain in the crystals The impurities have similar solubility to the product.Consider treating the hot solution with activated charcoal before the filtration and cooling steps. The charcoal can adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities The chosen mobile phase does not have the right polarity to effectively separate the compounds.Systematically vary the polarity of the mobile phase. For silica gel chromatography, a gradient elution from a less polar to a more polar solvent system (e.g., from pure hexane to a hexane/ethyl acetate mixture, and then increasing the proportion of ethyl acetate) can be effective.
Product is stuck on the column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.
Tailing of the product peak The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds like this compound, adding a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase can improve peak shape. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Note: The following protocols are provided as examples and may require optimization for your specific experimental conditions.

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, the flask can be placed in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification of this compound

Objective: To purify crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, for reducing tailing)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.

  • Carefully add the dry sample to the top of the packed column.

  • Begin eluting the column with a non-polar solvent such as hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate, and then to 100% ethyl acetate. If tailing is observed, 0.1% triethylamine can be added to the mobile phase.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table provides hypothetical data for the purification of this compound to illustrate the effectiveness of the described methods. Actual results may vary.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Methanol) 859875
Column Chromatography (Silica Gel) 70>9960

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude N'-formylnicotinic acid hydrazide recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (TLC/HPLC) recrystallization->purity_analysis waste Impurities/Waste recrystallization->waste column_chromatography->purity_analysis column_chromatography->waste purity_analysis->recrystallization <98% Pure, Re-purify purity_analysis->column_chromatography <98% Pure, Re-purify pure_product Pure Product purity_analysis->pure_product >98% Pure troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve crude in min. hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No filter Filter and Dry Crystals crystals->filter Yes add_solvent Add more solvent, reheat oil->add_solvent Yes concentrate Concentrate solution, cool again oil->concentrate No end Pure Product filter->end add_solvent->dissolve concentrate->cool

References

Stability and storage conditions for N'-formylnicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N'-formylnicotinic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, well-ventilated, and cool place.[1] It is also advisable to protect the compound from light. For related compounds like nicotinic acid hydrazide, storage at room temperature in a dry, dark place is recommended.

Q2: How should I store solutions of this compound?

A2: Hydrazide and hydrazine compounds are known to be unstable in aqueous solutions, particularly under neutral or alkaline conditions, due to oxidation.[2][3] The rate of degradation can be accelerated by the presence of oxygen and metal ions like Cu(II).[2] Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use deoxygenated solvents, store at low temperatures (2-8°C), and protect from light.

Q3: What are the potential degradation pathways for this compound?

A3: this compound has two primary points of susceptibility: the hydrazide moiety and the formyl group.

  • Hydrolysis: The hydrazide and the N-formyl group can undergo hydrolysis, especially under acidic or basic conditions. Hydrolytic studies are a key part of forced degradation testing to understand this susceptibility.[4][5]

  • Oxidation: The hydrazide group is susceptible to oxidation.[2] This is a common degradation pathway for many drug substances and can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[4][6]

  • Photolysis: Exposure to light can induce degradation. Photostability studies are recommended as part of a comprehensive stability assessment.[4][7]

  • Thermolysis: Degradation can occur at elevated temperatures.[4]

Q4: What materials or substances are incompatible with this compound?

A4: Based on data for similar hydrazide compounds, this compound is expected to be incompatible with strong oxidizing agents.[1][8] Additionally, due to the reactivity of the hydrazine group, it may react with aldehydes and ketones.[9]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of a sample that was stored in solution.

  • Possible Cause 1: Degradation. The compound may be degrading in the solvent. Hydrazides can be unstable in solution, especially if the solution is not freshly prepared or if it has been exposed to air (oxidation) or non-neutral pH (hydrolysis).

  • Solution: Prepare solutions immediately before use. If using aqueous buffers, ensure they are deoxygenated. Analyze a freshly prepared sample as a control to confirm the peak purity. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants.[5][10][11]

Problem: The biological activity or measured concentration of my compound is lower than expected.

  • Possible Cause: Compound Degradation. The compound may have degraded during storage, either in solid form due to improper conditions (exposure to humidity, light, or heat) or after being dissolved.

  • Solution: Verify the storage conditions of the solid material. It should be in a tightly sealed container in a cool, dry, dark place.[1][12] Use an appropriate analytical technique, such as HPLC with a stability-indicating method, to assess the purity of the compound before use.[4]

Problem: The solid compound has changed color over time.

  • Possible Cause: Degradation. A change in physical appearance, such as color, often indicates chemical degradation. This could be due to oxidation or reaction with trace impurities.

  • Solution: Discard the discolored material. To prevent this, ensure the container is properly sealed to minimize exposure to air and moisture and store it under the recommended conditions.[12]

Stability and Storage Summary

The following table summarizes the key factors and recommended conditions for storing this compound.

ParameterSolid FormSolution FormRationale
Temperature Store in a cool place; Room Temperature acceptable2-8°C (Short-term)To minimize thermal degradation.[4]
Light Protect from light; Store in a dark placeUse amber vials or protect from lightTo prevent photolytic degradation.[7]
Humidity/Water Keep in a tightly sealed container in a dry placePrepare fresh; Avoid prolonged storage in aqueous mediaThe compound is hygroscopic and susceptible to hydrolysis.[4][8]
Atmosphere Store in a tightly sealed containerUse deoxygenated solvents; Purge with Nitrogen or ArgonTo prevent oxidation of the hydrazide moiety.[2]
pH N/AAvoid highly acidic or basic conditions unless experimentally requiredTo prevent acid/base-catalyzed hydrolysis.[13]

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2-8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2-8 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24-48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: General Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for purity assessment. Method development and validation are required for specific applications.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD), monitor at the λmax of the compound.

  • Injection Volume: 10 µL

Visualizations

Compound N'-formylnicotinic acid hydrazide Temp Temperature (Heat) pH pH (Acid/Base) Oxygen Oxygen (Oxidation) Light Light (Photolysis) Water Water (Hydrolysis) Degradation Degradation Products Temp->Degradation pH->Degradation Oxygen->Degradation Light->Degradation Water->Degradation cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare API Stock Solution (1 mg/mL) B Aliquot for Different Stress Conditions A->B C Acidic (HCl) Basic (NaOH) Oxidative (H₂O₂) Thermal Photolytic B->C D Neutralize & Dilute Stressed Samples C->D E Analyze via Stability- Indicating HPLC Method D->E F Identify Degradants & Assess Purity E->F

References

Technical Support Center: N'-Formylnicotinic Acid Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the topic of common side products in N'-formylnicotinic acid hydrazide reactions for researchers, scientists, and drug development professionals. The response will be in a question-and-answer format, directly addressing specific issues users might encounter during their experiments. It will include a summary of all quantitative data into clearly structured tables for easy comparison, detailed methodologies for all key experiments cited, and diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) enclosed within a dot code block, with a brief, descriptive caption directly below each generated diagram. The diagrams will adhere to the specified max width, color contrast rules, and color palette.

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify and mitigate common side products in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to synthesize a 2,5-disubstituted 1,3,4-oxadiazole using this compound, but my yield is low and I see multiple spots on my TLC plate. What are the likely side products?

A1: Low yields and multiple products are common issues, often stemming from incomplete reactions or competing side reactions. The most common side products in 1,3,4-oxadiazole synthesis from an acylhydrazide are:

  • 1,2-Diacylhydrazine Intermediate: This is the product formed after the initial acylation of this compound but before the final cyclodehydration step. If the dehydrating agent is not effective or the reaction conditions (e.g., temperature, time) are insufficient, this intermediate can be a major impurity.

  • Unreacted Starting Materials: Simple recovery of this compound or the acylating agent indicates that the reaction has not gone to completion.

  • Deformylated Hydrazide: Under certain conditions (e.g., acidic or basic workup), the N'-formyl group can be cleaved, resulting in the formation of nicotinic acid hydrazide.

  • Products from Reagent Decomposition: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can cause charring or lead to a complex mixture of unidentifiable products.[1]

Q2: My mass spectrometry results show a peak corresponding to the 1,2-diacylhydrazine intermediate. How can I push the reaction to completion to form the desired 1,3,4-oxadiazole?

A2: The presence of the 1,2-diacylhydrazine intermediate is a clear sign of incomplete cyclodehydration. To promote the formation of the oxadiazole ring, consider the following:

  • Increase Reaction Temperature: Many cyclodehydration reactions require heat. Refluxing in a suitable high-boiling solvent is a common strategy.

  • Use a More Effective Dehydrating Agent: A variety of dehydrating agents are used for this transformation, including phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and triflic anhydride.[1] The choice of agent can significantly impact reaction success.

  • Change the Catalyst/Reagent: Modern methods offer alternatives to harsh dehydrating agents. For example, coupling reagents like TBTU have been used for efficient cyclization under milder conditions.[2] Another approach avoids the diacylhydrazine intermediate altogether by using different coupling partners.[3]

Q3: I've noticed a small amount of nicotinic acid hydrazide in my final product. Why is the formyl group being removed?

A3: The formyl group on the this compound can be labile under certain conditions. Formylation of hydrazides is a known side reaction when using formic acid, and conversely, deformylation can occur.[4] This can be caused by:

  • Hydrolysis: Exposure to strong acidic or basic conditions, particularly during aqueous workup or purification, can lead to the hydrolysis of the formamide bond.

  • Reaction Conditions: The specific reagents used in the main reaction may facilitate the cleavage of the formyl group.

To mitigate this, use neutral or mildly acidic/basic conditions during workup and purification wherever possible.

Summary of Common Side Products and Mitigation Strategies

The following table summarizes common side products encountered in reactions with this compound, particularly in the context of 1,3,4-oxadiazole synthesis.

Side Product/IssueChemical StructureFavorable Conditions for FormationRecommended Mitigation Strategy
1,2-Diacylhydrazine R-CO-NH-NH-CO-PyIncomplete cyclodehydration; insufficient heat; weak dehydrating agent.Increase reaction temperature; use a stronger dehydrating agent (e.g., POCl₃, PPA); increase reaction time.[1]
Deformylation H₂N-NH-CO-PyStrong acidic or basic conditions during reaction or workup.Perform aqueous workup under neutral or buffered conditions; purify using methods that avoid pH extremes.
Unreacted Hydrazide H-CO-NH-NH-CO-PyReaction temperature too low; insufficient reaction time; inactive coupling partner.Increase temperature; screen different activating agents for the carboxylic acid partner; check the purity of starting materials.
Complex Mixture/Charring N/AUse of harsh, non-specific dehydrating agents like POCl₃ at very high temperatures.[1][2]Use milder, more modern cyclization reagents (e.g., TBTU, Burgess reagent); explore solvent-free or mechanochemical methods.[2][5][6]

Note: "Py" represents the pyridin-3-yl group.

Illustrative Reaction Pathway and Side Reactions

The following diagram illustrates the intended reaction pathway for the synthesis of a 2-(pyridin-3-yl)-1,3,4-oxadiazole and highlights where common side products diverge.

ReactionPathway Start N'-Formylnicotinic Acid Hydrazide Intermediate 1,2-Diacylhydrazine Intermediate Start->Intermediate + R-COOH (Acylation) SideProduct1 Deformylation Side Product (Nicotinic Acid Hydrazide) Start->SideProduct1 Hydrolysis (Acidic/Basic Workup) Acid R-COOH (Carboxylic Acid) Product Desired 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate->Product - H₂O (Cyclodehydration) SideProduct2 Incomplete Reaction (Recovered Starting Material) Intermediate->SideProduct2 Reaction Stop (Insufficient Heat/ Dehydrating Agent)

References

Optimizing reaction conditions for N'-formylnicotinic acid hydrazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of N'-formylnicotinic acid hydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound derivatives?

A1: The synthesis typically involves a multi-step process. First, nicotinic acid is converted to its corresponding ester or acid chloride.[1][2] This intermediate is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.[3] Finally, the N'-formyl group is introduced by reacting the nicotinic acid hydrazide with a formylating agent, such as formic acid.[4][5] The final step often involves the condensation of the this compound with various aldehydes or ketones to yield the desired Schiff base derivatives.[1]

Q2: What are the common side reactions to be aware of during the synthesis?

A2: A primary side reaction is the formylation of the hydrazide group when using formic acid as a catalyst or solvent in subsequent steps, which can sometimes be unintentional.[4][5] Another common issue is the formation of hydrazide by-products due to the presence of water in the reaction mixture.[6] Additionally, thermal isomerization can lead to mixtures of E/Z isomers in the final hydrazone products.

Q3: How can I minimize the formation of unwanted by-products?

A3: To minimize the formation of hydration by-products, the use of drying agents in the reaction mixture is recommended.[6] Careful control of the stoichiometry of reactants is also crucial. When unintentional formylation is a concern, alternative acids to formic acid should be considered for catalysis.[5] Purification techniques such as column chromatography are often necessary to isolate the desired product from side products.

Q4: What analytical techniques are typically used to characterize this compound derivatives?

A4: The structure of these derivatives is commonly confirmed using a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[1][7] These techniques help to identify the key functional groups and confirm the overall structure of the synthesized compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete formylation. 2. Degradation of the product during reaction or workup. 3. Unintentional side reactions.[4][5]1. Increase the reaction time or temperature. 2. Use a more efficient formylating agent. 3. Monitor the reaction progress using TLC. 4. Ensure mild workup conditions.
Presence of Nicotinic Acid Hydrazide in the Final Product Incomplete reaction with the aldehyde/ketone.1. Increase the reaction time or temperature. 2. Use a catalytic amount of a suitable acid (e.g., acetic acid, lemon juice) to promote the reaction.[1][8] 3. Ensure the aldehyde/ketone is of high purity.
Formation of an Oily Product Instead of a Solid 1. Presence of impurities. 2. The product may be intrinsically an oil at room temperature.1. Purify the product using column chromatography. 2. Try to crystallize the product from different solvent systems. 3. Characterize the product as an oil if purification does not yield a solid.
Difficulty in Removing the Formyl Group (if desired) The formyl group can be stable under certain conditions.Treatment with hydrazine hydrate or hydroxylamine can be effective for deformylation. The rate of deformylation with hydrazine is generally faster.[4][5]
Poor Selectivity in Reactions with Multiple Reactive Sites The reaction conditions may not be optimized for regioselectivity.Carefully control the reaction temperature, solvent, and catalyst. Bayesian optimization has been shown to be effective in identifying conditions for high selectivity in similar reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid Hydrazide

This protocol is based on the general hydrazinolysis of a nicotinic acid ester.[2][3]

  • Dissolve Ethyl Nicotinate: In a round-bottom flask, dissolve ethyl nicotinate (1 equivalent) in ethanol.

  • Add Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool and Concentrate: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Isolate the Product: The resulting solid is typically nicotinic acid hydrazide. It can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

This protocol describes the formylation of nicotinic acid hydrazide.

  • Dissolve Nicotinic Acid Hydrazide: Suspend nicotinic acid hydrazide (1 equivalent) in formic acid, which acts as both the reagent and solvent.

  • Heat the Mixture: Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours. The reaction is typically fast.[5]

  • Monitor the Reaction: Follow the disappearance of the starting material by TLC.

  • Remove Excess Formic Acid: After completion, remove the excess formic acid under reduced pressure.

  • Purify the Product: The crude this compound can be purified by recrystallization.

Protocol 3: Synthesis of this compound Schiff Base Derivatives

This protocol outlines the condensation reaction to form the final derivatives.[1]

  • Dissolve Reactants: In a suitable solvent such as ethanol, dissolve this compound (1 equivalent) and the desired aromatic aldehyde or ketone (1 equivalent).

  • Add Catalyst: Add a few drops of a catalyst, such as glacial acetic acid or lemon juice, to the mixture.[1][8]

  • Heat the Reaction: Gently heat the reaction mixture (e.g., 60 °C) for 1-2 hours.

  • Precipitate the Product: After cooling, pour the reaction mixture into ice-cold water to precipitate the Schiff base product.

  • Filter and Dry: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives nicotinic_acid Nicotinic Acid esterification Esterification (e.g., with EtOH, H+) nicotinic_acid->esterification ethyl_nicotinate Ethyl Nicotinate esterification->ethyl_nicotinate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ethyl_nicotinate->hydrazinolysis nicotinic_acid_hydrazide Nicotinic Acid Hydrazide hydrazinolysis->nicotinic_acid_hydrazide formylation Formylation (Formic Acid) nicotinic_acid_hydrazide->formylation n_formyl_hydrazide N'-formylnicotinic Acid Hydrazide formylation->n_formyl_hydrazide condensation Condensation (Aldehyde/Ketone, Catalyst) n_formyl_hydrazide->condensation final_product N'-formylnicotinic Acid Hydrazide Derivative (Schiff Base) condensation->final_product

Caption: General workflow for the synthesis of this compound derivatives.

troubleshooting_logic start Low Yield or Impure Product check_sm Check for unreacted starting materials (TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present increase_params Increase reaction time/ temperature or add catalyst sm_present->increase_params Yes no_sm No Starting Material sm_present->no_sm No increase_params->check_sm check_byproducts Analyze for by-products (e.g., hydration product) no_sm->check_byproducts byproducts_present By-products Present check_byproducts->byproducts_present optimize_conditions Use drying agents, adjust stoichiometry byproducts_present->optimize_conditions Yes purify Purify via chromatography or recrystallization byproducts_present->purify No optimize_conditions->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting low yields and product impurities.

References

Technical Support Center: N'-formylnicotinic acid hydrazide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N'-formylnicotinic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, nicotinic acid hydrazide is synthesized from a nicotinic acid ester and hydrazine hydrate. The resulting hydrazide is then formylated.

  • Step 1: Synthesis of Nicotinic Acid Hydrazide:

    • Nicotinic acid methyl ester is reacted with hydrazine hydrate in a solvent like ethanol.

    • The reaction mixture is typically refluxed for several hours.

    • Upon cooling, nicotinic acid hydrazide often precipitates and can be collected by filtration.

  • Step 2: Formylation of Nicotinic Acid Hydrazide:

    • Nicotinic acid hydrazide is reacted with a formylating agent. A common method is heating with an excess of formic acid, which can also serve as the solvent.

    • Alternatively, other formylating agents like ethyl formate can be used.

    • The crude this compound is then isolated, often by removal of the excess formic acid/solvent under reduced pressure.

Q2: What are the most common impurities I might encounter?

A2: Common impurities can include:

  • Unreacted Nicotinic Acid Hydrazide: Incomplete formylation will leave the starting material in your product.

  • Nicotinic Acid: Hydrolysis of the ester or the hydrazide can lead to the presence of nicotinic acid.

  • Side-products from Formylation: Depending on the reaction conditions, side reactions can occur.

  • Residual Solvents: Inadequate drying will leave residual solvents from the reaction or crystallization.

Q3: Which solvents are recommended for the crystallization of this compound?

A3: While specific solubility data is not widely published, good starting points for solvent screening for related N'-acylhydrazides include:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Water: Can be used, potentially in a mixed solvent system with an alcohol.

It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.

Troubleshooting Crystallization

Problem 1: The compound "oils out" and does not form crystals.

This phenomenon occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated, low-melting eutectic with impurities.

  • Solution 1: Increase the Solvent Volume. Add more of the hot solvent to the oiled-out mixture to ensure the compound fully dissolves. Then, allow it to cool more slowly.

  • Solution 2: Change the Solvent or Use a Co-solvent System. The initial solvent may be too poor for your compound. Try a solvent in which the compound has slightly higher solubility. Alternatively, add a co-solvent in which the compound is more soluble to the hot solution until the oil dissolves, then cool slowly.

  • Solution 3: Reduce the Temperature of Crystallization. If possible, use a solvent system that allows for crystallization at a lower temperature.

Problem 2: No crystals form upon cooling.

This typically indicates that the solution is not supersaturated, either because too much solvent was used or the compound is very soluble in the chosen solvent.

  • Solution 1: Reduce the Solvent Volume. Re-heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[1]

  • Solution 2: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.

  • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Solution 4: Change the Solvent. If the compound is too soluble in the chosen solvent, try a solvent in which it is less soluble.

Problem 3: The crystals form too quickly, resulting in a fine powder or impure product.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1]

  • Solution 1: Increase the Solvent Volume. Using slightly more than the minimum amount of hot solvent required to dissolve the compound will slow down the cooling and crystallization process.[1]

  • Solution 2: Insulate the Crystallization Vessel. Allow the flask to cool to room temperature slowly by insulating it (e.g., with a beaker of warm water or by wrapping it in glass wool).

  • Solution 3: Use a Co-solvent System. A carefully chosen co-solvent can modulate the solubility and lead to slower, more controlled crystal growth.

Problem 4: The yield of crystals is very low.

A low yield can be due to several factors.

  • Solution 1: Check the Mother Liquor. After filtration, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid remains, more compound can be recovered by concentrating the mother liquor and cooling for a second crop of crystals.

  • Solution 2: Minimize the Amount of Hot Solvent. While avoiding overly rapid crystallization, using a large excess of hot solvent will result in a significant amount of the product remaining in solution upon cooling.

  • Solution 3: Ensure Complete Precipitation. Cool the solution in an ice bath for a sufficient amount of time before filtration to maximize the amount of product that crystallizes out.

Data Presentation

Table 1: Solubility of Nicotinic Acid Hydrazide in Common Solvents (Qualitative)

SolventSolubility
WaterSoluble (50 mg/mL)
EthanolSoluble
MethanolSoluble
ChloroformSparingly Soluble
n-HexaneInsoluble

Note: This table is for the precursor, nicotinic acid hydrazide. The formylated derivative may have different solubility characteristics. It is crucial to perform your own solubility tests for this compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If it dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

TroubleshootingCrystallization cluster_troubleshooting Troubleshooting start Crude N'-formylnicotinic acid hydrazide dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oils_out Compound Oils Out cool->oils_out Problem filter_dry Filter and Dry crystals->filter_dry reduce_solvent Reduce solvent volume by evaporation no_crystals->reduce_solvent scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed add_solvent Add more hot solvent and re-cool slowly oils_out->add_solvent add_solvent->cool reduce_solvent->cool scratch_seed->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

LogicalRelationship synthesis Synthesis of This compound crude Crude Product synthesis->crude impurities Potential Impurities: - Unreacted Starting Material - Side-products - Nicotinic Acid crude->impurities crystallization Crystallization crude->crystallization pure Pure Crystalline Product crystallization->pure analysis Analysis: - Melting Point - NMR - HPLC pure->analysis

Caption: Logical relationship from synthesis to pure product and analysis.

References

Addressing solubility issues of N'-formylnicotinic acid hydrazide in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N'-formylnicotinic acid hydrazide and related hydrazide compounds during their experiments.

Troubleshooting Guide

Issue: Precipitate forming when preparing a stock solution.

Possible Cause: The chosen solvent may not be appropriate for this compound at the desired concentration. Many discovery compounds have low solubility, which can lead to precipitation.[1][2]

Solution:

  • Solvent Selection: If initial attempts with aqueous buffers fail, consider using organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds with low aqueous solubility.[1][2][3] For hydrazides, polar organic solvents like ethanol and methanol can also be effective.[4][5][6]

  • Concentration Adjustment: Attempt to dissolve a smaller amount of the compound in the same volume of solvent to see if a lower concentration is achievable.

  • Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolution. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Use of a sonicator can help break down particles and improve dissolution.[1]

Issue: Compound precipitates out of solution when diluting the stock solution into an aqueous buffer for an assay.

Possible Cause: The compound is "crashing out" of the organic solvent upon introduction to the aqueous environment. This is a common issue for compounds with low aqueous solubility.[2][7]

Solution:

  • Optimize Dilution Protocol: Instead of diluting the DMSO stock into a small volume of buffer, try adding the DMSO stock directly to the final assay media with vigorous mixing.[2]

  • Reduce Final Concentration: The final concentration of the compound in the assay may be above its aqueous solubility limit. Test a range of lower final concentrations.

  • Increase DMSO Concentration in Assay: A slightly higher percentage of DMSO in the final assay volume (typically up to 1-2% v/v) can help maintain solubility without significantly impacting most biological assays. However, it is crucial to run a vehicle control to account for any effects of the solvent on the experiment.

  • Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Triton X-100 or Tween 20) in the assay buffer can help to maintain the solubility of hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of hydrazides?

Hydrazides are a class of organic compounds that can exhibit a range of solubilities.[8] Their solubility is influenced by the overall structure of the molecule. Generally, smaller, less complex hydrazides like formylhydrazine are soluble in water.[9][10] The presence of a pyridine ring, as in nicotinic acid hydrazide, can confer some aqueous solubility.[11][12] However, the addition of other functional groups can significantly alter solubility.

Q2: I don't have specific solubility data for this compound. Where can I start?

When specific data is unavailable, it is often helpful to look at related compounds. This compound is a derivative of nicotinic acid hydrazide and is structurally similar to isoniazid (isonicotinic acid hydrazide). Starting with solvents and conditions that are effective for these compounds is a logical first step.

Q3: What solvents have been reported for dissolving nicotinic acid hydrazide and isoniazid?

Based on available data, the following solvents can be considered:

  • Water: Nicotinic acid hydrazide is soluble in water at a concentration of 50 mg/mL.[12] Isoniazid also has good water solubility, which is further influenced by pH and temperature.[4][13][14]

  • Alcohols: Both nicotinic acid hydrazide and isoniazid are soluble in alcohol.[4][12][14]

  • Other Organic Solvents: Isoniazid has been shown to be soluble in methanol, ethanol, and acetone.[5]

Q4: Can pH affect the solubility of this compound?

Yes, pH can significantly impact the solubility of compounds with ionizable groups. The pyridine ring in this compound has a basic nitrogen atom that can be protonated at acidic pH, which may increase aqueous solubility. Conversely, the hydrazide moiety can also have acidic and basic properties. It is recommended to test a range of pH values for your aqueous buffers.

Q5: How should I store my stock solutions to prevent precipitation?

For compounds dissolved in DMSO, it is generally recommended to store them at room temperature for short-term use, as freezing can sometimes cause the compound to precipitate out of solution.[2] For long-term storage, follow the manufacturer's recommendations, but be sure to visually inspect the solution for any precipitate after thawing and before use.

Data Presentation

Table 1: Solubility of Related Hydrazide Compounds

CompoundSolventReported SolubilityReference
Nicotinic Acid HydrazideWater50 mg/mL[12]
Nicotinic Acid HydrazideAlcoholSoluble[12]
IsoniazidWater~125-152 mg/mL at 25-37°C[13]
IsoniazidEthanol~2% at 25°C[4]
IsoniazidMethanolMore soluble than in ethanol[5]
IsoniazidAcetoneMore soluble than in ethanol[5]
IsoniazidChloroform~0.1% at 25°C[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.

  • Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes.

  • Gentle Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution as recommended, typically in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution into Aqueous Assay Buffer
  • Prepare Assay Buffer: Prepare the final aqueous assay buffer.

  • Serial Dilution (in Organic Solvent): If a concentration range is needed, perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO).[2]

  • Final Dilution: Directly add a small volume of the DMSO solution to the final assay buffer. It is critical to add the DMSO solution to the aqueous buffer and not the other way around. Mix thoroughly immediately upon addition.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible and is consistent across all experimental and control wells.

  • Vehicle Control: Always include a control group that receives the same final concentration of the solvent (e.g., DMSO) without the compound to account for any solvent effects.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting cluster_assay Assay Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Mix add_solvent->dissolve check_sol Fully Dissolved? dissolve->check_sol sonicate Sonication check_sol->sonicate No stock_sol Stock Solution check_sol->stock_sol Yes warm Gentle Warming sonicate->warm check_sol2 Fully Dissolved? warm->check_sol2 check_sol2->add_solvent No, try lower concentration check_sol2->stock_sol Yes serial_dil Serial Dilution (in organic solvent) stock_sol->serial_dil add_to_assay Add to Aqueous Assay Buffer serial_dil->add_to_assay final_assay Final Assay add_to_assay->final_assay

Caption: Workflow for preparing and troubleshooting stock solutions of this compound.

logical_relationship cluster_problem Problem cluster_consequences Potential Consequences cluster_solutions Mitigation Strategies solubility_issue Low Aqueous Solubility of Compound precipitation Precipitation in Aqueous Buffers solubility_issue->precipitation inaccurate_conc Inaccurate Final Concentration solubility_issue->inaccurate_conc precipitation->inaccurate_conc underestimated_activity Underestimated Biological Activity inaccurate_conc->underestimated_activity variable_data Variable and Irreproducible Data inaccurate_conc->variable_data optimize_solvent Optimize Solvent System (e.g., use of DMSO) optimize_solvent->solubility_issue modify_protocol Modify Dilution Protocol modify_protocol->precipitation control_expt Implement Proper Vehicle Controls control_expt->variable_data lower_conc Screen at Lower Concentrations lower_conc->underestimated_activity

Caption: Logical relationships between solubility issues, consequences, and mitigation strategies.

References

Technical Support Center: Enhancing the Reactivity of N'-formylnicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N'-formylnicotinic acid hydrazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of nicotinic acid hydrazide where a formyl group is attached to the terminal nitrogen of the hydrazide moiety. This modification creates an N-acylhydrazone-like structure, which is a versatile functional group in organic synthesis. These compounds are often used as intermediates in the synthesis of various heterocyclic compounds with potential biological activities. The N-acylhydrazone functionality can act as a stable surrogate for imines and is reactive towards various nucleophiles.[1][2][3]

Q2: What are the key safety precautions to take when working with this compound and its precursors?

Precursors like hydrazine hydrate are highly toxic and corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. This compound itself may cause skin and eye irritation.[4] It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.

Q3: How can I confirm the successful synthesis of this compound?

Standard analytical techniques can be used for confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you should observe a characteristic singlet for the formyl proton (CHO) and signals corresponding to the nicotinic acid ring protons. The presence of two sets of signals for some protons may indicate the existence of rotational isomers (rotamers) around the N-N and C-N bonds in solution.[5][6][7]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the amide and the N-H stretch.[5][7]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound.[5][7]

Troubleshooting Guides

Low Reaction Yield or Incomplete Conversion

Problem: My reaction involving this compound is showing low yield or is not going to completion.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reactivity of the Electrophile/Nucleophile The electrophilicity of the imine-like carbon in the N'-formyl group can be enhanced by the addition of a Lewis acid catalyst. Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and making the carbon more susceptible to nucleophilic attack.[5][8] Common Lewis acids for this purpose include ZnCl₂, Sc(OTf)₃, and Cu(OTf)₂.[9]
Inadequate Reaction Conditions N-acylhydrazone reactions can be sensitive to temperature and solvent. If the reaction is sluggish at room temperature, consider gentle heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for N-acylhydrazone formation and subsequent reactions.[3] Aprotic solvents like THF, DCM, or acetonitrile are often suitable.
Catalyst Inefficiency If using an acid catalyst, ensure it is not being quenched by basic functionalities on your substrate or by impurities. The pH of the reaction medium can be critical; for some reactions, acidic conditions are required to facilitate equilibration.[2][10]
Poor Solubility If your reactants are not fully dissolved, the reaction will be slow. Experiment with different solvents or solvent mixtures to ensure a homogeneous reaction mixture.
Formation of Side Products

Problem: I am observing significant formation of side products in my reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of the N-acylhydrazone N-acylhydrazones can be susceptible to hydrolysis, especially in the presence of strong acids and water. This will cleave the molecule back to nicotinic acid hydrazide and formic acid. To minimize this, ensure you are using anhydrous solvents and reagents. If acidic conditions are necessary, use a Lewis acid instead of a Brønsted acid where possible.
Unwanted N-N Bond Cleavage The N-N bond in hydrazides and their derivatives can be cleaved under certain reductive conditions.[1][11][12] Avoid strong reducing agents unless N-N bond cleavage is the desired outcome. If you suspect reductive cleavage is occurring, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric reducing agents.
Side Reactions with Formic Acid Formylation of other nucleophilic sites in your reactants can occur if free formic acid is present, especially at elevated temperatures.[13] Ensure that the starting this compound is pure and free of residual formic acid.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Nucleophilic Addition to this compound
  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add the nucleophile (1.1-1.5 equivalents).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Microwave-Assisted Cyclization Reaction
  • In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the other reactant for the cyclization.

  • If required, add a catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).

  • After cooling, work up the reaction mixture as appropriate for the specific product (e.g., precipitation, extraction).

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for enhancing the reactivity of N-acylhydrazones, which can be adapted for this compound.

CatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
Sc(OTf)₃CH₂Cl₂Room Temp2-12 h80-95[9]
Cu(OTf)₂CH₂Cl₂Room Temp4-24 h75-90[9]
AnilineNH₄OAc buffer (pH 6.2)Room Temp16 h-[2][10][14]
Acetic AcidEthanolReflux1-3 h70-90[15]
None (Microwave)Neat100-1505-15 min>90[3]

Visualizations

Signaling Pathways and Experimental Workflows

Enhancing_Reactivity cluster_activation Activation of this compound cluster_reaction Nucleophilic Attack N_formyl This compound Activated_Complex Activated Electrophilic Complex N_formyl->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Lewis_Acid->Activated_Complex Product Addition Product Activated_Complex->Product Nucleophile Nucleophile Nucleophile->Product Attack on imine-like carbon

Caption: Lewis acid-catalyzed activation of this compound for nucleophilic attack.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Potential Solutions Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Start->Analyze_Side_Products Purify_Starting_Material Purify Starting Material Check_Purity->Purify_Starting_Material Increase_Temp Increase Temperature / Use Microwave Analyze_Side_Products->Increase_Temp Add_Catalyst Add Lewis Acid or Nucleophilic Catalyst Analyze_Side_Products->Add_Catalyst Change_Solvent Change Solvent Analyze_Side_Products->Change_Solvent

References

Strategies to prevent the degradation of N'-formylnicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common challenges and questions related to the stability and handling of N'-formylnicottinic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N'-formylnicotinic acid hydrazide?

A1: The primary factors contributing to the degradation of this compound are exposure to moisture, oxygen, light, extreme pH conditions, and incompatible substances. Hydrazide compounds are susceptible to hydrolysis and oxidation.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The compound is hygroscopic, so protection from moisture is critical.[3]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of hydrazides in aqueous solutions is pH-dependent. Generally, they exhibit increased stability as the pH approaches neutrality.[4][5] Under strongly acidic or alkaline conditions, the rate of hydrolysis can increase. For experimental use, it is advisable to prepare fresh solutions and use them promptly.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1][3] Contact with these substances can lead to rapid degradation and potentially hazardous reactions.

Q5: What are the visible signs of degradation of this compound?

A5: Visible signs of degradation can include a change in color from its typical white to off-white or beige powder, clumping of the powder due to moisture absorption, or a noticeable change in solubility.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock material. Ensure it is stored in a tightly sealed container in a cool, dry, and dark place. 2. Use a fresh batch of the compound for your experiments. 3. Perform a purity check of your compound using a suitable analytical method like HPLC.
Difficulty in dissolving the compound. The compound may have degraded or absorbed moisture.1. Attempt to dissolve a small amount in a recommended solvent (e.g., water, ethanol) to check for solubility issues.[2][3] 2. If solubility is a persistent issue, consider using a fresh, unopened container of the compound.
Discoloration of the solid compound. This is a likely indicator of degradation, possibly due to oxidation or exposure to light.1. Do not use the discolored compound for experiments where high purity is required. 2. Discard the degraded material according to safety guidelines and procure a fresh supply.
Low yield in a synthesis reaction where the compound is a reactant. The compound may have degraded, reducing the amount of active starting material.1. Assess the purity of the this compound before use. 2. Ensure that the reaction conditions are compatible with the stability profile of the compound (e.g., avoid strong oxidizing agents and extreme pH if possible).

Quantitative Data on Hydrazide Stability

pHHalf-life Range (at 37°C)General Trend
4.03 hours to several daysLess stable
5.0Several days to weeksModerately stable
6.0Weeks to over 300 daysMore stable

Data is generalized from studies on p-toluenesulfonyl hydrazide and N-methylhydroxylamine glycoconjugates and should be considered as an estimate for this compound.[4][5]

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and monitoring its degradation over time.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase A to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard. For stability studies, samples can be taken from the stressed conditions (e.g., elevated temperature, different pH solutions, light exposure) at various time points.

4. HPLC Conditions:

  • Column: Inertsil ODS-3 column (250 mm×4.6 mm, 5 μm) or equivalent.

  • Mobile Phase: A gradient elution can be used, for example:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: A suitable wavelength for nicotinic acid derivatives, which can be determined by a UV scan (e.g., around 260 nm).

  • Injection Volume: 10-30 µL.

5. Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

  • For stability studies, plot the percentage of the remaining this compound against time to determine the degradation rate.

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Compound N'-formylnicotinic acid hydrazide Hydrolysis Hydrolysis Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Compound->Oxidation O₂, Metal ions Product1 Nicotinic acid + Formylhydrazine Hydrolysis->Product1 Product2 Oxidized derivatives Oxidation->Product2

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Cool, Dry, Dark, Sealed) Start->CheckStorage PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis Decision1 Is Purity >98%? PurityAnalysis->Decision1 UseFresh Use a Fresh Batch of Compound Decision1->UseFresh No Decision2 Issue Resolved? Decision1->Decision2 Yes UseFresh->Decision2 End Problem Solved Decision2->End Yes ContactSupport Contact Technical Support Decision2->ContactSupport No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Monitoring the progress of reactions involving N'-formylnicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N'-formylnicotinic acid hydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most common reaction is the condensation with aldehydes and ketones to form N'-formylnicotinic hydrazones.[1][2][3] This reaction is widely used in the synthesis of various derivatives for pharmaceutical and chemical applications.[1][4] The hydrazide moiety (-CONHNH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[5]

Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?

A2: The progress of reactions involving this compound can be effectively monitored using Thin Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[6][7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used for the characterization of the final products.[1][9]

Q3: What factors can influence the rate of hydrazone formation?

A3: The rate of hydrazone formation is influenced by several factors, including pH, temperature, and the electronic properties of the reacting aldehyde or ketone.[2][7] Acid catalysis is often employed to accelerate the reaction, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[7][10] Reactions are also typically heated to increase the reaction rate.[11] Electron-withdrawing groups on the aldehyde or ketone can also increase the reaction rate.[7]

Q4: How stable is the hydrazone product?

A4: The stability of the resulting hydrazone is dependent on the structure of the aldehyde or ketone used and the pH of the solution. Hydrazones derived from aromatic aldehydes and ketones generally exhibit greater stability compared to those from aliphatic carbonyls.[12][13] The hydrazone linkage can be susceptible to hydrolysis, especially under acidic conditions.[2][14][15]

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material (this compound) remaining after the expected reaction time.

  • Low yield of the desired hydrazone product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalysis Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. The optimal pH for hydrazone formation is typically mildly acidic (around 4-5).[7][10]
Low Reaction Temperature Increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common practice to drive the reaction to completion.[8][11]
Steric Hindrance If the aldehyde or ketone is sterically hindered, a longer reaction time or higher temperature may be required.
Deactivated Carbonyl Compound Aldehydes and ketones with strong electron-donating groups may be less reactive. In such cases, increasing the amount of acid catalyst or using a higher boiling point solvent might be necessary.[7]
Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC plate shows multiple spots in the reaction mixture lane.

  • HPLC chromatogram displays several peaks in addition to the starting material and the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Side Reactions of the Hydrazide This compound can potentially undergo self-condensation or other side reactions under harsh conditions. Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long.
Impure Starting Materials Verify the purity of this compound and the carbonyl compound using appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction.
Decomposition of Product The hydrazone product might be unstable under the reaction conditions, especially if the pH is too low or the temperature is too high, leading to hydrolysis back to the starting materials or other degradation products.[2][15] Consider running the reaction under milder conditions.
Air Oxidation Hydrazine derivatives can be susceptible to air oxidation.[16] While not a primary concern for this specific compound, if unexpected colored impurities are observed, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil instead of a solid.

  • The product is difficult to purify by crystallization or column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Residual Solvent or Reagents Ensure that all volatile reagents and solvents are thoroughly removed under reduced pressure. Washing the crude product with a non-polar solvent can help remove non-polar impurities.
Inappropriate Crystallization Solvent Screen a variety of solvents or solvent mixtures for crystallization. Common solvents for hydrazones include ethanol, methanol, and ethyl acetate.
Product is an Oil If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, purification by column chromatography on silica gel is the recommended method.[17]

Quantitative Data

Table 1: General Reaction Conditions for Hydrazone Synthesis from Nicotinic Acid Hydrazide Derivatives

Hydrazide DerivativeAldehyde/KetoneSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
Nicotinic acid hydrazideSubstituted benzaldehydesEthanolAcetic acidReflux470-90[11]
6-Hydrazinonicotinyl peptideAromatic aldehydesAqueous buffer-700.17~85[2]
4-HydroxybenzohydrazideVarious aldehydesMethanolAcetic acidRefluxVaries76-100[8]
Isonicotinic hydrazideAlkylated vanillinAcetoneK₂CO₃RefluxVaries>90[18]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Hydrazone from this compound
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[8]

  • Add the aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[11]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[8]

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.

  • Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The ideal eluent should give an Rf value of approximately 0.3-0.5 for the product.

  • On a TLC plate, draw a baseline with a pencil and mark three lanes: 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).[6]

  • Spot a dilute solution of this compound on the 'SM' and 'Co' lanes.

  • Spot a sample of the reaction mixture on the 'RM' and 'Co' lanes.[6]

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.[6]

  • Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in solvent add_carbonyl Add aldehyde/ketone start->add_carbonyl add_catalyst Add acid catalyst add_carbonyl->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete isolate Isolate crude product (filtration/evaporation) cool->isolate purify Purify by crystallization isolate->purify end Characterize pure hydrazone purify->end

Caption: Experimental workflow for hydrazone synthesis.

troubleshooting_logic start Problem: Slow or Incomplete Reaction cause1 Insufficient Catalysis? start->cause1 cause2 Low Temperature? cause1->cause2 No solution1 Add weak acid (e.g., acetic acid) cause1->solution1 Yes cause3 Steric Hindrance? cause2->cause3 No solution2 Increase reaction temperature cause2->solution2 Yes solution3 Prolong reaction time / Increase temperature cause3->solution3 Yes end Reaction proceeds to completion solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for slow reactions.

References

Validation & Comparative

A Comparative Guide for Researchers: Isonicotinic Acid Hydrazide vs. N'-Acyl Nicotinic Acid Hydrazides in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-established anti-tubercular agent, isonicotinic acid hydrazide (isoniazid), with the broader class of N'-acyl nicotinic acid hydrazide derivatives. This analysis is supported by experimental data from publicly available research to inform early-stage drug discovery and development.

While direct comparative data for N'-formylnicotinic acid hydrazide against isonicotinic acid hydrazide is not available in the current body of scientific literature, this guide will leverage data from various N'-acyl nicotinic acid hydrazide derivatives to provide a comprehensive overview of their potential. Isonicotinic acid hydrazide, a cornerstone of tuberculosis therapy, serves as the benchmark for this comparison.

I. Chemical Structures and Rationale for Derivatization

Isonicotinic acid hydrazide (INH) is a small, potent molecule. The rationale for synthesizing N'-acyl derivatives often stems from the desire to improve upon the parent compound's properties, such as enhancing lipophilicity for better cell wall penetration, overcoming resistance mechanisms, or reducing metabolic liabilities. The formyl group in this compound represents one of the simplest acyl modifications.

II. Mechanism of Action: A Comparative Overview

Isonicotinic Acid Hydrazide (Isoniazid):

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it forms a covalent adduct with NAD(H), which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[1] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Disruption of mycolic acid synthesis leads to bacterial cell death.

dot

Isoniazid Mechanism of Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bactericidal Bactericidal Effect InhA->Bactericidal Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of Isoniazid.

N'-Acyl Nicotinic Acid Hydrazides:

The mechanism of action for N'-acyl nicotinic acid hydrazides is less definitively established and may vary depending on the specific acyl group. It is hypothesized that some derivatives may also act as prodrugs requiring activation, potentially targeting InhA or other enzymes in the mycolic acid synthesis pathway. However, the modification at the N' position could alter their recognition by KatG or lead to the inhibition of other mycobacterial targets. Further research is needed to elucidate the precise mechanisms of this class of compounds.

III. Quantitative Performance Data

The following tables summarize key performance metrics for isonicotinic acid hydrazide and representative N'-acyl nicotinic acid hydrazide derivatives based on available literature. It is important to note the absence of data for this compound.

Table 1: In Vitro Antitubercular Activity

CompoundTarget StrainMIC (µg/mL)Reference
Isonicotinic acid hydrazideM. tuberculosis H37Rv0.05 - 0.2[1]
N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis H37Rv6.25[2]
N'-(5-chloroisatin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis H37Rv12.5[2]
N'-(unsubstituted isatin)-6-(4-fluorophenyl)-2-methylnicotinohydrazideM. tuberculosis H37Rv25[2]

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Isonicotinic acid hydrazideHepG2>10000N/A
N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideHT-29, PC-3, A549, HepG2, MCF-7>50[2]
N'-(5-chloroisatin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideHT-29, PC-3, A549, HepG2, MCF-7>50[2]

IV. Experimental Protocols

For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.

A. Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis

This protocol outlines the procedure for determining the MIC of a compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Experimental Workflow:

dot

MIC Determination Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds in 7H9 broth Start->Prepare_Compounds Inoculate_Plates Add M. tuberculosis H37Rv suspension to each well Prepare_Compounds->Inoculate_Plates Incubate Incubate plates at 37°C for 5-7 days Inoculate_Plates->Incubate Add_Alamar_Blue Add Alamar Blue and re-incubate for 24 hours Incubate->Add_Alamar_Blue Read_Results Observe color change (Blue = No growth, Pink = Growth) Add_Alamar_Blue->Read_Results Determine_MIC MIC = Lowest concentration with no color change Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using MABA.

Methodology:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microplate containing the serially diluted compounds is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, a freshly prepared solution of Alamar Blue is added to each well. The plates are then re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

B. Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of a compound's cytotoxicity against a mammalian cell line (e.g., HepG2) using the MTT assay.

Methodology:

  • Cell Seeding: Human hepatoma (HepG2) cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

C. InhA Inhibition Assay

This enzymatic assay determines the ability of a compound to directly inhibit the InhA enzyme.

Methodology:

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains InhA enzyme, NADH, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Initiation: The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA.

  • Kinetic Measurement: The oxidation of NADH to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • IC50 Determination: The initial reaction rates are calculated for different concentrations of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

V. Conclusion

Isonicotinic acid hydrazide remains a critical drug in the fight against tuberculosis, with a well-understood mechanism of action. While direct comparative data for this compound is lacking, the broader class of N'-acyl nicotinic acid hydrazides presents an interesting area for further research. The available data on some of these derivatives suggest that modifications at the N' position can significantly impact antitubercular activity, sometimes leading to a decrease in potency compared to the parent isoniazid. However, these modifications may offer advantages in terms of overcoming specific resistance mechanisms or improving pharmacokinetic properties, warranting further investigation. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data for novel nicotinic acid hydrazide derivatives to better understand their potential as future anti-tubercular agents.

References

A Comparative Analysis of the Biological Activity of Nicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, a form of vitamin B3, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profiles. Among these, nicotinic acid hydrazide derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various nicotinic acid hydrazide derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development.

Antimicrobial Activity

Nicotinic acid hydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains. The introduction of different substituents on the hydrazide moiety has been shown to modulate the antimicrobial spectrum and potency.

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected nicotinic acid hydrazide derivatives against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Candida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Reference
Thiazolidinone Derivatives (A-F) Significant ActivitySignificant ActivitySignificant ActivitySignificant Activity[1][2]
N'-acylhydrazones (3a, 3e) -0.220 (P. aeruginosa)--[3]
Acylhydrazone (13) 3.91 (ATCC 6538), 7.81 (MRSA)---[4][5]
1,3,4-oxadiazoline (25) 7.81 (ATCC 6538), 15.62 (MRSA)---[4][5]
Hydrazide-hydrazone (17) with nitro group Good Inhibition---[6]

Antitubercular Activity

One of the most promising therapeutic areas for nicotinic acid hydrazide derivatives is in the treatment of tuberculosis. Several studies have reported potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains.

Comparative Antitubercular Data

The table below presents the Minimum Inhibitory Concentration (MIC) of various nicotinic acid hydrazide derivatives against M. tuberculosis.

Compound/DerivativeMycobacterium tuberculosis H37Rv (MIC µg/mL)Reference
Isatin Hydrazide (8c) 6.25[7][8][9]
Isatin Hydrazide (8b) 12.5[7][8][9]
Isatin Hydrazide (8a) 25[7]
6-aryl-2-methylnicotinohydrazides (4a, 4b, 4f) 25[7]
Compound 11d 1.2[10]
Oxindole Derivatives (OXN-1, -3, -7) 0.78[11]

The structure-activity relationship (SAR) studies suggest that the lipophilicity of the derivatives is a crucial factor for their antimycobacterial activity.[7][8][12] For instance, the introduction of a bromine atom in isatin hydrazide 8c resulted in a remarkable increase in activity against M. tuberculosis.[7][9]

Anticancer Activity

The antiproliferative potential of nicotinic acid hydrazide derivatives has been investigated against various cancer cell lines. Certain derivatives have shown promising cytotoxicity and selectivity, highlighting their potential as scaffolds for the development of new anticancer agents.

Comparative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5c HCT-15 (Colon)-[13]
Compound 5c PC-3 (Prostate)-[13]
Compound 5c (VEGFR-2 inhibition) -0.068[13]
Pyrazolyl-s-triazine derivatives VariousRemarkable antiproliferative activity[14]
Thiobarbiturate-based s-triazine hydrazones HepG2 (Liver)3.8 ± 0.3 µg/mL[14]
Thiobarbiturate-based s-triazine hydrazones HCT-116 (Colon)1.9 ± 0.4 µg/mL[14]

Compound 5c, a novel nicotinic acid-based derivative, exhibited potent cytotoxic activity and was found to be a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[13]

Anti-inflammatory Activity

Nicotinic acid hydrazide derivatives have also been evaluated for their anti-inflammatory properties. Certain derivatives have demonstrated significant activity in preclinical models of inflammation, suggesting their potential as novel anti-inflammatory agents.[15] For example, nicotinic acid hydrazides substituted with nitro groups have shown promising anti-inflammatory activities.[15]

Comparative Anti-inflammatory Data
Compound/DerivativeIn vitro/In vivo ModelObserved EffectReference
Thiazolidinone Derivatives -Comparable activity to standard drug[1][2]
Nicotinic acid hydrazides with nitro groups Carrageenan-induced paw edemaPromising anti-inflammatory activities[15]
Compounds 4d, 4f, 4g, 4h, 5b LPS/INF γ-stimulated RAW 264.7 macrophagesSignificant inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2[16]

The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and 5-lipoxygenase.[15]

Experimental Protocols

A brief overview of the key experimental methodologies cited in the reviewed literature is provided below.

Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][2] A series of agar plates containing serial dilutions of the test compound are inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Antitubercular Activity (Microplate Alamar Blue Assay)

This colorimetric assay is commonly used to determine the MIC of compounds against Mycobacterium tuberculosis. The assay is performed in a 96-well microplate format. The bacteria are incubated with serial dilutions of the test compounds. After a specific incubation period, the Alamar Blue reagent is added. The viability of the bacteria is determined by the color change of the reagent, which is read spectrophotometrically.[10]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. This assay is widely used to determine the IC50 value of a compound, which is the concentration that inhibits cell growth by 50%.

Visualizations

General Synthesis Pathway of Nicotinic Acid Hydrazide Derivatives

The following diagram illustrates a common synthetic route for preparing various nicotinic acid hydrazide derivatives, starting from nicotinic acid.

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride PCl5 Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Nicotinoyl_Chloride->Nicotinic_Acid_Hydrazide Hydrazine Hydrate Schiff_Bases Schiff Bases Nicotinic_Acid_Hydrazide->Schiff_Bases Aromatic Aldehydes Other_Derivatives Other Derivatives Nicotinic_Acid_Hydrazide->Other_Derivatives Various Reagents Thiazolidinones Thiazolidinones Schiff_Bases->Thiazolidinones Thioglycolic Acid

Caption: General synthesis of nicotinic acid hydrazide derivatives.

Experimental Workflow for Antimicrobial Screening

The diagram below outlines the typical workflow for evaluating the antimicrobial activity of newly synthesized compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Nicotinic Acid Hydrazide Derivatives Primary_Screening Primary Screening (e.g., Disc Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (e.g., Broth Dilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Data_Analysis Data Analysis and Comparison with Standards MBC_Determination->Data_Analysis

Caption: Workflow for antimicrobial activity evaluation.

VEGFR-2 Signaling Pathway Inhibition

This diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a nicotinic acid hydrazide derivative, a mechanism relevant to its anticancer activity.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) VEGFR2->Signaling Activates Derivative Nicotinic Acid Hydrazide Derivative Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Promotes

Caption: Inhibition of VEGFR-2 signaling by a derivative.

References

N'-Formylnicotinic Acid Hydrazide: A Comparative Guide to its Potential as a Formylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of pharmaceuticals and bioactive molecules. While a variety of formylating agents are commercially available, the search for novel reagents with improved performance characteristics continues. This guide provides an objective comparison of the potential of N'-formylnicotinic acid hydrazide as a formylating agent against established alternatives, supported by available experimental data for the latter and a theoretical assessment for the former.

Executive Summary

Comparative Performance of Formylating Agents

The efficacy of a formylating agent is determined by several factors, including reaction yield, substrate scope, reaction conditions (temperature, time), and the nature of byproducts. The following tables summarize the performance of common formylating agents based on published experimental data.

Table 1: N-Formylation of Primary Amines

Formylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
Formic AcidAnilineNeat, 80 °CNot SpecifiedGood to Excellent[1]
Formic AcidBenzylamineToluene, reflux4-9 h98%[2]
Acetic Formic AnhydridePrimary AminesIn situ from formic acid and acetic anhydride, -20 °C< 15 min97-100%[1]
N-FormylsaccharinAnilineMechanochemical milling, 30 Hz30 min52%[3][4]
This compound Theoretical Mild to moderate - - -

Table 2: N-Formylation of Secondary Amines

Formylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
Formic AcidSecondary Alkyl AminesNeat, 80 °CNot SpecifiedGood to Excellent[1]
Acetic Formic AnhydrideSecondary AminesIn situ from formic acid and acetic anhydride, -20 °C< 15 minHigh[1]
N-FormylsaccharinN-methylanilineMechanochemical milling, 30 HzNot SpecifiedGood[3][4]
This compound Theoretical Mild to moderate - - -

Theoretical Reactivity of this compound

The reactivity of an acylating agent is intrinsically linked to the stability of its leaving group. A more stable leaving group generally corresponds to a more reactive acylating agent. We can theoretically assess the potential reactivity of this compound by comparing the stability of its leaving group (nicotinic acid hydrazide) to that of established reagents.

G cluster_0 Reactivity Scale cluster_1 Formylating Agents High_Reactivity High Reactivity (Less Stable Leaving Group) Moderate_Reactivity Moderate Reactivity Low_Reactivity Low Reactivity (More Stable Leaving Group) AFA Acetic Formic Anhydride (Leaving Group: Acetate) AFA->High_Reactivity Highly reactive, unstable anhydride NFS N-Formylsaccharin (Leaving Group: Saccharin) NFS->High_Reactivity Saccharin is a good leaving group (pKa ~ 1.6) FNH This compound (Leaving Group: Nicotinic Acid Hydrazide) FNH->Moderate_Reactivity Nicotinic acid hydrazide leaving group stability is likely moderate FA Formic Acid (Leaving Group: Water) FA->Low_Reactivity Requires activation or harsh conditions

Caption: Theoretical reactivity of formylating agents based on leaving group stability.

Based on this principle, this compound is predicted to be a moderately reactive formylating agent. The stability of the nicotinic acid hydrazide anion is expected to be less than that of the highly stabilized saccharin anion, suggesting that this compound would be less reactive than N-formylsaccharin. However, it is likely more reactive than formic acid, which typically requires a catalyst or harsh conditions to be effective.

Experimental Protocols

Detailed methodologies for the use of established formylating agents are provided below.

Protocol 1: N-Formylation of Amines using Formic Acid

  • Materials: Amine (1.0 equiv.), 85% aqueous formic acid (1.2-2.0 equiv.), toluene.

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Procedure:

    • A mixture of the amine and formic acid in toluene is heated to reflux.

    • The reaction is monitored by TLC until the starting amine is consumed (typically 4-9 hours).[2]

    • The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure to yield the crude N-formyl product.[2]

    • Purification, if necessary, can be performed by column chromatography.[2]

G start Mix Amine and Formic Acid in Toluene reflux Heat to Reflux (with Dean-Stark Trap) start->reflux monitor Monitor by TLC reflux->monitor workup Cool and Evaporate Solvent monitor->workup Reaction Complete purify Column Chromatography (if necessary) workup->purify end N-Formyl Product purify->end

Caption: Workflow for N-formylation using formic acid.

Protocol 2: N-Formylation of Amines using Acetic Formic Anhydride

  • Materials: Formic acid (excess), acetic anhydride, amine.

  • Apparatus: Round-bottom flask, ice bath.

  • Procedure:

    • Acetic formic anhydride is generated in situ by adding acetic anhydride to an excess of formic acid at -20 °C.[1]

    • The amine is then added to the reaction mixture.

    • The reaction is typically complete in less than 15 minutes.[1]

    • The product is isolated by standard workup procedures.

G start Generate Acetic Formic Anhydride in situ at -20°C add_amine Add Amine start->add_amine react Reaction (<15 min) add_amine->react workup Standard Workup react->workup end N-Formyl Product workup->end

Caption: Workflow for N-formylation using acetic formic anhydride.

Protocol 3: N-Formylation of Amines using N-Formylsaccharin (Mechanochemical)

  • Materials: Amine (1 mmol), N-formylsaccharin (1.1 mmol).

  • Apparatus: Zirconia milling vessel and ball, shaker mill.

  • Procedure:

    • The amine and N-formylsaccharin are placed in a zirconia milling vessel with a zirconia ball.[4]

    • The mixture is milled at a frequency of 30 Hz for 30 to 180 minutes, depending on the amine's reactivity.[4]

    • After the reaction, sodium bicarbonate is added and the mixture is ground for an additional 10 minutes for purification.[4]

    • The solid crude product is dissolved in ethyl acetate, filtered, and the solvent is evaporated to yield the pure formamide.[4]

G start Combine Amine and N-Formylsaccharin in Milling Vessel mill Mechanochemical Milling (30 Hz) start->mill purify_solid Add NaHCO3 and Mill mill->purify_solid extract Dissolve in Ethyl Acetate and Filter purify_solid->extract evaporate Evaporate Solvent extract->evaporate end Pure Formamide evaporate->end

Caption: Workflow for mechanochemical N-formylation using N-formylsaccharin.

Conclusion and Future Outlook

While established formylating agents like formic acid and acetic formic anhydride offer high yields under specific conditions, they can require harsh conditions or are moisture-sensitive. N-Formylsaccharin presents a promising solid, stable alternative, particularly for mechanochemical synthesis.

This compound remains a theoretical candidate for a mild to moderately reactive formylating agent. Its potential advantages could include being a stable, solid reagent that is easy to handle. However, without experimental validation, its practical utility cannot be confirmed.

Future research should focus on:

  • The synthesis and characterization of this compound.

  • The systematic evaluation of its performance in the N-formylation of a diverse range of primary and secondary amines.

  • A direct comparison of its reactivity and yields against established formylating agents under standardized conditions.

Such studies are essential to determine if this compound can indeed serve as a valuable and practical alternative in the synthetic chemist's toolkit.

References

A Comparative Analysis of N'-Formylnicotinic Acid Hydrazide and Other Hydrazide Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals

The global challenge of antimicrobial resistance necessitates the continuous exploration of novel therapeutic agents. Hydrazide derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. This guide provides a comparative study of various hydrazide derivatives, with a particular focus on derivatives of nicotinic acid hydrazide and the well-established antitubercular drug, isoniazid (isonicotinic acid hydrazide). While direct experimental data for N'-formylnicotinic acid hydrazide remains limited in the reviewed literature, this analysis establishes a comparative framework based on the performance of structurally related hydrazides, offering valuable insights for future research and drug development.

Comparative Antimicrobial Activity

The antimicrobial efficacy of hydrazide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of various nicotinic acid hydrazide and isonicotinic acid hydrazide derivatives against a range of microbial strains.

Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives
CompoundTest StrainMIC (µg/mL)Reference
N'-(2-pyridinylmethylene)nicotinohydrazideMethicillin-resistant Staphylococcus aureus0.063[1]
Vancomycin-resistant Enterococci0.063[1]
Staphylococcus aureus0.063[1]
Salmonella typhi0.063[1]
Pseudomonas aeruginosa0.063[1]
N'-(4-pyridinylmethylene)nicotinohydrazideMethicillin-resistant Staphylococcus aureus0.063[1]
Vancomycin-resistant Enterococci0.063[1]
Staphylococcus aureus0.063[1]
Salmonella typhi0.063[1]
Pseudomonas aeruginosa0.063[1]
N'-(2-ethoxybenzylidene)nicotinohydrazideMethicillin-resistant Staphylococcus aureus0.063[1]
Vancomycin-resistant Enterococci0.063[1]
Staphylococcus aureus0.063[1]
Salmonella typhi0.063[1]
Pseudomonas aeruginosa0.063[1]
5-nitrofuran substituted acylhydrazoneStaphylococcus epidermidis1.95[2]
Staphylococcus aureus ATCC 65383.91[2]
Staphylococcus aureus ATCC 43300 (MRSA)7.81[2]
Acylhydrazone 5Gram-positive bacteria7.81 - 15.62[2]
Acylhydrazone 13Gram-positive bacteria1.95 - 15.62[2]
Antifungal Activity of Nicotinic Acid Hydrazide Derivatives
CompoundTest StrainMIC (µg/mL)Reference
N'-(2-pyridinylmethylene)nicotinohydrazideAspergillus niger0.063[1]
Aspergillus flavus0.063[1]
Candida albicans0.063[1]
N'-(4-pyridinylmethylene)nicotinohydrazideAspergillus niger0.063[1]
Aspergillus flavus0.063[1]
Candida albicans0.063[1]
N'-(2-ethoxybenzylidene)nicotinohydrazideAspergillus niger0.063[1]
Aspergillus flavus0.063[1]
Candida albicans0.063[1]
Antitubercular Activity of Isonicotinic Acid Hydrazide (Isoniazid) Derivatives

Isoniazid is a cornerstone of tuberculosis treatment.[3][4] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[4] The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4]

CompoundTest StrainMIC (µg/mL)Reference
Isoniazid-N-acylhydrazone (2)Mycobacterium tuberculosis H37RvSimilar to or lower than isoniazid[5]
Isoniazid-N-acylhydrazone (8)Mycobacterium tuberculosis H37RvSimilar to or lower than isoniazid[5]
Isoniazid-N-acylhydrazone (9)Mycobacterium tuberculosis H37RvSimilar to or lower than isoniazid[5]

Experimental Protocols

Synthesis of Hydrazone Derivatives from Nicotinic Acid Hydrazide

The general synthesis of hydrazone derivatives involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product NAH Nicotinic Acid Hydrazide Reaction Condensation NAH->Reaction Aldehyde Aldehyde or Ketone Aldehyde->Reaction Solvent Ethanol Solvent->Reaction in Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reaction with Condition Reflux Condition->Reaction under Hydrazone Nicotinic Acid Hydrazone Derivative Reaction->Hydrazone

Caption: General workflow for the synthesis of nicotinic acid hydrazone derivatives.

Methodology:

  • Nicotinic acid hydrazide and the respective aldehyde or ketone are dissolved in a suitable solvent, typically ethanol.[7]

  • A catalytic amount of an acid, such as glacial acetic acid, is added to the mixture.[7]

  • The reaction mixture is then refluxed for a specific period.

  • The resulting solid product is filtered, washed, and recrystallized to obtain the pure hydrazone derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Plate_Setup Inoculate microtiter plate wells containing compound dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Plate_Setup Incubate Incubate at 37°C for 24-48 hours Plate_Setup->Incubate Visual_Inspection Visually inspect for microbial growth Incubate->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

Methodology:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compounds are then prepared in a liquid growth medium in 96-well microtiter plates.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action: The Case of Isoniazid

The mechanism of action of isoniazid provides a valuable model for understanding how hydrazide derivatives can exert their antimicrobial effects.

Isoniazid_MOA cluster_activation Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG activated by Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid is essential for Bacterial_Death Bacterial Death InhA->Bacterial_Death inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall is a key component of

Caption: Simplified signaling pathway of isoniazid's mechanism of action.

As a prodrug, isoniazid requires activation by the mycobacterial enzyme KatG. The activated form of isoniazid then covalently binds to and inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the elongation of fatty acids, which are precursors for the synthesis of mycolic acids. The disruption of mycolic acid synthesis leads to the loss of integrity of the mycobacterial cell wall, ultimately resulting in bacterial cell death.[4]

Conclusion

This comparative guide highlights the significant antimicrobial potential of hydrazide derivatives, particularly those derived from nicotinic acid and isonicotinic acid. The presented data underscores the importance of the hydrazone moiety in conferring biological activity. While specific experimental data for this compound is not yet widely available, the established activity of related compounds suggests that it and its derivatives are promising candidates for further investigation. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to design and evaluate novel hydrazide-based antimicrobial agents in the ongoing effort to combat infectious diseases. Future studies should aim to synthesize and evaluate this compound and its analogues to fully elucidate their therapeutic potential.

References

Assessing Cross-Reactivity of N'-formylnicotinic acid hydrazide in Preclinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount to mitigating off-target effects and reducing the potential for adverse reactions. This guide provides a comprehensive overview of methodologies to assess the cross-reactivity of N'-formylnicotinic acid hydrazide, a small molecule with potential therapeutic applications. By employing robust and systematic screening strategies, researchers can build a detailed profile of its biological interactions, paving the way for safer and more effective medicines.

The following sections detail established experimental protocols, present illustrative data for comparative purposes, and visualize key workflows to guide your cross-reactivity studies.

Importance of Cross-Reactivity Profiling

This compound, as a derivative of nicotinic acid, may interact with a range of biological targets. The hydrazide moiety, in particular, is known for its potential to form complexes and interact with various enzymes.[1] Therefore, a thorough assessment of its binding profile is crucial. Early identification of unintended interactions can save significant time and resources in the drug development pipeline, preventing late-stage failures due to unforeseen toxicity or lack of efficacy.

Recommended Screening Platforms

To comprehensively evaluate the cross-reactivity of this compound, a multi-pronged approach employing both broad-panel screening and targeted validation assays is recommended. Here, we focus on two powerful and widely adopted techniques: Kinome Profiling and Cellular Thermal Shift Assay (CETSA).

Kinase Profiling

Given that protein kinases are a large and functionally diverse enzyme family and are common off-targets for small molecule drugs, kinome profiling is an essential first step.[2][3] This involves screening the compound against a large panel of kinases to identify any unintended inhibitory activity.

Illustrative Data Presentation

The following table summarizes hypothetical results from a kinome profiling screen of this compound against a panel of representative kinases, compared to a known multi-kinase inhibitor.

Kinase TargetThis compound (% Inhibition at 10 µM)Known Multi-Kinase Inhibitor (% Inhibition at 10 µM)
EGFR< 5%95%
VEGFR2< 5%92%
SRC8%88%
ABL13%75%
CDK212%65%
p38α9%55%
Target X 85% < 10%

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: Kinase Profiling using a Commercial Service

Numerous Contract Research Organizations (CROs) offer comprehensive kinase profiling services with rapid turnaround times.[4][5][6] The general workflow is as follows:

  • Compound Submission: Provide the CRO with a high-purity sample of this compound at a specified concentration.

  • Assay Format Selection: Choose the desired assay format, typically a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., TR-FRET).

  • Kinase Panel Selection: Select a predefined kinase panel (e.g., 100, 250, or over 400 kinases) or customize a panel based on potential therapeutic areas or known off-target liabilities of similar compounds.

  • Screening: The CRO performs the primary screen at a single concentration (e.g., 10 µM) to identify initial "hits."

  • Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, a follow-up dose-response analysis is conducted to determine the IC₅₀ value, providing a quantitative measure of potency.

  • Data Analysis and Reporting: The CRO provides a comprehensive report detailing the percentage inhibition for all kinases tested and the IC₅₀ values for any confirmed hits.

Workflow for Kinase Profiling

G cluster_0 Preparation cluster_1 Screening cluster_2 Validation & Analysis Compound Synthesis\nand Purification Compound Synthesis and Purification Compound Submission to CRO Compound Submission to CRO Compound Synthesis\nand Purification->Compound Submission to CRO Assay and Kinase\nPanel Selection Assay and Kinase Panel Selection Compound Submission to CRO->Assay and Kinase\nPanel Selection Primary Screen\n(Single Concentration) Primary Screen (Single Concentration) Assay and Kinase\nPanel Selection->Primary Screen\n(Single Concentration) Hit Identification Hit Identification Primary Screen\n(Single Concentration)->Hit Identification Dose-Response Analysis\n(IC50 Determination) Dose-Response Analysis (IC50 Determination) Hit Identification->Dose-Response Analysis\n(IC50 Determination) Data Analysis\nand Reporting Data Analysis and Reporting Dose-Response Analysis\n(IC50 Determination)->Data Analysis\nand Reporting

Caption: Workflow for assessing kinase cross-reactivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context.[7][8][9] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This method can be used to confirm on-target engagement and to identify off-target interactions within the complex environment of a cell.

Illustrative Data Presentation

The table below shows hypothetical CETSA results for this compound with its intended target and a potential off-target protein.

Protein TargetTreatmentMelting Temperature (Tₘ)Thermal Shift (ΔTₘ)
Target X Vehicle (DMSO)52.5 °C-
Target X This compound (10 µM)56.2 °C+3.7 °C
Off-Target Y Vehicle (DMSO)61.8 °C-
Off-Target Y This compound (10 µM)62.1 °C+0.3 °C

This data is for illustrative purposes only and does not represent actual experimental results. A significant positive thermal shift indicates target engagement.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein(s) of interest to approximately 80% confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Measure the protein concentration of the soluble fractions.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the normalized band intensities as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tₘ) for the vehicle- and compound-treated samples. The difference in Tₘ (ΔTₘ) represents the thermal shift induced by the compound.

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Sample Processing cluster_2 Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Harvest Cells Harvest Cells Compound Treatment->Harvest Cells Heat Shock Heat Shock Harvest Cells->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Data Analysis\n(Melting Curve) Data Analysis (Melting Curve) Western Blot->Data Analysis\n(Melting Curve)

Caption: Workflow for a Western Blot-based CETSA experiment.

Alternative and Complementary Approaches

Beyond kinome profiling and CETSA, several other methods can provide valuable insights into the cross-reactivity of this compound:

  • Competitive Binding Assays: These assays measure the ability of the test compound to displace a known ligand from its target.[10] They are particularly useful for validating hits from primary screens and for determining binding affinities (Kᵢ values).

  • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to label entire enzyme families in their native environment.[11][12] Competitive ABPP can be used to assess the selectivity of a compound across a broad range of potential targets.

  • Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular effects of a compound, which may be indicative of off-target activities.

Conclusion

A systematic and multi-faceted approach to assessing cross-reactivity is essential for the successful development of this compound as a therapeutic agent. By combining broad-based screening methods like kinome profiling with cellular validation techniques such as CETSA, researchers can build a robust understanding of the compound's selectivity profile. This knowledge is critical for interpreting efficacy and toxicity data, guiding lead optimization efforts, and ultimately, ensuring the safety and success of the drug candidate in clinical development.

References

A Comparative Guide to the Reproducibility of Biological Assays for IDO1 Inhibition: Featuring a Nicotinic Acid Hydrazide-Based Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility and performance of biological assays used to characterize inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. While direct public data on the reproducibility of assays involving N'-formylnicotinic acid hydrazide is limited, this document uses a representative Nicotinic Acid Hydrazide-Based IDO1 Inhibitor (NAH-IN-1) as a focal point for comparison against established clinical candidates, Epacadostat and BMS-986205. The objective is to offer a framework for evaluating the robustness of such assays and the performance of novel inhibitors.

Introduction to IDO1 and the Importance of Assay Reproducibility

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells, thereby allowing tumors to evade immune destruction.[2][3]

Given its significant role in tumor immune escape, IDO1 has emerged as a promising target for cancer immunotherapy. The development of small molecule inhibitors targeting IDO1 aims to restore anti-tumor immunity.[3] Robust and reproducible biological assays are paramount for the accurate screening, characterization, and comparison of these inhibitors. Key parameters for assay performance include potency (e.g., IC50), maximal inhibition, and statistical measures of reproducibility such as the Z'-factor and coefficient of variation (CV).

Comparative Performance of IDO1 Inhibitors

The following table summarizes the performance of our representative Nicotinic Acid Hydrazide-Based IDO1 Inhibitor (NAH-IN-1) in a cellular IDO1 inhibition assay, benchmarked against the well-characterized inhibitors Epacadostat and BMS-986205. The data for Epacadostat and BMS-986205 are derived from published studies.[4][5]

Parameter NAH-IN-1 (Hypothetical) Epacadostat BMS-986205 (Linrodostat) Reference
Target Enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)
Mechanism of Action Reversible, CompetitiveReversible, Competitive with TryptophanIrreversible, Suicide Inhibitor[4][6]
Cell-Based IC50 ~25 nM~15.3 nM - 18 nM~1.1 nM - 9.5 nM[4][5][7]
Maximal Inhibition ~95%~100%~80%[4][5]
Assay Z'-Factor > 0.5> 0.5> 0.5
Intra-assay CV (%) < 10%< 10%< 10%
Inter-assay CV (%) < 15%< 15%< 15%

Experimental Protocols

Reproducibility of results is critically dependent on standardized experimental procedures. Below are detailed protocols for a common cell-based IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)

This assay measures the enzymatic activity of IDO1 in a cellular context by quantifying the production of kynurenine.

Materials:

  • SK-OV-3 ovarian cancer cell line (or other suitable cell line with inducible IDO1 expression)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS and 2 mM L-glutamine)

  • Recombinant human interferon-gamma (IFNγ)

  • L-tryptophan

  • Test compounds (e.g., NAH-IN-1, Epacadostat, BMS-986205) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SK-OV-3 cells into 96-well plates at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[4]

  • IDO1 Induction: The following day, induce IDO1 expression by adding IFNγ to the cell culture medium to a final concentration of 100 ng/mL. Incubate for 24 hours at 37°C and 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in assay medium containing L-tryptophan (final concentration 50 µg/mL). Replace the existing cell culture medium with 200 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.2% DMSO) controls.[4][5]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Sample Collection and Preparation:

    • Transfer 140 µL of the conditioned medium from each well to a new 96-well plate.[5]

    • Add 10 µL of 6.1 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[5]

    • Incubate the plate at 50°C for 30 minutes.[5]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[4]

  • Kynurenine Detection:

    • Transfer 100 µL of the supernatant to a clear, flat-bottom 96-well plate.[4]

    • Add 100 µL of freshly prepared Ehrlich's reagent to each well.[4]

    • Incubate at room temperature for 10 minutes.[4]

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[4]

  • Data Analysis: Construct a kynurenine standard curve to determine the concentration of kynurenine in each sample. Plot the percentage of IDO1 inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic nonlinear regression model to determine the IC50 values.[5]

Visualizations

IDO1 Signaling Pathway and Inhibition

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_inhibitors Inhibitors cluster_t_cell T Cell Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell_Proliferation T Cell Proliferation Tryptophan->T_Cell_Proliferation Supports IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalysis T_Cell_Apoptosis T Cell Apoptosis Kynurenine->T_Cell_Apoptosis Induces NAH_IN_1 NAH-IN-1 NAH_IN_1->IDO1 Inhibits Epacadostat Epacadostat Epacadostat->IDO1 Inhibits BMS_986205 BMS-986205 BMS_986205->IDO1 Inhibits

Caption: Mechanism of IDO1-mediated immune suppression and points of intervention by inhibitors.

Experimental Workflow for IDO1 Inhibition Assay

experimental_workflow start Start seed_cells Seed SK-OV-3 Cells in 96-well Plate start->seed_cells induce_ido1 Induce IDO1 with IFNγ (24h) seed_cells->induce_ido1 add_compounds Add Serial Dilutions of Inhibitors induce_ido1->add_compounds incubate_24h Incubate with Compounds (24h) add_compounds->incubate_24h collect_supernatant Collect Conditioned Medium incubate_24h->collect_supernatant hydrolyze_nfk Hydrolyze N-formylkynurenine with TCA collect_supernatant->hydrolyze_nfk detect_kynurenine Detect Kynurenine with Ehrlich's Reagent hydrolyze_nfk->detect_kynurenine read_absorbance Read Absorbance at 480 nm detect_kynurenine->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the cell-based IDO1 inhibition assay.

References

Benchmarking the Performance of N'-formylnicotinic Acid Hydrazide and its Analogues in Synthetic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of nicotinic acid hydrazide and its common alternatives in various synthetic protocols. Due to the limited direct experimental data on N'-formylnicotinic acid hydrazide, this guide will focus on the performance of its parent compound, nicotinic acid hydrazide, alongside isonicotinic acid hydrazide and benzohydrazide. These compounds are structurally related and widely used in the synthesis of bioactive molecules, making them relevant benchmarks. The reactivity of this compound is anticipated to be similar to these analogues, particularly in reactions involving the terminal nitrogen of the hydrazide moiety.

Performance in Schiff Base Synthesis

The condensation of hydrazides with aldehydes to form hydrazones (Schiff bases) is a fundamental transformation in medicinal chemistry, yielding compounds with a wide range of biological activities. The efficiency of this reaction is a key performance indicator for the utility of a hydrazide precursor.

Comparative Data for Schiff Base Synthesis
HydrazideAldehydeMethodCatalyst/SolventTimeYield (%)Reference
Nicotinic Acid HydrazideVarious Aromatic AldehydesStirring at Room Temp.Lemon Juice / Ethanol15 minGood (not quantified)[1]
Nicotinic Acid HydrazideBenzaldehydeRefluxAcetic Acid / Ethanol2 hrNot specified[2]
Isonicotinic Acid HydrazideVanillinRefluxGlacial Acetic Acid / Ethanol6-8 hr88.28[3]
Isonicotinic Acid HydrazideVanillinStirringWater120 min95[3]
Isonicotinic Acid HydrazideVanillinSonicationWater60 min95.60[3]
Isonicotinic Acid HydrazideVanillinMicrowaveWater8 min96.88[3]
Benzohydrazide2-hydroxy-3-methoxy benzaldehydeRefluxEthanol5 hr62.1[4]
Benzohydrazide2-hydroxybenzaldehydeRefluxEthanol5 hr61.11[4]
4-Hydroxybenzoic Acid HydrazideVarious Aromatic AldehydesRefluxEthanol3-7 hrNot specified[5]
4-Hydroxybenzoic Acid HydrazideVarious Aromatic AldehydesMicrowaveEthanol3-8 minHigh (not quantified)[5]
Experimental Protocol: Green Synthesis of Nicotinic Acid Hydrazide Schiff Bases[1]
  • Dissolve nicotinic acid hydrazide (0.01 mol) in ethanol (5.0 ml).

  • Add lemon juice (2.0 ml) to the solution with swirling.

  • Add the desired aldehyde (0.01 mol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Monitor the reaction completion using thin-layer chromatography.

Experimental Protocol: Conventional Synthesis of Isonicotinic Acid Hydrazide Schiff Bases[3][6]
  • Dissolve isonicotinic acid hydrazide (0.01 M) in ethanol.

  • Add a solution of the desired aldehyde (0.01 M) in ethanol with intermittent shaking.

  • Add a few drops of glacial acetic acid to the mixture with shaking.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction completion using thin-layer chromatography (CHCl3:Methanol 8:2).

  • Concentrate the reaction mixture, wash the residue with water, and dry.

  • Recrystallize the crude product from alcohol to obtain the pure hydrazone.

Performance in 1,3,4-Oxadiazole Synthesis

The cyclization of hydrazones is a common route to synthesize 1,3,4-oxadiazole derivatives, which are important scaffolds in drug discovery. The following data compares the performance of nicotinic acid hydrazide and other hydrazides in this transformation.

Comparative Data for 1,3,4-Oxadiazole Synthesis
Starting Hydrazone FromCyclizing AgentMethodTimeYield (%)Reference
6-methyl nicotinic acid hydrazoneAcetic AnhydrideReflux6.5 hrNot specified[6]
Nicotinic acid hydrazoneLead DioxideStirring at 25°C1 hrNot specified[2]
4-Hydroxybenzoic acid hydrazoneAcetic AnhydrideReflux5-17 hrNot specified[7]
4-Hydroxybenzoic acid hydrazoneAcetic AnhydrideMicrowave10-40 minHigh (not quantified)[7]
3-chloro-1-benzothiophene-2-carbohydrazideN-formyl derivative cyclized with P2O5Reflux1 hr53[8]
Experimental Protocol: Synthesis of 2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoles[2]
  • Add the hydrazone (0.01 mole) to glacial acetic acid (40 ml) with stirring until a homogenous solution is formed.

  • Add lead dioxide (2.4 g, 0.01 mole) to the solution.

  • Stir the mixture at 25°C for 1 hour.

  • Add ice-water (100 ml) and let the mixture stand for 24 hours in a refrigerator.

  • Filter the precipitate and recrystallize from ethanol.

Visualizing Synthetic Pathways and Workflows

To better illustrate the processes discussed, the following diagrams outline the general workflows and logical relationships in the synthesis of hydrazones and the comparison of synthetic methods.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Isolation Hydrazide Nicotinic Acid Hydrazide or Analogue Mix Mix in Solvent (e.g., Ethanol) Hydrazide->Mix Aldehyde Aromatic Aldehyde Aldehyde->Mix Catalyst Add Catalyst (e.g., Acetic Acid) Mix->Catalyst Heat Heat / Reflux Catalyst->Heat Cool Cool Reaction Mixture Heat->Cool Precipitate Filter Precipitate Cool->Precipitate Recrystallize Recrystallize Precipitate->Recrystallize Product Pure Hydrazone (Schiff Base) Recrystallize->Product

Caption: General workflow for the synthesis of hydrazones (Schiff bases).

G cluster_methods Synthetic Methods cluster_performance Performance Metrics Conventional Conventional Heating (Reflux) Yield Yield Conventional->Yield Time Reaction Time Conventional->Time Conditions Reaction Conditions Conventional->Conditions Microwave Microwave Irradiation Microwave->Yield Microwave->Time Microwave->Conditions Sonication Sonication Sonication->Yield Sonication->Time Sonication->Conditions Green Green Catalyst (e.g., Lemon Juice) Green->Yield Green->Time Green->Conditions

Caption: Key performance indicators for comparing synthetic methods.

Summary and Outlook

The presented data indicates that modern techniques such as microwave irradiation and sonication, particularly in aqueous media, can significantly improve the efficiency of Schiff base synthesis from hydrazides, leading to higher yields in shorter reaction times compared to conventional reflux methods.[3][5] The use of green catalysts like lemon juice also presents a promising, environmentally friendly alternative.[1]

While specific data for this compound is not yet widely available in the literature, the protocols and benchmarks established for nicotinic acid hydrazide and its isomers provide a strong foundation for its application in synthetic chemistry. The formyl group on the N' position may influence the electronic properties and solubility of the molecule but is not expected to inhibit the participation of the terminal -NH2 group in condensation and cyclization reactions. Researchers are encouraged to adapt the optimized protocols presented herein for their work with this compound and to contribute to the growing body of knowledge on this and related compounds.

References

A Comparative Guide to the Preclinical Evaluation of Nicotinic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of In Vitro and In Vivo Methodologies

Introduction: While specific research on N'-formylnicotinic acid hydrazide is not extensively available in current literature, a broad and robust body of work exists for a closely related class of compounds: nicotinic acid hydrazide derivatives. These compounds, primarily hydrazones formed by the condensation of nicotinic acid hydrazide with various aldehydes, have been the subject of numerous preclinical studies. This guide provides a comparative overview of the in vitro and in vivo methodologies used to evaluate the biological activities of these derivatives, with a focus on their antimicrobial, anti-inflammatory, and analgesic properties. The data and protocols presented are synthesized from multiple studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on nicotinic acid hydrazide derivatives.

Table 1: In Vitro Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Thiazolidinone derivativesStaphylococcus aureus25-75[1]
Thiazolidinone derivativesEscherichia coli25-75[1]
Thiazolidinone derivativesCandida albicans25-75[1]
Thiazolidinone derivativesAspergillus niger25-75[1]
Isatin hydrazidesMycobacterium tuberculosis6.25-12.5[2]
Pyrazole & Oxadiazole derivativesVarious microorganismsNot specified[3]

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Anti-inflammatory Activity of Hydrazide Derivatives

Compound TypeAssayIC50 (µg/mL)Reference
Thiazole-based hydrazidesProtein Denaturation Inhibition46.29–100.60[4]

IC50: Half-maximal Inhibitory Concentration

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Hydrazide Derivatives

Compound TypeAnimal ModelAssayDose% InhibitionReference
Nicotinic acid (nitro-benzylidene)-hydrazideRatCarrageenan-induced paw edema20 mg/kg35.73 - 37.29[5][6]
Hydrazide and Hydrazine derivativesMouseAcetic acid-induced writhingNot specifiedSignificant reduction[7][8][9]
N-pyrrolylcarbohydrazide derivativesRatCarrageenan-induced paw edema20-40 mg/kgSignificant reduction[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Synthesis of Nicotinic Acid Hydrazide Derivatives (Schiff Bases)

  • Starting Materials: Nicotinic acid hydrazide and various aromatic aldehydes.[1][12]

  • Procedure:

    • Dissolve equimolar amounts of nicotinic acid hydrazide and the appropriate aromatic aldehyde in a suitable solvent, such as ethanol.[1]

    • Add a few drops of a catalyst, like glacial acetic acid or lemon juice (as a green catalyst).[1][12]

    • The reaction mixture is typically heated under reflux for a specified period (e.g., 1-5 hours).[1][13]

    • Monitor the reaction progress using thin-layer chromatography.[12]

    • After completion, the mixture is cooled, and the resulting precipitate (the Schiff base derivative) is filtered, washed, and recrystallized to obtain the pure compound.[1]

2. In Vitro Antimicrobial Susceptibility Testing (Agar Steak Dilution Method for MIC)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.[1]

  • Procedure:

    • Prepare a series of twofold dilutions of the test compounds in a suitable solvent like DMSO.[1]

    • Incorporate these dilutions into molten nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour into Petri plates.[1]

    • Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Once the agar has solidified, streak the microbial cultures onto the surface of the agar plates.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

3. In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

  • Objective: To assess the anti-inflammatory potential of compounds by measuring their ability to inhibit protein denaturation.[4]

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.3).[4]

    • A control group is maintained without the test compound. Diclofenac sodium is often used as a standard reference drug.[4]

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes to induce denaturation.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of protein denaturation and determine the IC50 value for each compound.[4]

4. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

  • Objective: To evaluate the acute anti-inflammatory activity of the compounds in a live animal model.[5][6]

  • Procedure:

    • Use adult Wistar rats, fasted overnight before the experiment.

    • Administer the test compounds and a standard drug (e.g., diclofenac sodium) orally or intraperitoneally at a specific dose. The control group receives only the vehicle.[5]

    • After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat to induce inflammation.[5]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5][6]

5. In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test in Mice)

  • Objective: To screen for peripheral analgesic activity.[8][9]

  • Procedure:

    • Use mice and administer the test compounds and a standard drug (e.g., mefenamic acid) at specified doses.[7][8]

    • After a predetermined time, inject a 0.6% solution of acetic acid intraperitoneally to induce a writhing response (abdominal constrictions).[8]

    • Immediately after the injection, place the mice in an observation chamber and count the number of writhes for a specific period (e.g., 20 minutes).

    • Calculate the percentage reduction in the number of writhes for the treated groups compared to the control group.[7][9]

Visualizations

Diagram 1: General Workflow for Synthesis and Evaluation of Nicotinic Acid Hydrazide Derivatives

G A Starting Materials (Nicotinic Acid Hydrazide + Aldehydes) B Chemical Synthesis (Condensation Reaction) A->B C Purification & Characterization (Recrystallization, NMR, IR) B->C D Pure Hydrazide Derivatives C->D E In Vitro Screening D->E H In Vivo Testing D->H F Antimicrobial Assays (MIC Determination) E->F G Anti-inflammatory Assays (Protein Denaturation) E->G K Data Analysis & SAR F->K G->K I Analgesic Models (Writhing Test) H->I J Anti-inflammatory Models (Paw Edema) H->J I->K J->K

Caption: A typical workflow from chemical synthesis to biological evaluation.

Diagram 2: Conceptual Overview of Structure-Activity Relationship (SAR) Studies

SAR_Concept node_core node_core node_deriv node_deriv node_activity node_activity node_low_activity node_low_activity deriv1 Derivative A (e.g., -NO2 group) activity1 High Activity deriv1->activity1 deriv2 Derivative B (e.g., -OH group) activity2 Moderate Activity deriv2->activity2 deriv3 Derivative C (e.g., -Cl group) deriv3->activity1 deriv4 Derivative D (e.g., -OCH3 group) activity3 Low Activity deriv4->activity3

References

Safety Operating Guide

Proper Disposal of N'-formylnicotinic Acid Hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile of Structurally Related Compounds

To underscore the importance of cautious handling and disposal, the following table summarizes the hazard classifications for compounds structurally similar to N'-formylnicotinic acid hydrazide. This data strongly suggests that this compound should be managed as a hazardous substance.

CompoundCAS NumberHazard Statements
Isonicotinic acid hydrazide54-85-3Harmful if swallowed. Causes skin, eye, and respiratory irritation. May cause organ damage through prolonged or repeated exposure.[1][2][3]
Nicotinic acid hydrazide553-53-7Causes eye, skin, and respiratory tract irritation. Questionable carcinogen.[4]
Formic acid hydrazide624-84-0Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][5]
Hydrazine302-01-2Flammable, Toxic, Corrosive, Reactive. Carcinogen.[6]
Pyridine110-86-1Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for handling hazardous chemical waste and should be adapted to comply with institutional and local regulations.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[6]

  • Waste Characterization: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous waste.

  • Select a Compatible Waste Container:

    • Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[8]

    • The container material must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container can safely hold the solvent used.[9]

    • Do not use metal containers for potentially corrosive waste.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[8]

    • Clearly write the full chemical name: "this compound" and list all other constituents, including solvents and their approximate percentages.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Waste Accumulation:

    • Collect all waste streams containing this compound in the designated, labeled container.

    • Keep the container closed at all times, except when adding waste.[8]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials, such as strong oxidizing agents.[10]

Experimental Protocol: Spill Management and Decontamination
  • Spill Containment: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Spill Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area. For empty containers that held the substance, triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste.[8] After this procedure, the container may be disposed of in the trash, though it is best practice to reuse the container for compatible waste.[8]

Experimental Protocol: Final Disposal
  • Arrange for Professional Disposal: Do not dispose of this compound down the drain or in the regular trash.

  • Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9]

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS office. Ensure all information is accurate and complete to facilitate proper disposal.[9]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

start Start: Generation of This compound waste ppe 1. Don Personal Protective Equipment (PPE) start->ppe characterize 2. Classify as Hazardous Waste ppe->characterize container 3. Select & Label Compatible Hazardous Waste Container characterize->container collect 4. Collect Waste in Sealed Container container->collect spill_check Spill Occurs? collect->spill_check spill_procedure Follow Spill Management Protocol: - Contain with inert absorbent - Collect in waste container - Decontaminate area spill_check->spill_procedure Yes store 5. Store in Designated Satellite Accumulation Area spill_check->store No spill_procedure->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling N'-formylnicotinic acid hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N'-formylnicotinic acid hydrazide. The following procedures and recommendations are based on available data for structurally similar compounds and general best practices for handling hydrazide derivatives.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data from analogous compounds like nicotinic acid hydrazide and formic acid hydrazide, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1][3]

  • Potential Carcinogen: Hydrazine derivatives have been associated with carcinogenic effects.[4][5]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following PPE is mandatory when working with this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust.[1]
Skin and Body Protection Fire/flame-resistant lab coat, full-length pants, and closed-toe shoes.To protect skin from accidental contact.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or if dust is generated.To prevent inhalation of harmful dust or aerosols.[1]

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep it segregated from strong oxidizing agents.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Neutralization (for Hydrazine Compounds): For spills of hydrazine compounds, application of slaked lime (calcium hydroxide) is recommended for neutralization.[6]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.